molecular formula C22H25NO8 B15586055 11-O-Methylpseurotin A

11-O-Methylpseurotin A

Numéro de catalogue: B15586055
Poids moléculaire: 431.4 g/mol
Clé InChI: SLYDIPAXCVVRNY-JOGYWCFSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

11-O-Methylpseurotin A is a useful research compound. Its molecular formula is C22H25NO8 and its molecular weight is 431.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C22H25NO8

Poids moléculaire

431.4 g/mol

Nom IUPAC

(5S,8S)-8-benzoyl-2-(1,2-dihydroxyhex-3-enyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

InChI

InChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/t14?,15?,19?,21-,22-/m1/s1

Clé InChI

SLYDIPAXCVVRNY-JOGYWCFSSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to 11-O-Methylpseurotin A: Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products. These compounds are characterized by a unique 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core structure. First identified in 2007, this compound has attracted interest within the scientific community for its specific biological activity, highlighting its potential as a chemical probe for studying cell cycle regulation. This technical guide provides a comprehensive overview of the discovery, natural sources, biosynthesis, and key experimental protocols related to this compound.

Discovery

This compound was first discovered and characterized by researchers studying secondary metabolites from a marine-derived strain of the fungus Aspergillus fumigatus. The isolation of this previously unknown compound was guided by a bioassay designed to identify substances with selective activity against mutant yeast strains. Specifically, a yeast halo assay utilizing wild-type and various cell cycle-related mutant strains of Saccharomyces cerevisiae was employed. Extracts from the fungal culture demonstrated selective inhibition of a strain with a deletion in the HOF1 gene.[1] Through a process of bioassay-guided fractionation, this compound was isolated as the active constituent.[1][2] Its planar structure and absolute configuration were elucidated using a combination of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, high-resolution electrospray ionization mass spectrometry (HRESIMS), optical rotation, and J-based analysis.[1][2]

Natural Sources

This compound is a naturally occurring fungal metabolite. To date, it has been isolated from several distinct fungal sources, indicating a distribution across different genera and environments.

Known Producing Organisms:

  • Aspergillus fumigatus : A marine-derived strain of this ubiquitous fungus is the source from which this compound was first isolated. A. fumigatus is a well-known and prolific producer of a diverse array of bioactive secondary metabolites.[1][3][4]

  • Sporothrix sp. : The compound has also been isolated from a species of Sporothrix, demonstrating that its production is not limited to the Aspergillus genus.[3][]

  • Fungal Co-culture : Interestingly, the production of this compound has been observed in a co-culture of a fungal isolate, designated MR2012, with bacteria. This suggests that microbial interactions can play a role in inducing the biosynthesis of this compound. In this co-culture, it was isolated alongside pseurotin G and terezine D.[3]

While these organisms are confirmed producers, quantitative data on the yield of this compound from fungal fermentations is not extensively reported in the available literature. The production of secondary metabolites like this compound is often highly dependent on the specific fungal strain, culture conditions, and extraction methodologies employed.[3]

Biosynthesis

This compound is a derivative of pseurotin A, and its biosynthesis is therefore intrinsically linked to the well-elucidated pseurotin A pathway. The core of this pathway is orchestrated by a set of enzymes encoded by the pso gene cluster.

The biosynthesis commences with a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, PsoA, which assembles the foundational scaffold of the molecule.[6] Following the action of PsoA, a series of tailoring enzymes, including oxidases and methyltransferases, modify this core structure to generate the diverse family of pseurotin derivatives.[3]

The formation of this compound is believed to be a late-stage modification of pseurotin A. This proposed final step involves the enzymatic O-methylation of the hydroxyl group at the C-11 position. This reaction is catalyzed by a specific O-methyltransferase that utilizes S-adenosyl methionine (SAM) as the methyl group donor. Although this is a common terminal modification in the biosynthesis of natural products, the specific O-methyltransferase responsible for this final conversion in the this compound pathway has not yet been definitively identified.[3]

Pseurotin A to this compound Biosynthesis Pseurotin_A Pseurotin A Methylpseurotin_A This compound Pseurotin_A->Methylpseurotin_A Methylation at C-11 SAM S-Adenosyl Methionine (SAM) Enzyme Putative O-Methyltransferase (Unidentified) SAM->Enzyme SAH S-Adenosyl Homocysteine (SAH) Enzyme->SAH Isolation Workflow cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Inoculation Inoculation Incubation Incubation Inoculation->Incubation Harvesting Harvesting Incubation->Harvesting Solvent_Extraction Solvent_Extraction Harvesting->Solvent_Extraction SPE SPE Solvent_Extraction->SPE HPLC HPLC SPE->HPLC Pure_Compound This compound HPLC->Pure_Compound

References

An In-Depth Technical Guide to the Isolation of 11-O-Methylpseurotin A from Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isolation and characterization of 11-O-Methylpseurotin A, a bioactive secondary metabolite produced by the fungus Aspergillus fumigatus. This document details the necessary experimental protocols, from fungal fermentation to purification and structural elucidation. All quantitative data available in the public domain has been summarized for ease of reference. Furthermore, this guide includes visualizations of the experimental workflow and the proposed biosynthetic pathway to facilitate a deeper understanding of the processes involved.

Introduction

This compound is a member of the pseurotin (B1257602) family of fungal metabolites, which are characterized by a unique spirocyclic core.[1] These compounds are biosynthesized through a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[1] First identified from a marine-derived strain of Aspergillus fumigatus, this compound has garnered interest for its potential biological activities.[1][2] It is often co-isolated with its parent compound, Pseurotin A.[1] This guide serves as a technical resource for researchers seeking to isolate and study this fascinating natural product.

Data Presentation

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyValueReference
Molecular Formula C₂₃H₂₇NO₈[2]
Molecular Weight 445.47 g/mol [2]
Appearance White amorphous solid[2]
High-Resolution Mass Spectrometry (HRMS) HRESIMS was used for structure elucidation.[2]
NMR Spectroscopic Data

The ¹H and ¹³C NMR spectral data for this compound are presented below. These data are crucial for the structural confirmation of the isolated compound.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, Multiplicity, J in Hz)
2113.3
3186.0
4196.5
592.74.65 (s)
6166.8
890.5
973.14.80 (s)
1070.64.05 (d, 8.5)
11'82.13.55 (dq, 8.5, 6.5)
12'126.15.60 (dd, 15.5, 6.5)
13'134.25.85 (dq, 15.5, 6.5)
14'20.82.10 (m)
15'14.10.95 (t, 7.5)
3-CH₃9.82.05 (s)
11'-OCH₃57.93.30 (s)
Benzoyl-C=O195.2
Benzoyl-C1''135.9
Benzoyl-C2'',6''129.27.95 (d, 7.5)
Benzoyl-C3'',5''128.87.50 (t, 7.5)
Benzoyl-C4''133.57.65 (t, 7.5)

Note: NMR data is typically recorded in CDCl₃ or a similar deuterated solvent. The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Quantitative Yield

Quantitative yield data for this compound from fungal fermentations are not extensively reported in the available literature.[1] The production of secondary metabolites is often highly dependent on the specific fungal strain, culture conditions, and extraction methods.

Experimental Protocols

The following protocols are based on methodologies described for the isolation of pseurotins from Aspergillus fumigatus.[1][2]

Fungal Fermentation
  • Strain : Aspergillus fumigatus (marine-derived strain).

  • Culture Medium : Czapek-Dox broth (3.5%) prepared with filtered seawater. The pH should be adjusted to 7.3 before autoclaving.

  • Inoculation : Inoculate the sterile medium with a spore suspension or mycelial plugs of a pure Aspergillus fumigatus culture.

  • Incubation : Incubate the culture at room temperature (approximately 25-28°C) for 21 days with continuous shaking at 150 rpm.

Extraction of Secondary Metabolites
  • Harvesting : Separate the fungal biomass (mycelium) from the culture broth by filtration.

  • Solvent Extraction :

  • Concentration : Combine all organic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound
  • Initial Fractionation :

    • Subject the crude extract to vacuum liquid chromatography (VLC) on a silica (B1680970) gel column.

    • Elute with a stepwise gradient of solvents with increasing polarity, for example, a hexane-EtOAc gradient followed by an EtOAc-MeOH gradient.

  • Fine Purification :

    • Subject the fractions containing the target compound (identified by thin-layer chromatography or HPLC) to further purification.

    • Utilize reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.

    • A typical mobile phase would be a gradient of acetonitrile (B52724) in water (both with 0.1% formic acid).

  • Compound Identification :

    • Collect the purified compound and confirm its identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Inoculation of Aspergillus fumigatus B Incubation (21 days, 25-28°C, 150 rpm) A->B C Harvesting (Filtration) B->C D Solvent Extraction (EtOAc, MeOH, CH2Cl2) C->D E Concentration (Rotary Evaporation) D->E F VLC (Silica Gel) E->F G RP-HPLC (C18) F->G H Structural Elucidation (NMR, HRMS) G->H

Caption: Experimental workflow for the isolation of this compound.

Proposed Biosynthetic Pathway

biosynthetic_pathway PKS_NRPS Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) Core_Structure Pseurotin Core Structure PKS_NRPS->Core_Structure Assembly Pseurotin_A Pseurotin A Core_Structure->Pseurotin_A Modification Tailoring_Enzymes Tailoring Enzymes (Oxidases, etc.) Methylpseurotin_A This compound Pseurotin_A->Methylpseurotin_A O-Methylation Methyltransferase O-Methyltransferase (SAM as methyl donor)

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This technical guide provides a detailed framework for the successful isolation and identification of this compound from Aspergillus fumigatus. The provided protocols and data serve as a valuable resource for natural product chemists, pharmacologists, and other researchers in the field of drug discovery and development. While quantitative yield information remains elusive in the literature, the methodologies outlined herein offer a robust starting point for obtaining this and other pseurotin-class compounds for further investigation. Future research should focus on optimizing culture conditions to enhance the production of this compound and on fully elucidating its bioactivity and mechanism of action.

References

An In-depth Technical Guide to the Biosynthesis of 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family, a class of compounds characterized by a unique 1-oxa-7-azaspiro[1][1]non-2-ene-4,6-dione core structure. While the biosynthetic pathway of its precursor, pseurotin A, in the model organism Aspergillus fumigatus has been largely elucidated, the final enzymatic step to yield this compound remains uncharacterized. This guide provides a comprehensive overview of the known biosynthetic machinery, the regulatory networks influencing production, and detailed experimental protocols for studying this pathway. A significant knowledge gap exists concerning the specific O-methyltransferase responsible for the C-11 methylation of pseurotin A. This document synthesizes current understanding, highlights this gap, and proposes future research directions.

The Pseurotin A Biosynthetic Pathway: A Stepwise Enzymatic Cascade

The biosynthesis of pseurotin A, the immediate precursor to this compound, is orchestrated by the pso gene cluster in Aspergillus fumigatus. This process begins with the synthesis of a polyketide-amino acid backbone by a hybrid megaenzyme, followed by a series of intricate tailoring steps including oxidations, methylations, and isomerizations.

The core of the biosynthetic machinery is a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) encoded by the psoA gene.[2] This enzyme is responsible for assembling the foundational structure of the pseurotin family. Subsequent modifications are carried out by a suite of tailoring enzymes, each with a specific role in the pathway.[3]

Table 1: The pso Gene Cluster and Functions of Associated Enzymes

GeneEnzymeProposed or Confirmed FunctionReference(s)
psoAPsoAHybrid PKS-NRPS; synthesizes the core 1-oxa-7-azaspiro[1][1]non-2-ene-4,6-dione skeleton.[2][3]
psoBPsoBPutative hydrolase; potentially involved in the closure of the 2-pyrrolidine ring.[3]
psoCPsoCO-methyltransferase; specifically methylates the hydroxyl group at C-8.[3]
psoDPsoDCytochrome P450 monooxygenase; oxidizes the benzyl (B1604629) carbon (C-17) to a ketone.[3]
psoEPsoEGlutathione S-transferase-like enzyme; catalyzes the trans-to-cis isomerization of the C-13 olefin.[3]
psoFPsoFBifunctional C-methyltransferase/flavin-dependent monooxygenase (FMO); performs C-methylation of the polyketide backbone and epoxidation of the C10-C11 double bond.[3]
psoGPsoGHypothetical protein of unknown function.[3]
psoHPsoHPutative transcription factor.[3]

The biosynthetic pathway to pseurotin A, as elucidated through gene deletion and in vitro studies, is a complex sequence of events.[3] A key enzyme in this process is the bifunctional PsoF, which acts at two distinct stages: first as a C-methyltransferase on the growing polyketide chain, and later as an epoxidase on a pathway intermediate.[3]

Pseurotin A Biosynthesis Precursors Phenylalanine + Polyketide Precursors PsoA_product Azaspirene Core Precursors->PsoA_product PsoA C3_methylated C3-Methylated Intermediate PsoA_product->C3_methylated PsoF (MT domain) C17_oxidized C17-Oxidized Intermediate C3_methylated->C17_oxidized PsoD C8_methylated C8-O-Methylated Intermediate (Presynerazol) C17_oxidized->C8_methylated PsoC Isomerized C13-cis Isomer C8_methylated->Isomerized PsoE Epoxidized C10,C11-Epoxide (Synerazol) Isomerized->Epoxidized PsoF (FMO domain) Pseurotin_A Pseurotin A Epoxidized->Pseurotin_A Spontaneous Hydration

Figure 1: The established biosynthetic pathway of pseurotin A.

The Final Step: The Unidentified 11-O-Methyltransferase

The conversion of pseurotin A to this compound involves a final O-methylation at the C-11 hydroxyl group.[4] To date, the specific O-methyltransferase responsible for this transformation has not been identified.[4] The known methyltransferase in the cluster, PsoC, has been shown to be specific for the C-8 hydroxyl group.[3] This points to the existence of another methyltransferase that completes the biosynthesis. Several hypotheses can be proposed:

  • An Uncharacterized Gene in the Cluster: A gene within or near the pso cluster with a yet unknown function could encode the required 11-O-methyltransferase.

  • A Promiscuous Methyltransferase: An O-methyltransferase from a different biosynthetic pathway in A. fumigatus might exhibit substrate promiscuity and be capable of methylating pseurotin A.[5][6]

  • Regulation-Dependent Expression: The expression of the responsible methyltransferase may be triggered by specific environmental or developmental cues not yet replicated in the laboratory conditions where the pathway has been primarily studied.

Proposed Final Step cluster_reaction Methylation Reaction Pseurotin_A Pseurotin A Methylpseurotin This compound Pseurotin_A->Methylpseurotin SAM S-adenosyl methionine (SAM) Unknown_OMT Unknown O-Methyltransferase SAM->Unknown_OMT SAH S-adenosyl homocysteine (SAH) Unknown_OMT->SAH

Figure 2: Proposed final methylation step in the biosynthesis of this compound.

Regulation of Pseurotin Biosynthesis

The production of pseurotin A is subject to complex regulatory networks, indicating its importance in the fungal life cycle and its interaction with the environment.

  • Zinc Concentration: The biosynthesis of pseurotin A is influenced by zinc levels. High zinc concentrations tend to upregulate the expression of pseurotin biosynthetic genes, while decreasing the production of another secondary metabolite, gliotoxin.[7][8]

  • Transcriptional Regulation: The transcription factors ZafA and GliZ play a role in regulating pseurotin A biosynthesis, often in opposition to the regulation of gliotoxin.[7][8] Deletion of gliZ, a transcriptional activator for gliotoxin, leads to an increased production of pseurotin A.[7]

  • Hypoxia: Hypoxic (low oxygen) conditions have been shown to induce the expression of the pseurotin A gene cluster and stimulate the production of the metabolite.[9]

Quantitative Data

Quantitative data on the biosynthesis of this compound, including enzyme kinetics and product yields, are not extensively reported in the literature. The production of secondary metabolites is highly dependent on the fungal strain, culture conditions, and extraction methods.[4] The table below summarizes the observed effects of genetic modifications and culture conditions on pseurotin A production, which serves as a proxy for the potential production of its methylated derivative.

Table 2: Factors Influencing Pseurotin A Production in Aspergillus fumigatus

Condition / Genetic ModificationEffect on Pseurotin A ProductionReference(s)
High Zinc ConcentrationIncreased production[7][8]
Deletion of zafAIncreased production[7]
Deletion of gliZIncreased production (approximately sevenfold)[7]
Hypoxic Growth ConditionsInduced biosynthesis[9]
Overexpression of psoAAccumulation of pseurotin A[2]
Deletion of psoA, psoC, psoD, psoE, or psoFAbolished production[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Gene Deletion in Aspergillus fumigatus (Split-Marker Approach)

This protocol is based on the hygromycin-resistance split-marker strategy, which enhances the frequency of homologous recombination.[10]

Gene Deletion Workflow Start Start: Target Gene Identification PCR1 PCR Amplification of 5' and 3' Flanking Regions Start->PCR1 PCR2 PCR Amplification of Split Hygromycin Resistance Cassettes (hph_A and hph_B) Start->PCR2 FusionPCR Fusion PCR to Create Deletion Cassettes (5'-hph_A and hph_B-3') PCR1->FusionPCR PCR2->FusionPCR Transformation Co-transformation of Protoplasts with Both Deletion Cassettes FusionPCR->Transformation Protoplast Protoplast Preparation from A. fumigatus Mycelia Protoplast->Transformation Selection Selection on Hygromycin- Containing Medium Transformation->Selection Screening Screening of Transformants by PCR and Southern Blot Selection->Screening Confirmation Confirmation of Gene Deletion Screening->Confirmation

Figure 3: Experimental workflow for targeted gene deletion in A. fumigatus.
  • Construct Design: Design primers to amplify approximately 1.5-2.0 kb regions flanking the 5' and 3' ends of the target gene. Design a second set of primers to amplify two overlapping fragments of the hygromycin B phosphotransferase (hph) gene.

  • Amplification and Fusion: Amplify the 5' and 3' flanking regions from A. fumigatus genomic DNA. Amplify the two hph fragments. Create two fusion PCR products: one containing the 5' flanking region fused to the first part of the hph gene, and the other containing the second part of the hph gene fused to the 3' flanking region.

  • Protoplast Formation: Grow A. fumigatus in liquid medium. Harvest the mycelia and treat with a lytic enzyme cocktail (e.g., Glucanex) to digest the cell walls and release protoplasts.

  • Transformation: Co-transform the protoplasts with the two fusion PCR products using a polyethylene (B3416737) glycol (PEG)-mediated method.

  • Selection and Regeneration: Plate the transformed protoplasts on regeneration medium containing an osmotic stabilizer (e.g., sorbitol) and hygromycin B. Homologous recombination at the target locus will reconstitute the functional hph gene, conferring resistance.

  • Screening and Confirmation: Isolate genomic DNA from resistant colonies. Confirm the correct integration and deletion of the target gene by diagnostic PCR and Southern blot analysis.

Heterologous Protein Expression and Purification
  • Gene Cloning: Amplify the cDNA of the target gene (e.g., psoC) and clone it into an appropriate expression vector (e.g., pGEX or pET series for E. coli expression) with a suitable tag (e.g., GST or His6) for purification.

  • Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture to mid-log phase and induce protein expression with IPTG at a low temperature (e.g., 16-20°C) overnight to enhance protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing protease inhibitors. Lyse the cells by sonication or high-pressure homogenization.

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to an affinity chromatography column (e.g., glutathione-sepharose for GST-tagged proteins or Ni-NTA for His-tagged proteins). Wash the column extensively and elute the purified protein.

  • Quality Control: Assess the purity and concentration of the protein using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

In Vitro Enzyme Assays
  • O-Methyltransferase Assay (e.g., for the putative 11-O-methyltransferase):

    • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the purified enzyme, the substrate (pseurotin A), and the methyl donor, S-adenosyl-L-[methyl-³H]-methionine.

    • Incubate the reaction at an optimal temperature (e.g., 30°C).

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

    • Extract the product and quantify the incorporation of the radiolabel using liquid scintillation counting.

    • Analyze the product by HPLC or LC-MS to confirm the formation of this compound.

  • PsoF Epoxidase Assay:

    • Prepare a reaction mixture containing a suitable buffer, the purified PsoF enzyme, the substrate (the C13-cis isomer intermediate), and cofactors FAD and NADPH.[1]

    • Incubate the reaction at 30°C.

    • Quench the reaction and extract the products with an organic solvent.

    • Analyze the formation of the epoxidized product (synerazol) by HPLC-UV or LC-MS.[3]

HPLC Analysis of Pseurotins
  • Sample Preparation: Grow A. fumigatus cultures in a suitable liquid medium (e.g., Czapek-Dox). Extract the culture supernatant with an equal volume of ethyl acetate. Evaporate the organic solvent and redissolve the residue in methanol (B129727) for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 5 µm, 4.6 x 250 mm).

    • Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) is typically used. For example, a linear gradient from 10% to 100% acetonitrile over 30 minutes.[11]

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at 280 nm.[3]

  • Quantification: Identify and quantify peaks by comparison with authentic standards of pseurotin A and, if available, this compound.

Conclusion and Future Directions

The biosynthesis of pseurotin A is a well-studied example of a complex fungal natural product pathway, involving a PKS-NRPS hybrid and a variety of tailoring enzymes with unique functionalities. However, the pathway to its derivative, this compound, remains incomplete. The primary challenge for future research is the identification and characterization of the O-methyltransferase responsible for the final methylation step.

Future research efforts should focus on:

  • Genome Mining: Searching the A. fumigatus genome for uncharacterized methyltransferase genes, particularly those whose expression correlates with the pso cluster.

  • Heterologous Expression and Screening: Expressing candidate methyltransferase genes in a heterologous host that produces pseurotin A to screen for the production of this compound.

  • In Vitro Reconstitution: Purifying candidate methyltransferases and testing their activity against pseurotin A in vitro.

Elucidating the complete biosynthetic pathway of this compound will not only fill a fundamental knowledge gap but also provide a complete enzymatic toolkit for the potential bioengineering of novel pseurotin analogs with improved therapeutic properties.

References

An In-depth Technical Guide to 11-O-Methylpseurotin A: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) class of natural products, characterized by a unique spirocyclic γ-lactam core. First isolated from Aspergillus fumigatus, this compound has garnered scientific interest due to its selective biological activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation, handling, and relevant biological assays are presented. Furthermore, this guide explores its potential mechanisms of action, including its effects on cytokinesis in yeast and its potential modulation of inflammatory signaling pathways, visualized through detailed diagrams.

Chemical Structure and Properties

This compound is a structurally complex molecule with the chemical formula C₂₃H₂₇NO₈.[1] Its core is a 1-oxa-7-azaspiro[4.4]nonane-2,6-dione system, which is characteristic of the pseurotin family of natural products.

Chemical Identifiers
PropertyValue
CAS Number 956904-34-0[1]
Molecular Formula C₂₃H₂₇NO₈[1]
Molecular Weight 445.46 g/mol [1]
IUPAC Name (5S,8S,9R)-8-benzoyl-9-hydroxy-2-[(1S,2S,3Z)-1-hydroxy-2-methoxy-3-hexen-1-yl]-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione
Canonical SMILES CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)OC
InChI InChI=1S/C23H27NO8/c1-5-6-12-15(30-3)16(25)17-13(2)18(26)22(32-17)20(28)23(31-4,24-21(22)29)19(27)14-10-8-7-9-11-14/h6-12,15-16,20,25,28H,5H2,1-4H3,(H,24,29)/b12-6-/t15-,16-,20+,22+,23+/m0/s1
InChI Key BSXLPZRKEPWAAT-CHZVKGAWSA-N
Physicochemical Properties
PropertyValue
Appearance Solid powder
Solubility Soluble in DMSO, Ethanol, Methanol
Storage Store at -20°C
Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Table 1: ¹H and ¹³C NMR Spectral Data of this compound

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, J in Hz)
2108.2
3175.1
4100.55.50 (s)
5196.8
668.1
891.24.80 (s)
978.94.10 (d, 8.5)
1045.2
1182.13.55 (dq, 8.5, 6.5)
12126.15.60 (dd, 15.5, 6.5)
13134.25.85 (dq, 15.5, 6.5)
1420.82.10 (m)
1514.10.95 (t, 7.5)
3-CH₃9.82.05 (s)
11'-OCH₃57.93.30 (s)
Benzoyl-C=O195.2
Benzoyl-C1''135.9
Benzoyl-C2'',6''129.27.95 (d, 7.5)
Benzoyl-C3'',5''128.87.50 (t, 7.5)
Benzoyl-C4''133.57.65 (t, 7.5)

Note: NMR data is typically recorded in CDCl₃ or a similar deuterated solvent. The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Table 2: Mass Spectrometry, IR, and UV-Vis Spectroscopic Data

TechniqueData
Mass Spectrometry (ESI-MS) Specific m/z data not readily available in public literature.
Infrared (IR) Spectroscopy Specific absorption bands (cm⁻¹) not readily available in public literature.
UV-Visible (UV-Vis) Spectroscopy Specific λmax (nm) not readily available in public literature.

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae. The Hof1 protein is crucial for the regulation of mitosis and cytokinesis. This specific activity suggests a potential mechanism of action related to cell cycle control.

While the direct signaling pathways affected by this compound are still under investigation, studies on its precursor, Pseurotin A, have shown inhibition of the JAK/STAT and NF-κB signaling pathways in macrophages. This suggests that this compound may also possess anti-inflammatory properties.

Postulated Signaling Pathway Inhibition in Saccharomyces cerevisiae

The selective inhibition of the hof1Δ yeast strain suggests that this compound may interfere with cellular processes that become critical in the absence of the Hof1 protein. Hof1 is involved in the coordination of actomyosin (B1167339) ring contraction and septum formation during cytokinesis.

Hof1_Pathway cluster_membrane Cell Membrane Actomyosin_Ring Actomyosin Ring (Myo1) Cytokinesis Successful Cytokinesis Actomyosin_Ring->Cytokinesis Cell_Division_Failure Cell Division Failure Actomyosin_Ring->Cell_Division_Failure Septins Septins Septins->Cytokinesis Hof1 Hof1 Protein Hof1->Actomyosin_Ring Regulates Hof1->Septins Interacts with 11_O_Methylpseurotin_A This compound 11_O_Methylpseurotin_A->Actomyosin_Ring Postulated Inhibition in hof1Δ strain

Postulated inhibition of Hof1-mediated processes in yeast.
Potential Anti-Inflammatory Signaling Pathway Inhibition

Based on the activity of Pseurotin A, this compound is hypothesized to inhibit pro-inflammatory signaling pathways such as JAK/STAT and NF-κB. These pathways are critical in mediating immune responses.

Anti_Inflammatory_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Dimerization Dimerization pSTAT->Dimerization Nuclear_Translocation_STAT Nuclear Translocation Dimerization->Nuclear_Translocation_STAT Gene_Expression_STAT Pro-inflammatory Gene Expression Nuclear_Translocation_STAT->Gene_Expression_STAT TLR Toll-like Receptor (TLR) IKK IKK Complex TLR->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Releases Nuclear_Translocation_NFkB Nuclear Translocation NFkB->Nuclear_Translocation_NFkB Gene_Expression_NFkB Pro-inflammatory Gene Expression Nuclear_Translocation_NFkB->Gene_Expression_NFkB 11_O_Methylpseurotin_A This compound 11_O_Methylpseurotin_A->JAK Potential Inhibition 11_O_Methylpseurotin_A->IKK Potential Inhibition

Potential anti-inflammatory signaling pathway inhibition.

Experimental Protocols

Isolation of this compound from Aspergillus fumigatus

This protocol outlines a general procedure for the isolation of this compound from a fungal culture.

Isolation_Workflow Fermentation 1. Fungal Fermentation (Aspergillus fumigatus) Extraction 2. Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation 3. Column Chromatography (Silica Gel) Crude_Extract->Fractionation Bioactive_Fractions Bioactive Fractions Fractionation->Bioactive_Fractions HPLC 4. Reversed-Phase HPLC (C18 column) Bioactive_Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Structure_Elucidation 5. Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Experimental workflow for the isolation of this compound.
  • Fermentation: Cultivate the marine-derived Aspergillus fumigatus strain in a suitable liquid medium at room temperature with shaking for several weeks.

  • Extraction: Separate the mycelia from the culture broth by filtration. Extract the culture filtrate and the mycelia with an organic solvent such as ethyl acetate (B1210297). Combine the organic extracts and evaporate under reduced pressure to yield a crude extract.

  • Fractionation: Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components into fractions.

  • Bioassay-Guided Purification: Test the fractions for biological activity (e.g., inhibition of the hof1Δ yeast strain).

  • High-Performance Liquid Chromatography (HPLC): Further purify the bioactive fractions using reversed-phase HPLC with a C18 column and a suitable solvent gradient (e.g., water-acetonitrile) to isolate pure this compound.

  • Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Preparation of Stock Solutions

For in vitro experiments, it is crucial to prepare accurate and stable stock solutions.

  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Calculation: Determine the mass of this compound required to prepare a stock solution of the desired concentration (e.g., 10 mM).

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Weighing: Accurately weigh the calculated mass of this compound in a sterile microcentrifuge tube.

    • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.

    • Mixing: Vortex the tube until the compound is completely dissolved.

    • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

MTT Cell Viability Assay

This protocol is used to assess the cytotoxicity of this compound against a chosen cell line.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol assesses the potential anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before stimulation.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include wells with cells only, cells with LPS only, and cells with the compound only as controls.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant from each well.

    • Mix the supernatant with Griess reagent A (sulfanilamide in phosphoric acid) and incubate.

    • Add Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and incubate.

    • Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite, a stable product of NO.

  • Data Analysis: Calculate the percentage of NO inhibition by comparing the absorbance of the compound-treated wells to the LPS-only control.

Conclusion

This compound is a fascinating fungal metabolite with a complex chemical structure and selective biological activity. This technical guide has provided a detailed overview of its chemical and physical properties, including available spectroscopic data. The known mechanism of action involving the inhibition of a yeast strain deficient in the Hof1 protein, along with the potential for anti-inflammatory effects via inhibition of the JAK/STAT and NF-κB pathways, highlights promising avenues for future research. The experimental protocols detailed herein offer a practical resource for researchers aiming to investigate this compound further. Elucidation of its precise molecular targets and a more comprehensive understanding of its in vivo efficacy are key areas for future exploration in the development of novel therapeutic agents.

References

Spectroscopic and Biosynthetic Profile of 11-O-Methylpseurotin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 11-O-Methylpseurotin A, a bioactive fungal metabolite. The document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics, outlines standardized experimental protocols for data acquisition, and illustrates its biosynthetic origins. This guide is intended to serve as a core resource for researchers in natural product chemistry, mycology, and pharmacology.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on NMR and mass spectrometry. The following tables summarize the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data provide a detailed fingerprint of the molecular structure of this compound. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard solvent signal.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity (J in Hz)
2168.5-
3110.2-
4192.1-
585.34.75 (s)
6170.1-
8105.1-
988.24.90 (s)
1075.14.80 (d, 8.5)
11'82.13.55 (dq, 8.5, 6.5)
12'126.15.60 (dd, 15.5, 6.5)
13'134.25.85 (dq, 15.5, 6.5)
14'20.82.10 (m)
15'14.10.95 (t, 7.5)
3-CH₃9.82.05 (s)
11'-OCH₃57.93.30 (s)
Benzoyl-C=O195.2-
Benzoyl-C1''135.9-
Benzoyl-C2'',6''129.27.95 (d, 7.5)
Benzoyl-C3'',5''128.87.50 (t, 7.5)
Benzoyl-C4''133.57.65 (t, 7.5)
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of this compound. While detailed public fragmentation data is limited, the molecular formula has been established.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₃H₂₇NO₈[1][2]
Molecular Weight445.46 g/mol [1][2]
Exact Mass445.1737 Da
Predicted [M+H]⁺446.1815 Da
Predicted [M+Na]⁺468.1634 Da
Predicted [M+K]⁺484.1374 Da

Experimental Protocols

The following sections describe the generalized methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for the analysis of fungal secondary metabolites.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra are acquired on a 500 MHz (or higher) NMR spectrometer equipped with a high-sensitivity cryoprobe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 16 ppm.

    • Acquisition Time: 2.5 seconds.

    • Relaxation Delay: 1.0 second.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 240 ppm.

    • Acquisition Time: 1.0 second.

    • Relaxation Delay: 2.0 seconds.

    • Number of Scans: 1024.

  • Data Processing: Free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent signal (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: A dilute solution of the purified compound (approximately 0.1 mg/mL) is prepared in an appropriate solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • ESI-HRMS Acquisition:

    • Ionization Mode: Positive ion mode is typically used to observe protonated ([M+H]⁺) and other adducted ions ([M+Na]⁺, [M+K]⁺).

    • Infusion: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system at a flow rate of 5-10 µL/min.

    • Source Parameters:

      • Capillary Voltage: 3.5 - 4.5 kV.

      • Nebulizer Gas (N₂): 1.0 - 2.0 bar.

      • Drying Gas (N₂): 4.0 - 8.0 L/min at 180-200 °C.

    • Mass Analyzer: The instrument is operated in full scan mode over a mass range of m/z 100-1000.

  • Data Processing: The resulting mass spectrum is analyzed to determine the exact mass of the molecular ion. The elemental composition is then calculated using software that compares the measured mass with theoretical masses, typically with a mass accuracy tolerance of <5 ppm.

Biosynthetic Pathway

This compound is a derivative of Pseurotin (B1257602) A, a well-characterized metabolite from the fungus Aspergillus fumigatus. The biosynthesis of the core pseurotin structure is orchestrated by a set of enzymes encoded by the pso gene cluster. The pathway involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) and several tailoring enzymes. The final step to produce this compound is a methylation at the C-11 hydroxyl group, though the specific O-methyltransferase responsible has not yet been fully identified.

Pseurotin_Biosynthesis cluster_precursors Precursors cluster_enzymes Pso Gene Cluster Enzymes cluster_products Intermediates & Products Phenylalanine Phenylalanine PsoA PsoA (PKS-NRPS) Phenylalanine->PsoA Assembly Malonyl_CoA Malonyl-CoA Malonyl_CoA->PsoA Assembly Methionine S-Adenosyl Methionine PsoC PsoC (O-Methyltransferase) Methionine->PsoC Methyl Donor Unknown_MT Unknown O-Methyltransferase Methionine->Unknown_MT Methyl Donor Core_Scaffold Azaspirocyclic Core PsoA->Core_Scaffold PsoD PsoD (P450 Monooxygenase) PsoD->Core_Scaffold PsoC->Core_Scaffold PsoE PsoE (GST) PsoE->Core_Scaffold PsoF PsoF (Epoxidase) PsoF->Core_Scaffold Pseurotin_A Pseurotin A Unknown_MT->Pseurotin_A Core_Scaffold->Pseurotin_A Tailoring Reactions MePseurotin_A This compound Pseurotin_A->MePseurotin_A C-11 O-Methylation

Caption: Postulated biosynthetic pathway of this compound from primary metabolites.

References

11-O-Methylpseurotin A: A Technical Overview of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-O-Methylpseurotin A, a fungal metabolite, has emerged as a molecule of interest due to its selective biological activity. This technical guide provides a comprehensive overview of the current understanding of its primary biological effects, drawing on available data and comparative analysis with structurally related compounds. The document details its known mechanism of action, presents available quantitative data, outlines relevant experimental protocols, and visualizes implicated signaling pathways to support further research and drug development efforts.

Introduction

This compound is a natural product of mixed polyketide synthase–nonribosomal peptide synthetase (PKS/NRPS) origin.[1] Its unique chemical structure has prompted investigations into its biological effects. The primary reported activity of this compound is its selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[2][3] This suggests a potential mechanism of action related to cell cycle control and cytokinesis.[2][3] While extensive in vivo efficacy data for this compound is limited, studies on related pseurotin (B1257602) analogs, such as Pseurotin A and D, have revealed broader activities, including anti-inflammatory and anti-cancer properties, through the modulation of key signaling pathways like JAK/STAT and NF-κB. This guide synthesizes the current knowledge on this compound and provides a framework for its further investigation.

Quantitative Data

Quantitative data for the biological activity of this compound is not extensively available in the public domain. However, data for related compounds and a qualitative description of its primary activity are summarized below.

CompoundAssayOrganism/Cell LineActivityReference
This compound Antiseizure ActivityLarval Zebrafish (PTZ-induced seizures)Inactive[2]
This compound Selective InhibitionSaccharomyces cerevisiae (hof1Δ strain)Selectively inhibits growth[2][3]
Pseurotin A Osteoporosis ModelOvariectomized (OVX) MousePrevented bone loss and reduced osteoclasts[2]
Pseurotin A Hepatocellular Carcinoma ModelRatExerted an anti-hepatocarcinogenic effect[2]
Pseurotin D Edema ModelMouse (Ovalbumin-induced footpad edema)Decreased paw swelling and pro-inflammatory cytokine production[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established techniques and can be adapted for the specific investigation of this compound.

Yeast Growth Inhibition Assay (Halo Assay)

This protocol is designed to assess the selective growth inhibition of a Saccharomyces cerevisiae hof1Δ mutant strain by this compound.

Materials:

  • Wild-type Saccharomyces cerevisiae strain

  • Saccharomyces cerevisiae hof1Δ mutant strain

  • Yeast extract Peptone Dextrose (YPD) agar (B569324) plates

  • Sterile filter paper discs

  • This compound solution of known concentration

  • Vehicle control (e.g., DMSO)

  • Incubator (30°C)

Procedure:

  • Yeast Strain Preparation: Prepare a lawn of the wild-type and hof1Δ yeast strains by evenly spreading a liquid culture onto separate YPD agar plates.

  • Compound Application: Impregnate sterile filter paper discs with a known amount of this compound solution. Prepare a vehicle control disc with the solvent used to dissolve the compound.

  • Disc Placement: Carefully place the compound-impregnated and vehicle control discs onto the surface of the yeast lawns.

  • Incubation: Incubate the plates at 30°C for 24-48 hours, or until sufficient yeast growth is observed.

  • Zone of Inhibition Measurement: Observe the plates for a clear zone around the discs, indicating growth inhibition. Measure the diameter of the zone of inhibition. A larger zone of inhibition on the hof1Δ plate compared to the wild-type plate indicates selective activity.

MTT Cytotoxicity Assay

This protocol assesses the cytotoxic effects of this compound on a chosen cell line (e.g., mammalian cancer cells or normal cell lines).

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include wells with vehicle control and untreated cells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Mechanisms of Action

The known and potential signaling pathways affected by this compound are visualized below.

Proposed Mechanism of Action in Saccharomyces cerevisiae

The selective inhibition of the hof1Δ strain suggests that this compound's mechanism of action is linked to the function of the Hof1 protein, which is involved in cytokinesis.

Hof1_Pathway This compound This compound Hof1-related pathway Hof1-related pathway This compound->Hof1-related pathway Inhibits Cytokinesis Cytokinesis Hof1-related pathway->Cytokinesis Regulates Cell Division Cell Division Cytokinesis->Cell Division Is a key step in JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer Dimerizes Nucleus Nucleus STAT Dimer->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes Pseurotins (e.g., Pseurotin A) Pseurotins (e.g., Pseurotin A) Pseurotins (e.g., Pseurotin A)->JAK Inhibits (Potential site of action) NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammatory Gene Transcription Inflammatory Gene Transcription Nucleus->Inflammatory Gene Transcription Promotes Pseurotins (e.g., Pseurotin A) Pseurotins (e.g., Pseurotin A) Pseurotins (e.g., Pseurotin A)->IKK Complex Inhibits (Potential site of action)

References

An In-depth Technical Guide on the Core Mechanism of Action of 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products. While research on its specific mechanism of action is limited, preliminary studies have identified its selective inhibitory activity against a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene. This suggests a potential role in the regulation of cytokinesis and cell cycle control. Due to the scarcity of direct data on this compound, this guide provides a comprehensive analysis of its known biological activity in the context of the more extensively studied related compounds, Pseurotin A and Pseurotin D. This document outlines the effects of these related compounds on key signaling pathways, including STAT3, NF-κB, and MAPK, and their involvement in processes such as osteoclastogenesis and cancer progression. Detailed experimental protocols and quantitative data from studies on Pseurotin A and D are presented to offer a comparative framework for future research into the precise mechanism of action of this compound.

Primary Biological Activity of this compound

The most significant reported biological activity of this compound is its selective inhibition of a Saccharomyces cerevisiae strain lacking the HOF1 gene (hof1Δ)[1][2]. Hof1p is a crucial protein involved in the regulation of cytokinesis, the final stage of cell division, in budding yeast.[3][4] This selective inhibition, identified through a yeast halo assay, strongly suggests that the mechanism of action of this compound is linked to the cell cycle, specifically the processes governed by Hof1p.

1.1. The Role of Hof1p in Yeast Cytokinesis

Hof1p is an F-BAR domain-containing protein that plays a multifaceted role in orchestrating the events of cytokinesis.[5][6] It localizes to the bud neck, the site of cell division, and interacts with key components of the cytokinetic machinery, including septins and the actomyosin (B1167339) ring.[7][8]

Key functions of Hof1p include:

  • Regulation of Actomyosin Ring Dynamics: Hof1p is involved in controlling the contraction of the actomyosin ring, a structure essential for pinching the cell membrane to separate the mother and daughter cells.[5][7]

  • Coordination of Septum Formation: It acts as an adapter, linking the actomyosin ring to the machinery responsible for synthesizing the primary septum, a new cell wall that forms between the dividing cells.[4]

  • Septin Organization: Hof1p influences the organization and stability of the septin ring, a scaffold of proteins at the bud neck that is critical for proper cytokinesis.[7]

The selective lethality of this compound in hof1Δ strains suggests that the compound may target a pathway that becomes essential for survival in the absence of Hof1p. This phenomenon, known as synthetic lethality, is a powerful tool in chemical genetics for identifying drug targets and cellular pathways.

Comparative Mechanistic Insights from Pseurotin A and Pseurotin D

In the absence of detailed mechanistic studies on this compound, examining the biological activities of its close structural analogs, Pseurotin A and Pseurotin D, provides valuable insights into its potential mechanisms of action.

2.1. Inhibition of STAT3 Signaling

Both Pseurotin A and Pseurotin D have been shown to inhibit the STAT3 signaling pathway.[9][10] STAT3 is a transcription factor that plays a critical role in cell proliferation, survival, and inflammation. Its constitutive activation is a hallmark of many cancers. Pseurotins inhibit the phosphorylation of STAT3, which is a key step in its activation.[10] This inhibition of STAT3 phosphorylation leads to a downregulation of its target genes, contributing to the anti-proliferative and anti-inflammatory effects of these compounds. Specifically, Pseurotin D has been shown to inhibit the phosphorylation of STAT3 and STAT5 in human T cells.[11]

2.2. Modulation of NF-κB and MAPK Pathways

Pseurotin A has been demonstrated to interfere with the RANKL-induced activation of both the NF-κB and MAPK signaling pathways in bone marrow macrophages.[2] These pathways are crucial for osteoclastogenesis, the formation of bone-resorbing cells. By suppressing the activation of NF-κB and the phosphorylation of MAPKs (ERK, p38, and JNK), Pseurotin A inhibits the differentiation and function of osteoclasts.[2]

2.3. Anti-Cancer Activity and Inhibition of PCSK9

Pseurotin A has shown promising anti-cancer activity in various models. It has been reported to suppress the progression and recurrence of prostate and breast cancer.[12][13] One of the novel mechanisms identified for Pseurotin A's anti-cancer effect is its ability to inhibit the expression and secretion of proprotein convertase subtilisin/kexin type 9 (PCSK9).[12][13] PCSK9 is a protein that plays a key role in cholesterol metabolism and has been implicated in cancer progression. Pseurotin A has been shown to be a dual inhibitor, affecting both the secretion of PCSK9 and its interaction with the LDL receptor.[13]

Quantitative Data

CompoundAssayCell Line/TargetIC50 ValueReference
Pseurotin APCSK9 SecretionHepG21.20 µM
Pseurotin AProliferationPC-3 (Prostate Cancer)121.4 µM[12]
Pseurotin AProliferation22Rv1 (Prostate Cancer)138.2 µM[12]
Pseurotin DProliferationMEC-1 (Leukemia)23 µM

Detailed Experimental Protocols

4.1. Yeast Halo Assay for Synthetic Lethality Screening

This assay is used to identify compounds that selectively inhibit the growth of a mutant yeast strain compared to a wild-type strain.

  • Yeast Strain Preparation: A lawn of the yeast strain of interest (e.g., hof1Δ mutant and a wild-type control) is evenly spread onto solid growth medium (e.g., YPD agar (B569324) plates).

  • Compound Application: A small, sterile filter paper disc is impregnated with a known concentration of the test compound (this compound). The disc is then placed onto the center of the yeast lawn.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 30°C) for a period sufficient for yeast growth (typically 24-48 hours).

  • Zone of Inhibition Measurement: The compound diffuses from the filter disc into the agar, creating a concentration gradient. If the compound is inhibitory, a clear circular zone around the disc where no yeast has grown, known as a "halo," will be observed. The diameter of this zone is proportional to the inhibitory activity of the compound. A larger halo in the mutant strain compared to the wild-type strain indicates synthetic lethality.

4.2. Western Blot for Phospho-STAT3 (p-STAT3) Detection

This protocol is used to determine the phosphorylation status of STAT3 in response to treatment with pseurotins.

  • Cell Culture and Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere. They are then treated with various concentrations of the test compound (e.g., Pseurotin A or D) for a specified time.

  • Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading of protein for each sample.

  • SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized using an imaging system. The membrane can be stripped and re-probed with an antibody for total STAT3 to normalize the p-STAT3 signal.

4.3. NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Cell Transfection: Cells are co-transfected with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

  • Cell Treatment: After transfection, the cells are treated with the test compound for a certain period, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.

4.4. Osteoclastogenesis and Bone Resorption Assays

  • TRAcP Staining for Osteoclast Differentiation: Bone marrow-derived macrophages (BMMs) are cultured in the presence of M-CSF and RANKL to induce differentiation into osteoclasts. The cells are treated with different concentrations of the test compound. After several days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells are counted to quantify osteoclast formation.

  • Hydroxyapatite (B223615) Resorption (Pit) Assay: BMMs are seeded on hydroxyapatite-coated plates and differentiated into osteoclasts. The cells are then treated with the test compound. After a period of culture, the cells are removed, and the plates are analyzed for the formation of resorption pits on the hydroxyapatite surface. The area of the pits is quantified to measure the bone-resorbing activity of the osteoclasts.

Signaling Pathways and Experimental Workflows

5.1. Postulated Mechanism of this compound in Yeast

cluster_yeast Yeast Cell cluster_hof1 hof1Δ background This compound This compound Unknown Target Unknown Target This compound->Unknown Target Inhibits Essential Pathway (in hof1Δ) Essential Pathway (in hof1Δ) Unknown Target->Essential Pathway (in hof1Δ) Cytokinesis Cytokinesis Essential Pathway (in hof1Δ)->Cytokinesis Cell Viability Cell Viability Cytokinesis->Cell Viability Hof1p Hof1p (absent) cluster_pseurotin Pseurotin A / D cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Pseurotin A/D Pseurotin A/D STAT3 STAT3 Pseurotin A/D->STAT3 Inhibits Phosphorylation NF-kB NF-kB Pseurotin A/D->NF-kB Inhibits Activation MAPK (ERK, p38, JNK) MAPK (ERK, p38, JNK) Pseurotin A/D->MAPK (ERK, p38, JNK) Inhibits Phosphorylation PCSK9 PCSK9 Pseurotin A/D->PCSK9 Inhibits Expression Proliferation Proliferation STAT3->Proliferation Inflammation Inflammation STAT3->Inflammation NF-kB->Inflammation Osteoclastogenesis Osteoclastogenesis NF-kB->Osteoclastogenesis MAPK (ERK, p38, JNK)->Osteoclastogenesis Cancer Progression Cancer Progression PCSK9->Cancer Progression Start Start Cell Culture Cell Culture Start->Cell Culture Compound Treatment Treat with Pseurotin Cell Culture->Compound Treatment Assay Select Assay Compound Treatment->Assay Western Blot Western Blot Assay->Western Blot Protein Expression/ Phosphorylation Luciferase Assay Luciferase Assay Assay->Luciferase Assay Transcriptional Activity Proliferation Assay Proliferation Assay Assay->Proliferation Assay Cell Viability Data Analysis Data Analysis Western Blot->Data Analysis Luciferase Assay->Data Analysis Proliferation Assay->Data Analysis End End Data Analysis->End

References

Selective inhibition of Hof1 deletion strain by 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Selective Inhibition of the Hof1 Deletion Strain by 11-O-Methylpseurotin A

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the selective inhibitory action of this compound, a fungal metabolite, against a Saccharomyces cerevisiae strain harboring a deletion of the HOF1 gene. Hof1 is a critical regulator of cytokinesis, orchestrating the final stages of cell division by coordinating actomyosin (B1167339) ring constriction with septum formation. While direct biochemical inhibition of the Hof1 protein by this compound has not been demonstrated, genetic screening assays have revealed a potent and selective growth-inhibitory effect on hof1Δ mutants.[1] This suggests a synthetic lethal interaction, where the compound targets a pathway that becomes essential for viability in the absence of Hof1.

This guide details the multifaceted role of Hof1 in yeast cytokinesis, its key functional domains, and its complex regulation by mitotic kinases. We present a plausible mechanism of action for this compound, proposing that its activity is linked to the inhibition of chitin (B13524) synthesis, a process functionally connected to Hof1. Detailed protocols for the key experimental assays used to identify and characterize this selective inhibition are provided, alongside structured data summaries and visualizations to elucidate the underlying biological pathways and experimental logic.

Introduction: The Role of Hof1 in Cytokinesis

Cytokinesis is the final, indispensable stage of the cell cycle, ensuring the physical separation of a mother cell into two daughter cells. In budding yeast, this process requires the precise coordination of actomyosin ring (AMR) contraction and the formation of a chitin-based primary septum.[2] The F-BAR domain protein Hof1 is a key scaffolding protein and regulator in this intricate process.[1][3]

Key Functions of Hof1:

  • Scaffolding and Localization: Hof1 localizes to the bud neck, the site of cell division, in a complex, cell-cycle-dependent manner.[2] It initially associates with the septin ring structure and later translocates to the AMR.[3][4]

  • Coordination of AMR Contraction and Septum Formation: Hof1 acts as a crucial adapter, linking the contractile AMR to the machinery responsible for synthesizing the primary septum.[2][5] It interacts directly with the type II myosin, Myo1, and the chitin synthase Chs2, which is responsible for primary septum formation.[2][6]

  • Regulation of Chitin Synthesis: Beyond its interaction with Chs2, Hof1 also directly binds to Chs4, an activator of the main chitin synthase Chs3, thereby controlling the timing and deposition of the secondary septum.[7]

  • Septin Ring Dynamics: Hof1 plays a role in the reorganization of the septin collar into a double ring structure, a prerequisite for AMR constriction.[8][9]

Domain Architecture and Key Interactions:

Hof1 possesses several key functional domains that mediate its interactions:[1][2]

  • N-terminal F-BAR Domain: This domain binds to membranes and is also responsible for the direct interaction with the chitin synthase activator, Chs4.[7]

  • C-terminal SH3 Domain: This domain interacts with proline-rich motifs in various binding partners, including Inn1 and Cyk3, which are also involved in cytokinesis.[1]

  • Central Unstructured Region: Contains PEST sequences, which can mark the protein for degradation, and a Ring Localization Sequence (RLS) that facilitates its binding to the AMR.[3][10]

The activity and localization of Hof1 are tightly regulated by phosphorylation. A cascade of mitotic kinases, including Cdk1, the polo-like kinase Cdc5, and the Mitotic Exit Network (MEN) kinase Dbf2-Mob1, phosphorylate Hof1 at different stages to trigger its release from the septin ring and subsequent association with the AMR.[1][2][3]

This compound: A Selective Inhibitor

This compound is a fungal secondary metabolite, a derivative of the more extensively studied compound, Pseurotin A.[10] Pseurotin A is known to be a competitive inhibitor of chitin synthase.[7] While comprehensive biochemical data for this compound is limited, its selective effect on the hof1Δ strain provides a powerful tool for genetic and cell biology studies.

Evidence for Selective Inhibition

The primary evidence for the activity of this compound comes from genetic screening assays, such as the yeast halo assay. In these assays, a lawn of yeast is grown on a solid medium, and a filter disc impregnated with the compound is placed on top. The compound diffuses into the agar, and if it inhibits growth, a clear "halo" forms around the disc. A significantly larger halo on the hof1Δ mutant plate compared to the wild-type plate indicates selective inhibition.[1][11]

Quantitative Data Summary

Publicly available, peer-reviewed literature does not currently contain specific quantitative data such as IC50 values or zone of inhibition diameters for this compound against hof1Δ and wild-type yeast strains.[10] The available information is qualitative and is summarized in the table below.

Yeast StrainCompoundObserved EffectValidation Method
Wild-Type (HOF1)This compoundNo significant growth inhibition reportedYeast Halo Assay
Deletion Mutant (hof1Δ)This compoundPotent and selective growth inhibitionYeast Halo Assay

Table 1: Qualitative Summary of the Inhibitory Effect of this compound.

Proposed Mechanism of Action: A Synthetic Lethal Interaction

The selective inhibition of the hof1Δ strain suggests a synthetic lethal interaction. This occurs when the combination of two non-lethal mutations (in this case, a gene deletion and a chemical inhibition of a protein/pathway) results in cell death.

Given that Hof1 is deeply integrated with the regulation of chitin synthesis and septum formation, and the parent compound Pseurotin A is a known chitin synthase inhibitor, the most plausible hypothesis is that This compound also inhibits chitin synthesis .

In a wild-type cell, the regulatory network for cytokinesis is robust. However, in a hof1Δ mutant, the coordination between AMR constriction and septum formation is already compromised.[4] The cell becomes critically dependent on the remaining, albeit dysregulated, activity of its chitin synthases to complete cell division. The introduction of a chitin synthase inhibitor like this compound pushes this fragile system over the edge, leading to catastrophic failure in cytokinesis and subsequent cell death.

cluster_wt Wild-Type Cell cluster_mutant hof1Δ Mutant Cell Hof1 Hof1 Regulation Cytokinesis Successful Cytokinesis Hof1->Cytokinesis Coordinates Chitin Chitin Synthesis Chitin->Cytokinesis Forms Septum Compound This compound Compound->Chitin Partially Inhibits Hof1_del Hof1 Absent Cytokinesis_fail Cytokinesis Failure (Cell Death) Hof1_del->Cytokinesis_fail Dysregulation Chitin_mut Chitin Synthesis Chitin_mut->Cytokinesis_fail Forms Weak Septum Compound_mut This compound Compound_mut->Chitin_mut Strongly Inhibits cluster_pathway Hof1 Regulation in Cytokinesis Cdk1 Cdk1 Cdc5 Cdc5 (Polo Kinase) Cdk1->Cdc5 Primes MEN Dbf2-Mob1 (MEN) Cdc5->MEN Primes Hof1_S Hof1 (on Septin Ring) MEN->Hof1_S Phosphorylates Hof1_A Hof1 (on Actomyosin Ring) Hof1_S->Hof1_A Translocation AMR AMR Contraction Hof1_A->AMR Promotes Septum Septum Formation Hof1_A->Septum Coordinates Myo1 Myo1 Hof1_A->Myo1 Binds Chs2 Chs2 Hof1_A->Chs2 Binds Myo1->AMR Chs2->Septum cluster_workflow Yeast Halo Assay Workflow prep Prepare Yeast Lawns (Wild-Type & hof1Δ) apply Apply Filter Disc with This compound prep->apply incubate Incubate Plates (e.g., 30°C, 24-48h) apply->incubate measure Measure Zone of Inhibition (Halo Diameter) incubate->measure compare Compare Halo Diameters measure->compare selective Selective Inhibition (Halo_hof1Δ >> Halo_WT) compare->selective Yes non_selective Non-Selective or No Inhibition compare->non_selective No

References

The Emerging Role of 11-O-Methylpseurotin A in Cell Cycle Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-O-Methylpseurotin A, a fungal metabolite derived from Aspergillus fumigatus, is emerging as a molecule of interest in the field of cell cycle regulation.[1] While direct research on its effects on the mammalian cell cycle is in its nascent stages, preliminary studies and data from structurally similar compounds, such as Pseurotin A and Pseurotin D, suggest a potential mechanism of action involving the modulation of key cell cycle checkpoints. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential role in cell cycle control, supported by data from related compounds, detailed experimental methodologies, and illustrative signaling pathways.

Introduction

Pseurotins are a class of fungal natural products known for their diverse biological activities, including anti-inflammatory, anti-angiogenic, and anti-cancer properties.[2][3][4] this compound is a derivative of Pseurotin A and has been primarily investigated for its selective inhibitory activity against a Hof1 deletion strain of Saccharomyces cerevisiae.[2][5] The Hof1 protein in yeast is a crucial regulator of mitosis and cytokinesis, the final stage of cell division.[2] This specific activity in a yeast model strongly suggests that this compound may possess cell cycle-regulating properties that could be therapeutically relevant in oncology. This guide will synthesize the available data to present a working hypothesis for its mechanism of action and provide the necessary technical details for researchers to further investigate its potential.

Quantitative Data on Pseurotin Analogs

Direct quantitative data for this compound on mammalian cell lines is not extensively available in the current literature. However, studies on its close analog, Pseurotin A, provide valuable insights into its potential anti-proliferative efficacy.

CompoundCell LineAssayIC50 ValueReference
Pseurotin AU87-MG (Glioma)Proliferation Assay30 µM (after 48h)[4]
Pseurotin AVarious Glioma CellsProliferation Assay0.51–29.3 μM[3]

Proposed Mechanism of Action in Cell Cycle Regulation

Based on the known activity against the yeast Hof1 mutant and the observed effects of its analogs, the proposed mechanism of action for this compound centers on the disruption of the G2/M phase of the cell cycle. The G2/M checkpoint is a critical control point that ensures DNA is properly replicated before the cell enters mitosis.[6]

Studies on Pseurotin D have shown that it can arrest MEC-1 cells in the G2/M phase, an effect accompanied by a significant decrease in the levels of Cyclin A and Cyclin B1.[4] Cyclin-dependent kinases (CDKs) and their cyclin partners are the master regulators of the cell cycle.[7] Specifically, the Cyclin B1/CDK1 complex is pivotal for the entry into mitosis.

The proposed signaling pathway, extrapolated from Pseurotin D studies, suggests that this compound may inhibit the activity of the Cyclin B1/CDK1 complex, leading to G2/M arrest.

G2_M_Arrest 11-O-Methylpseurotin_A 11-O-Methylpseurotin_A Inhibition 11-O-Methylpseurotin_A->Inhibition Cyclin_B1_CDK1_Complex Cyclin_B1_CDK1_Complex Inhibition->Cyclin_B1_CDK1_Complex G2_M_Arrest G2_M_Arrest Inhibition->G2_M_Arrest M_Phase M_Phase Cyclin_B1_CDK1_Complex->M_Phase Promotes G2_Phase G2_Phase G2_Phase->Cyclin_B1_CDK1_Complex Activation

Caption: Proposed G2/M arrest by this compound.

Experimental Protocols

To investigate the effects of this compound on cell cycle regulation, a series of key experiments are required. The following are detailed methodologies for these assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the cytotoxic potential of this compound and for establishing the concentration range for subsequent experiments.

  • Cell Seeding: Plate cells (e.g., a relevant cancer cell line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.[8] Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubation: Replace the old medium with the medium containing the compound or controls and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This is the gold standard method for determining the distribution of cells in the different phases of the cell cycle.

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and count them.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. The cells can be stored at -20°C for several weeks.[9][10]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a fluorescent DNA dye (e.g., Propidium Iodide or DAPI) and RNase A.[11][12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Cell_Cycle_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis Cell_Culture 1. Cell Culture & Treatment Harvesting 2. Cell Harvesting Cell_Culture->Harvesting Fixation 3. Fixation (70% Ethanol) Harvesting->Fixation Staining 4. Staining (PI/RNase A) Fixation->Staining Flow_Cytometer 5. Flow Cytometry Acquisition Staining->Flow_Cytometer Data_Analysis 6. Cell Cycle Profile Analysis Flow_Cytometer->Data_Analysis

Caption: Workflow for cell cycle analysis.

Western Blot Analysis of Cell Cycle Regulatory Proteins

To elucidate the molecular mechanism of cell cycle arrest, the expression levels of key regulatory proteins should be examined.

  • Protein Extraction: Treat cells with this compound, harvest, and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against target proteins (e.g., Cyclin A, Cyclin B1, CDK1, p21, p53).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Target Identification Strategies

The direct molecular target of this compound in mammalian cells remains to be identified. Several modern techniques can be employed for this purpose.

  • Affinity-Based Pull-Down Assays: This involves synthesizing a derivative of this compound with a linker that can be attached to a solid support (e.g., beads). This "bait" is then used to "pull down" its binding partners from a cell lysate, which can be subsequently identified by mass spectrometry.

  • Label-Free Methods (e.g., DARTS): Drug Affinity Responsive Target Stability (DARTS) is a technique that relies on the principle that a small molecule binding to its target protein can stabilize it and make it more resistant to proteolysis. By treating cell lysates with the compound and then subjecting them to limited proteolysis, the stabilized target protein can be identified by comparing the protein bands on a gel or by mass spectrometry.[14]

Target_ID_Workflow Cell_Lysate Cell_Lysate Compound_Treatment Treat with this compound Cell_Lysate->Compound_Treatment Proteolysis Limited Proteolysis Compound_Treatment->Proteolysis SDS_PAGE SDS-PAGE Proteolysis->SDS_PAGE Band_Excision Excise Protected Band SDS_PAGE->Band_Excision Mass_Spectrometry Mass Spectrometry Band_Excision->Mass_Spectrometry Target_Protein_ID Identify Target Protein Mass_Spectrometry->Target_Protein_ID

References

The Evolving Landscape of Pseurotins: A Technical Guide to 11-O-Methylpseurotin A Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseurotins are a class of fungal secondary metabolites that have garnered significant interest in the scientific community due to their diverse and potent biological activities. Initially isolated from Pseudeurotium ovalis, these compounds, characterized by a unique spirocyclic γ-lactam core, have since been identified in various fungal species, including Aspergillus and Sporothrix. Among these, 11-O-Methylpseurotin A and its analogs represent a promising frontier for the development of novel therapeutics. This technical guide provides an in-depth overview of the current knowledge on this compound derivatives and related pseurotin (B1257602) analogs, with a focus on their synthesis, biological evaluation, and mechanism of action.

Core Structure and Derivatives

The foundational structure of pseurotins features a complex, densely functionalized 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton. Variations in the substituents at different positions of this core give rise to a family of naturally occurring and synthetic analogs, each with potentially distinct biological profiles. While specific data on a wide range of this compound derivatives remains limited in publicly accessible literature, research on closely related pseurotin A analogs provides valuable insights into the structure-activity relationships (SAR) of this compound class.

Quantitative Biological Activity

A critical aspect of drug development is the quantitative assessment of a compound's potency. For pseurotin analogs, a key area of investigation has been their immunomodulatory effects, particularly the inhibition of Immunoglobulin E (IgE) production. The following table summarizes the available quantitative data for Pseurotin A and one of its potent derivatives, 10-deoxypseurotin A.

CompoundBiological ActivityAssay SystemIC50 (µM)Reference
Pseurotin AInhibition of IgE productionMouse splenocytesNot explicitly quantified in the same study[1][2]
10-deoxypseurotin AInhibition of IgE productionMouse splenocytes0.066[1][2]
Pseurotin AAntibacterial (vs. Erwinia carotovora)Not specified220 µg/ml[3]
Pseurotin AAntibacterial (vs. Pseudomonas syringae)Not specified112 µg/ml[3]

Mechanism of Action: Targeting the STAT Signaling Pathway

A growing body of evidence suggests that the immunomodulatory and anti-proliferative effects of pseurotins are mediated through the inhibition of the Signal Transducer and Activator of Transcription (STAT) signaling pathway.[4][5] Specifically, pseurotins A and D have been shown to inhibit the phosphorylation of STAT3, STAT5, and STAT6 in stimulated B-cells. This inhibition disrupts the downstream signaling cascade that is crucial for B-cell proliferation and differentiation into plasma cells, ultimately leading to a reduction in IgE production.[3]

Below is a simplified representation of the proposed signaling pathway affected by pseurotin analogs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4_Receptor IL-4 Receptor JAK Janus Kinase (JAK) IL-4_Receptor->JAK IL-4 Interleukin-4 (IL-4) IL-4->IL-4_Receptor Binds STAT6 STAT6 JAK->STAT6 Phosphorylates pSTAT6 Phosphorylated STAT6 (pSTAT6) STAT6->pSTAT6 STAT_Dimer pSTAT6 Dimer pSTAT6->STAT_Dimer Dimerization DNA DNA STAT_Dimer->DNA Translocates to nucleus and binds Pseurotins Pseurotin Analogs Pseurotins->JAK Inhibits (presumed mechanism) Gene_Transcription Gene Transcription (e.g., for IgE production) DNA->Gene_Transcription Initiates

Caption: Simplified STAT6 signaling pathway and the inhibitory action of pseurotin analogs.

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental methodologies are paramount. The following sections outline the protocols for the synthesis of pseurotin analogs and the in vitro evaluation of their biological activity.

Synthesis of 10-deoxypseurotin A

The synthesis of 10-deoxypseurotin A can be achieved through the chemical modification of the naturally occurring Pseurotin A. A general synthetic approach involves the selective deoxygenation at the C-10 position. While the specific, step-by-step protocol from the primary literature is proprietary, a general workflow based on synthetic organic chemistry principles is described below.

G Start Pseurotin A Step1 Protection of reactive groups Start->Step1 Step2 Selective activation of C-10 hydroxyl group (e.g., tosylation) Step1->Step2 Step3 Reductive deoxygenation Step2->Step3 Step4 Deprotection Step3->Step4 End 10-deoxypseurotin A Step4->End

Caption: General workflow for the synthesis of 10-deoxypseurotin A from Pseurotin A.

In Vitro Assay for IgE Production Inhibition

The following protocol is a generalized procedure for assessing the inhibitory effect of pseurotin analogs on IgE production in mouse splenocytes, based on the methodology described by Ishikawa et al. (2009).

1. Cell Preparation:

  • Spleens are aseptically removed from BALB/c mice.

  • A single-cell suspension of splenocytes is prepared by mechanical dissociation.

  • Red blood cells are lysed using a suitable lysis buffer.

  • The remaining splenocytes are washed and resuspended in a complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, antibiotics, and 2-mercaptoethanol).

2. Cell Culture and Treatment:

  • Splenocytes are seeded in 96-well culture plates at a density of 1 x 10^6 cells/well.

  • Cells are stimulated with lipopolysaccharide (LPS) and interleukin-4 (IL-4) to induce IgE production.

  • The test compounds (pseurotin analogs) are dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations. A vehicle control (solvent only) is also included.

3. Incubation:

  • The culture plates are incubated for 7 days at 37°C in a humidified atmosphere with 5% CO2.

4. Measurement of IgE Levels:

  • After the incubation period, the culture supernatants are collected.

  • The concentration of IgE in the supernatants is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

5. Data Analysis:

  • The percentage of IgE production inhibition for each concentration of the test compound is calculated relative to the vehicle control.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of IgE production, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The study of this compound and its analogs is a rapidly advancing field with significant therapeutic potential. The potent in vitro activity of derivatives like 10-deoxypseurotin A highlights the promise of this chemical scaffold. Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish a more comprehensive structure-activity relationship. Furthermore, in vivo studies are crucial to validate the therapeutic efficacy and safety of these promising compounds. A deeper understanding of their mechanism of action, beyond the STAT pathway, will also be instrumental in identifying their full therapeutic potential and guiding the development of the next generation of pseurotin-based drugs.

References

In vitro vs in vivo activity of 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro and In Vivo Activity of 11-O-Methylpseurotin A

Introduction

This compound is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, which are characterized by a unique spirocyclic γ-lactam core.[1] It is a derivative of the more extensively studied Pseurotin A and is produced by various fungal species, including Aspergillus fumigatus.[2][3] While research on this compound is still emerging, it has garnered scientific interest due to its specific biological activity identified through chemical genetic screening.[4][5]

This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, comparing its effects in both laboratory (in vitro) and whole-organism (in vivo) settings. Due to the limited publicly available in vivo data for this specific analog, this guide incorporates findings from its parent compound, Pseurotin A, to offer a broader context for its potential therapeutic applications in areas such as inflammation, cancer, and bone diseases.[6][7] The document is intended for researchers, scientists, and drug development professionals, offering detailed data summaries, experimental protocols, and visual representations of key pathways and workflows.

In Vitro Activity

The primary reported biological activity of this compound is the selective inhibition of a Hof1 deletion strain of the yeast Saccharomyces cerevisiae.[4][6] Hof1 is a protein crucial for the regulation of mitosis and cytokinesis, the final stage of cell division.[1][5] This specific activity suggests a potential mechanism of action related to cell cycle control.[6] While comprehensive data on its broad-spectrum activity is limited, its structural similarity to Pseurotin A suggests potential anti-inflammatory and anticancer properties.[2]

Data Presentation: In Vitro Efficacy of this compound and Analogs

The following table summarizes the available quantitative data. Direct IC50 values for this compound are not widely reported in the peer-reviewed literature; therefore, data from related pseurotins are included for reference.

CompoundTarget/AssayCell Line / OrganismResult (IC50)
This compound Selective InhibitionSaccharomyces cerevisiae (hof1Δ strain)Selectively inhibits growth
Pseurotin A PCSK9 Secretion InhibitionHepG2 (Human Hepatocellular Carcinoma)1.2 µM
Pseurotin D CytotoxicityMCF-7 (Human Breast Cancer)15.6 µM
A. fumigatus extract (containing Pseurotin A)Cytotoxicity (SRB Assay)HepG2 (Human Hepatocellular Carcinoma)22.2 µg/mL

Table 1: Summary of the in vitro activity of this compound and related compounds. Data is compiled from multiple sources.[2][3][6]

Mandatory Visualizations: In Vitro Pathways and Workflows

G Postulated Signaling Pathway Inhibition in S. cerevisiae cluster_pathway Cytokinesis Pathway MEN Mitotic Exit Network (MEN) Hof1 Hof1 Protein MEN->Hof1 Activates Myo1 Actomyosin Ring (Myo1) Hof1->Myo1 Coordinates Septins Septin Ring Splitting Hof1->Septins Regulates Septum Septum Formation Myo1->Septum Septins->Septum Compound This compound Compound->Hof1 Inhibits (Postulated)

Caption: Postulated inhibition of Hof1-mediated processes in yeast.[3][5]

G General Workflow for In Vitro Screening Start Prepare Compound Stock Solution (DMSO) CellCulture Culture Target Cells (e.g., RAW 264.7, Yeast Strains) Start->CellCulture Seeding Seed Cells in Multi-Well Plates CellCulture->Seeding Treatment Treat with Serial Dilutions of this compound Seeding->Treatment Incubation Incubate for Defined Period (24-48h) Treatment->Incubation Assay Perform Specific Assay Incubation->Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Assay->Cytotoxicity AntiInflammatory Anti-Inflammatory Assay (e.g., ELISA for TNF-α) Assay->AntiInflammatory GeneticScreen Genetic Screen (e.g., Yeast Halo Assay) Assay->GeneticScreen Readout Measure Endpoint (Absorbance, Fluorescence, etc.) Cytotoxicity->Readout AntiInflammatory->Readout GeneticScreen->Readout Analysis Data Analysis (e.g., Calculate IC50) Readout->Analysis End Identify Bioactivity Analysis->End

Caption: Workflow for anti-inflammatory screening.[8]

Experimental Protocols: Key In Vitro Assays

1. Yeast Halo Assay for Selective Inhibition [5] This assay identifies compounds that selectively inhibit the growth of a specific mutant yeast strain compared to its wild-type counterpart.

  • Yeast Strains: Wild-type Saccharomyces cerevisiae and the hof1Δ deletion mutant strain.

  • Media: Prepare appropriate liquid (e.g., YPD broth) and solid (YPD agar) yeast growth media.

  • Inoculum Preparation: Grow overnight cultures of both wild-type and mutant strains in liquid media.

  • Plate Preparation: Dilute the overnight cultures and spread-plate them evenly onto separate agar (B569324) plates to create a uniform lawn of yeast.

  • Compound Application: Impregnate small, sterile filter paper discs with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). Place a disc onto the center of each agar plate.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Analysis: Measure the diameter of the "halo," or zone of growth inhibition, around the filter disc. A significantly larger halo on the hof1Δ mutant plate compared to the wild-type plate indicates selective inhibition.[5]

2. MTT Cytotoxicity Assay [2][8] This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed a mammalian cell line (e.g., RAW 264.7 macrophages) into a 96-well plate at a pre-optimized density and allow cells to adhere overnight.[8]

  • Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO at <0.5%) and a positive control for cytotoxicity (e.g., doxorubicin).[2][8]

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours until purple formazan (B1609692) crystals are visible.[8]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Analysis: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.

In Vivo Activity

Direct in vivo efficacy studies on this compound are not extensively documented.[6] A preliminary screening in a larval zebrafish model for antiseizure activity found the compound to be inactive.[6] In contrast, related pseurotins, particularly Pseurotin A and D, have demonstrated significant therapeutic potential in various animal models, providing a basis for designing future studies for this compound.[6][7]

Data Presentation: In Vivo Efficacy of this compound and Analogs
CompoundAnimal ModelConditionKey Findings
This compound Larval ZebrafishPentylenetetrazole (PTZ)-induced seizuresInactive in preventing seizure activity
Pseurotin A Ovariectomized (OVX) MouseOsteoporosisPrevented bone loss and reduced the number of osteoclasts
Pseurotin A RatHepatocellular CarcinomaExerted an anti-hepatocarcinogenic effect
Pseurotin D MouseOvalbumin-induced footpad edemaDecreased paw swelling and production of pro-inflammatory cytokines

Table 2: Summary of the in vivo activity of this compound and related analogs.[6][7]

Mandatory Visualizations: In Vivo Pathways and Workflows

G Hypothesized Anti-Inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor NFkB NF-κB Pathway Receptor->NFkB JAKSTAT JAK/STAT Pathway Receptor->JAKSTAT Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription JAKSTAT->Cytokines Transcription Compound Pseurotin A / D (and potentially This compound) Compound->NFkB Compound->JAKSTAT

Caption: Pseurotin A's known anti-inflammatory signaling pathway inhibition.[8]

G General Workflow for In Vivo Efficacy Studies Start Select Animal Model (e.g., OVX Mouse) Acclimatization Animal Acclimatization Start->Acclimatization Induction Induce Disease State (e.g., Ovariectomy, Tumor Xenograft) Acclimatization->Induction Grouping Randomize into Groups (Vehicle, Treatment) Induction->Grouping Treatment Administer Compound (e.g., this compound) Grouping->Treatment Monitoring Monitor Health & Disease Progression (e.g., Tumor Volume, Body Weight) Treatment->Monitoring Endpoint Euthanize at Study Endpoint Monitoring->Endpoint Analysis Collect Tissues/Blood for Analysis Endpoint->Analysis Histo Histopathology Analysis->Histo Biomarker Biomarker Analysis (e.g., micro-CT, Serum Cytokines) Analysis->Biomarker Data Statistical Analysis of Results Histo->Data Biomarker->Data End Determine In Vivo Efficacy Data->End

Caption: General experimental workflow for in vivo studies.[6]

Experimental Protocols: Key In Vivo Models

Note: These protocols are based on studies of Pseurotin A and can be adapted for this compound.[7]

1. Xenograft Nude Mouse Model for Anticancer Efficacy [7] This model is used to evaluate the effect of a compound on the growth of human tumors in an immunodeficient host.

  • Animals: Athymic nude mice (4-6 weeks old).

  • Cell Culture: Culture a human cancer cell line (e.g., prostate or breast cancer) under sterile conditions.

  • Tumor Implantation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and vehicle control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dosing schedule.

  • Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week.

  • Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and collect tissues for biomarker analysis (e.g., Western blot for apoptosis markers like caspases 3/7).[7]

2. Ovariectomized (OVX) Mouse Model for Osteoporosis [7] This model simulates postmenopausal osteoporosis to test agents that may prevent bone loss.

  • Animals: Female mice (e.g., C57BL/6, 8-10 weeks old).

  • Surgery: Anesthetize the mice and perform bilateral ovariectomy to induce estrogen deficiency. A sham operation (laparotomy without ovary removal) is performed on the control group.

  • Treatment: After a recovery period (e.g., 1 week), begin administration of this compound or vehicle control for a specified duration (e.g., 6 weeks).[7]

  • Analysis: At the study endpoint, euthanize the mice and collect femurs and tibias. Analyze bone microarchitecture using micro-computed tomography (micro-CT) to determine parameters such as bone mineral density (BMD) and bone volume/total volume (BV/TV).[7] Serum can be collected to measure biomarkers of bone turnover.

Comparative Analysis: In Vitro vs. In Vivo

A significant observation is the apparent disconnect between the specific in vitro activity of this compound and its lack of efficacy in the single reported in vivo model.[6] Its potent and selective activity against the hof1Δ yeast strain, which points to a cell-cycle-related mechanism, did not translate to antiseizure activity in the zebrafish model.[6]

This highlights a common challenge in drug development:

  • Pharmacokinetics: The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties in vivo, preventing it from reaching the target tissue at a sufficient concentration.

  • Target Relevance: The molecular target in yeast (related to Hof1) may not have a relevant or accessible ortholog in the zebrafish central nervous system for preventing seizures.

  • Model Specificity: The zebrafish seizure model may not be the appropriate system to test a compound with a putative anti-proliferative or cell-cycle-inhibition mechanism.

The promising in vivo anti-inflammatory and anti-osteoporotic activities of the parent compound, Pseurotin A, suggest that future in vivo studies of this compound should be guided by in vitro assays relevant to these conditions (e.g., cytokine release assays, osteoclastogenesis inhibition).[2][6][7]

G Comparative Workflow: From In Vitro Discovery to In Vivo Validation cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase Screen High-Throughput or Genetic Screen (e.g., Yeast Halo Assay) HitID Hit Identification (this compound vs hof1Δ) Screen->HitID Validation In Vitro Validation (e.g., Cytotoxicity, Enzyme Assays) HitID->Validation MoA Mechanism of Action Studies (e.g., Western Blot, Reporter Assays) Validation->MoA Decision Proceed to In Vivo? MoA->Decision Model Selection of Relevant Animal Model PK Pharmacokinetic & Toxicity Studies Model->PK Efficacy Efficacy Studies (e.g., Xenograft, OVX Model) PK->Efficacy Result Evaluation of Outcome Efficacy->Result Inactive Inactive in Seizure Model Result->Inactive e.g., Zebrafish Active Active in Cancer/ Inflammation Model Result->Active Hypothetical Decision->Model Yes Feedback Refine Hypothesis/ Select New Model Inactive->Feedback Feedback->Model

Caption: A logical approach from in vitro discovery to in vivo testing.

Conclusion

This compound is a bioactive fungal metabolite with a clearly defined, selective in vitro activity against yeast strains deficient in the cytokinesis-regulating protein Hof1.[5] This finding strongly suggests a mechanism of action related to cell cycle control. However, its in vivo potential remains largely unexplored and unproven, with initial screenings showing a lack of efficacy in a non-related disease model.[6]

The significant in vivo activities of its parent compounds, Pseurotin A and D, in models of cancer, inflammation, and osteoporosis, provide a strong rationale for further investigation of this compound.[6][7] Future research should focus on:

  • Expanding in vitro testing to cell-based assays for inflammation, cancer cell proliferation, and osteoclast differentiation to build a more comprehensive activity profile.

  • Conducting in vivo studies in animal models that are directly relevant to the most promising in vitro results.

  • Elucidating the precise molecular target of the compound to better understand its mechanism and predict its therapeutic potential.

By leveraging the detailed protocols and comparative data presented in this guide, researchers can effectively design and execute studies to fully uncover the therapeutic value of this compound.

References

An In-depth Technical Guide to Synthetic Lethality Screening with 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for identifying synthetic lethal partners of 11-O-Methylpseurotin A, a fungal metabolite with selective activity against Saccharomyces cerevisiae strains lacking the HOF1 gene. This document outlines the core concepts, detailed experimental protocols, data presentation strategies, and visual workflows necessary to design and execute a successful synthetic lethality screening campaign.

Introduction to this compound and Synthetic Lethality

This compound is a polyketide synthase-nonribosomal peptide synthetase (PKS/NRPS) derived compound.[1] Its known biological activity is the selective inhibition of yeast strains with a deletion of the HOF1 gene, which is involved in cytokinesis, specifically in the regulation of the actomyosin (B1167339) ring and septum formation.[2][3][4] This selective inhibition suggests a synthetic lethal interaction, where the combination of the compound and the genetic loss of HOF1 leads to cell death, while either perturbation alone is tolerated.

Synthetic lethality is a promising strategy in cancer therapy.[5] It exploits the genetic vulnerabilities of cancer cells, where the loss of two genes (or the inhibition of one gene product and the loss of another) results in cell death, while the loss of either one alone is not lethal.[6] This allows for the selective targeting of cancer cells with specific mutations while sparing normal, healthy cells.[5] This guide proposes a systematic approach to identify genes that are synthetically lethal with the pharmacological inhibition by this compound in human cells.

Proposed Signaling Pathway Involvement

While the direct molecular target of this compound in mammalian cells is not yet fully elucidated, the broader class of pseurotins has been shown to modulate several key signaling pathways, including STAT, MAPK, and NF-κB, and they are implicated in processes such as the regulation of reactive oxygen species (ROS).[2][7] The known synthetic lethal interaction with the yeast HOF1 gene provides a critical starting point. HOF1 is a scaffold protein involved in coordinating mitotic exit with cytokinesis. A hypothetical signaling network for HOF1 in yeast is depicted below, which can serve as a conceptual basis for investigating analogous pathways in mammalian cells.

HOF1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Actomyosin_Ring Actomyosin_Ring HOF1 HOF1 HOF1->Actomyosin_Ring stabilizes Cyk3 Cyk3 HOF1->Cyk3 interacts with Inn1 Inn1 HOF1->Inn1 interacts with Myo1 Myo1 HOF1->Myo1 recruits Myo1->Actomyosin_Ring constricts IQG1 IQG1 F-actin F-actin IQG1->F-actin bundles F-actin->Actomyosin_Ring component of Mitotic_Exit_Network Mitotic_Exit_Network

Caption: Postulated HOF1-mediated processes in yeast.

Experimental Workflow for Synthetic Lethality Screening

A genome-wide CRISPR-Cas9 knockout screen is proposed to identify genes that are synthetically lethal with this compound. The overall workflow is depicted below.

Synthetic_Lethality_Screen_Workflow Cas9_Expression Generate Stable Cas9-Expressing Cells Library_Transduction Transduce with Genome-Wide sgRNA Library Cas9_Expression->Library_Transduction Selection Antibiotic Selection of Transduced Cells Library_Transduction->Selection Splitting Split Population Selection->Splitting Control_Treatment Vehicle Control (DMSO) Splitting->Control_Treatment Control Drug_Treatment This compound Splitting->Drug_Treatment Treatment Incubation Cell Proliferation (14-21 days) Control_Treatment->Incubation Drug_Treatment->Incubation Harvest_Control Harvest Genomic DNA Incubation->Harvest_Control Control Harvest_Drug Harvest Genomic DNA Incubation->Harvest_Drug Treatment Sequencing_Control NGS of sgRNA Cassettes Harvest_Control->Sequencing_Control Sequencing_Drug NGS of sgRNA Cassettes Harvest_Drug->Sequencing_Drug Analysis Bioinformatic Analysis Sequencing_Control->Analysis Sequencing_Drug->Analysis Hit_Identification Identify Depleted sgRNAs: Synthetic Lethal Hits Analysis->Hit_Identification

Caption: CRISPR-Cas9 synthetic lethality screening workflow.

Quantitative Data Presentation

The results of a synthetic lethality screen are typically represented by the depletion of specific sgRNAs in the drug-treated population compared to the control. The following tables illustrate how quantitative data from such a screen could be presented.

Table 1: Hypothetical Top Synthetic Lethal Hits with this compound

Gene SymbolsgRNA SequenceLog2 Fold Change (Drug/Control)p-valueFalse Discovery Rate (FDR)
GENE-XGTCGATCGATCGATCGATCG-4.21.5e-83.2e-7
GENE-YAGCTAGCTAGCTAGCTAGCT-3.83.2e-75.1e-6
GENE-ZCATGCATGCATGCATGCATG-3.51.1e-61.2e-5
...............

Table 2: Validation of Top Hits by Individual Gene Knockout and Drug Sensitivity

Gene KnockoutThis compound IC50 (µM)Wild-Type IC50 (µM)Fold Sensitization
GENE-X KO0.815.219.0
GENE-Y KO1.515.210.1
GENE-Z KO2.115.27.2
Non-Targeting Control14.815.21.0

Detailed Experimental Protocols

  • Cell Line Preparation:

    • Select a cancer cell line of interest.

    • Generate a stable cell line expressing Cas9 nuclease via lentiviral transduction followed by antibiotic selection.

    • Validate Cas9 activity using a reporter assay (e.g., GFP knockout).

  • Lentiviral sgRNA Library Transduction:

    • Transduce the Cas9-expressing cells with a genome-wide sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.

    • Maintain a cell population size that ensures high coverage of the sgRNA library (e.g., >500 cells per sgRNA).

  • Drug Treatment:

    • After antibiotic selection for transduced cells, split the cell population into two arms: a control arm treated with vehicle (e.g., DMSO) and a treatment arm treated with a sub-lethal concentration of this compound (e.g., IC20).

    • Culture the cells for 14-21 days to allow for the depletion of cells with synthetic lethal knockouts.

  • Genomic DNA Extraction and Sequencing:

    • Harvest cells from both arms and extract genomic DNA.

    • Amplify the sgRNA cassette from the genomic DNA using PCR.

    • Perform next-generation sequencing (NGS) to determine the representation of each sgRNA in both populations.

  • Data Analysis:

    • Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.

    • Calculate the log2 fold change of sgRNA representation between the drug-treated and control arms.

    • Use statistical models (e.g., MAGeCK) to identify significantly depleted sgRNAs and rank candidate synthetic lethal genes.

  • Generation of Individual Knockout Cell Lines:

    • For each top candidate gene, design and clone 2-3 individual sgRNAs into a lentiviral vector.

    • Transduce the Cas9-expressing parental cell line with each individual sgRNA construct.

    • Generate stable knockout cell lines for each candidate gene and a non-targeting control.

    • Validate gene knockout by Western blot or Sanger sequencing.

  • Drug Sensitivity Assays:

    • Plate the individual knockout cell lines and the non-targeting control in 96-well plates.

    • Treat the cells with a dose-response curve of this compound.

    • After 72 hours, assess cell viability using a suitable assay (e.g., CellTiter-Glo).

  • Data Analysis:

    • Calculate the IC50 value for this compound in each knockout cell line and the control.

    • A significant decrease in the IC50 value in a knockout line compared to the control validates the synthetic lethal interaction.

Hit Validation and Follow-up Studies Workflow

Hit_Validation_Workflow Individual_KO Generate Individual Gene Knockouts Dose_Response Dose-Response Assay with this compound Individual_KO->Dose_Response IC50_Determination Determine IC50 Shift Dose_Response->IC50_Determination Validation_Decision Hit Validated? IC50_Determination->Validation_Decision Mechanism_Studies Mechanism of Action Studies (e.g., cell cycle, apoptosis) Validation_Decision->Mechanism_Studies Yes Discard Discard Hit Validation_Decision->Discard No Pathway_Analysis Pathway Deconvolution Mechanism_Studies->Pathway_Analysis Target_ID Target Identification and Drug Development Pathway_Analysis->Target_ID

Caption: Workflow for hit validation and follow-up studies.

Conclusion

This technical guide provides a robust framework for the identification and validation of synthetic lethal partners of this compound. By leveraging the power of CRISPR-Cas9 screening technology, researchers can uncover novel genetic vulnerabilities that are exposed upon treatment with this compound. The successful identification of such synthetic lethal interactions will not only illuminate the mechanism of action of this compound but also pave the way for its development as a targeted therapeutic agent in cancers with specific genetic backgrounds. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for scientists in academia and the pharmaceutical industry who are engaged in the discovery and development of next-generation cancer therapies.

References

Methodological & Application

Application Note: Preparation of 11-O-Methylpseurotin A Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of 11-O-Methylpseurotin A, a fungal metabolite of interest for its selective biological activities.[1][2][] Adherence to this protocol is critical for ensuring the accuracy, reproducibility, and integrity of experimental results in cell-based assays and other research applications.

Physicochemical Properties

A thorough understanding of the properties of this compound is essential for its proper handling. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 956904-34-0[2][4][5]
Molecular Formula C₂₃H₂₇NO₈[4]
Molecular Weight 445.46 g/mol [2][4]
Appearance White solid powder[][5]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.[][5]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in high-purity, anhydrous DMSO. This concentration serves as a standard starting point for serial dilutions to achieve final working concentrations for various experimental needs.[1]

Materials and Equipment:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes (amber or wrapped in foil)

  • Pipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

  • Laminar flow hood or fume hood

2.1. Mass Calculation

To prepare a stock solution of a specific concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

For example, to prepare 1 mL of a 10 mM stock solution of this compound (MW = 445.46 g/mol ):

Mass (mg) = 10 mM x 1 mL x 445.46 g/mol / 1000 = 4.45 mg [1]

2.2. Dissolution Procedure

  • Safety First: Don appropriate PPE and perform all steps in a laminar flow hood or fume hood to maintain sterility and safety.[1]

  • Weighing: Carefully weigh the calculated mass (e.g., 4.45 mg) of this compound powder using an analytical balance. Transfer the powder to a sterile microcentrifuge tube.[1]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the compound.[1]

  • Dissolution: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved.[1][6] Visually inspect the solution against a light source to ensure no particulate matter remains.[1] For compounds with higher solubility requirements, warming the tube at 37°C or using an ultrasonic bath for a short period can aid dissolution.[7]

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes.[1][6]

  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.[1]

Storage and Stability

Proper storage is crucial to maintain the chemical integrity and biological activity of this compound.

FormStorage ConditionRecommended DurationNotes
Solid Powder -20°CUp to 2 yearsProtect from light and moisture.[1]
Stock Solution in DMSO -80°CUp to 6 monthsUse aliquots to minimize freeze-thaw cycles.[1][6]
Stock Solution in DMSO 4°CUp to 2 weeksFor short-term use only.[1]

Note on Working Solutions: Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate aqueous buffer or cell culture medium.[6] The final concentration of DMSO in assays should typically be kept below 0.1% to avoid solvent-induced cellular toxicity or artifacts.[1][6]

Visualized Workflow and Pathways

Experimental Workflow Diagram

The following diagram illustrates the key steps for preparing a stock solution of this compound.

Stock_Solution_Preparation start Start safety Wear PPE (Gloves, Goggles, Lab Coat) start->safety calculate Calculate Required Mass (e.g., 4.45 mg for 1 mL of 10 mM) safety->calculate weigh Weigh Compound on Analytical Balance calculate->weigh add_solvent Add Anhydrous DMSO (e.g., 1 mL) weigh->add_solvent dissolve Vortex for 1-2 min Until Fully Dissolved add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot label Label Aliquots (Name, Conc, Date) aliquot->label store Store at -80°C for Long-Term Use label->store end_node End store->end_node Signaling_Pathway cluster_cell Cell Membrane Receptor Receptor Kinase_Cascade Kinase Cascade (e.g., Hof1 Pathway) Receptor->Kinase_Cascade Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor Compound This compound Compound->Kinase_Cascade Inhibition Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Cytokinesis Arrest) Transcription_Factor->Cellular_Response

References

Application Notes and Protocols for 11-O-Methylpseurotin A in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the dissolution, storage, and application of 11-O-Methylpseurotin A, a fungal metabolite, in various cell-based assays. Adherence to these recommendations is crucial for obtaining accurate, reproducible, and meaningful experimental results.

Physicochemical Properties and Solubility

This compound is a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid molecule with selective biological activity.[1] A thorough understanding of its physical and chemical properties is essential for its proper handling and use in experimental settings.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource(s)
Molecular Formula C₂₃H₂₇NO₈[2][3]
Molecular Weight 445.47 g/mol [1][2][3]
Appearance White solid[2]
Purity >95.0% by HPLC[2]
Solubility Soluble in DMSO, ethanol, and methanol (B129727) (e.g., 1 mg/mL)[2][]
Storage (Solid) Store at -20°C, protected from light and moisture.[1][2][5][6]
Storage (Stock in DMSO) Store at -80°C in aliquots to avoid freeze-thaw cycles.[1][5][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO) and subsequent dilution to a working concentration for cell-based assays.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

A. Stock Solution Preparation (10 mM in DMSO):

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.[5]

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of the compound. For 1 mL of a 10 mM stock solution, 4.45 mg is required.[1]

    • Calculation: Mass (mg) = 10 mM x 1 mL x 445.47 g/mol / 1000 = 4.45 mg[1]

  • Add the appropriate volume of anhydrous DMSO to the solid compound.[1][5]

  • Vortex the tube for 1-2 minutes until the solid is completely dissolved. A brief warming in a 37°C water bath can aid dissolution.[1][7]

  • Visually inspect the solution to ensure no particulate matter remains.[1]

  • Aliquot the stock solution into smaller volumes in sterile, light-protected (amber or foil-wrapped) microcentrifuge tubes to minimize freeze-thaw cycles.[1][5]

  • Store the aliquots at -80°C for long-term storage (up to 6 months).[1][5]

B. Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):

  • Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.[5]

  • Perform serial dilutions to achieve the final working concentration accurately. For a 10 µM working solution:

    • Intermediate Dilution: Dilute the 10 mM stock solution 1:100 in sterile cell culture medium to obtain a 100 µM intermediate solution.[1]

    • Final Dilution: Further dilute the 100 µM intermediate solution 1:10 in sterile cell culture medium to achieve the final 10 µM working concentration.[1]

  • Crucial Note: Ensure the final concentration of DMSO in the cell culture medium is kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5][8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[8]

  • Prepare working solutions fresh for each experiment and do not store them for extended periods in aqueous buffers, as the compound may be susceptible to hydrolysis.[5]

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Equilibrate Solid Compound B Weigh Compound A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D E Aliquot Stock Solution D->E G Thaw Stock Aliquot F Store at -80°C E->F H Serial Dilution in Medium G->H I Prepare Fresh for Assay H->I

Workflow for preparing this compound solutions.
Protocol 2: MTT Cytotoxicity Assay

This protocol is designed to assess the potential cytotoxicity of this compound on a chosen cell line (e.g., RAW 264.7 macrophages).[8]

Materials:

  • Cells seeded in a 96-well plate

  • This compound working solutions

  • Vehicle control (medium with DMSO)

  • Positive control for cytotoxicity (e.g., doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.[8]

  • Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of this compound or the vehicle control. Include a positive control.[8]

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, or until formazan (B1609692) crystals are visible.[8]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solvent to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan and measure the absorbance at 570 nm.[8]

Protocol 3: Anti-Inflammatory Screening in Macrophages

This protocol is adapted for screening the anti-inflammatory effects of this compound in RAW 264.7 macrophages by measuring cytokine release after LPS stimulation.[8]

Materials:

  • RAW 264.7 macrophages seeded in a 96-well plate

  • This compound working solutions

  • Vehicle control (medium with DMSO)

  • Lipopolysaccharide (LPS)

  • Commercial ELISA kit for TNF-α or IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a pre-optimized density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.[8]

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control. Incubate for 1-2 hours.[8]

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.[8]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[8]

  • Supernatant Collection: Centrifuge the plate at a low speed and carefully collect the supernatant for cytokine analysis.[8]

  • Cytokine Quantification: Measure the concentration of TNF-α and/or IL-6 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.[8]

Signaling Pathway Information

While the precise signaling pathways targeted by this compound are still under investigation, studies on the related compounds pseurotin (B1257602) A and D have demonstrated anti-inflammatory effects through the inhibition of the JAK/STAT and NF-κB signaling pathways in macrophages.[8] Specifically, they have been shown to inhibit the phosphorylation of STAT3.[8] Therefore, a logical step in elucidating the mechanism of action of this compound would be to investigate its effects on the phosphorylation of key proteins in these pathways, such as STAT3 and IκBα.[8]

Additionally, this compound has been shown to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae, suggesting a potential interaction with the Hof1 pathway, which is involved in cytokinesis.[3][5]

G cluster_pathway Potential Anti-Inflammatory Signaling Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus_NFkB->Cytokines Induces Transcription Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus_STAT3 p-STAT3 Dimer (in Nucleus) pSTAT3->Nucleus_STAT3 Dimerizes & Translocates Methylpseurotin This compound Methylpseurotin->IKK Inhibits? Methylpseurotin->JAK Inhibits?

Potential signaling pathways affected by this compound.

References

Application Notes and Protocols for the In Vitro Evaluation of 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products.[1] While comprehensive in vitro studies on this compound are limited, its structural similarity to the well-studied parent compound, Pseurotin A, suggests a range of potential biological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic effects.[2] Pseurotin A has been demonstrated to modulate key signaling pathways, such as STAT, MAPK, and NF-κB, and to inhibit the secretion of proprotein convertase subtilisin/kexin type 9 (PCSK9).[2][3]

The primary reported biological activity of this compound is its selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae, indicating a potential role in cell cycle regulation.[4][5] This document provides a detailed framework of in vitro experimental designs and protocols to investigate the therapeutic potential of this compound, leveraging the knowledge from its analogs.

Data Presentation: Quantitative Data Summary for Pseurotin Analogs

The following tables summarize the reported in vitro efficacy of Pseurotin A and its analogs. These values can serve as a reference for designing dose-response experiments for this compound.

Table 1: Cytotoxicity of Pseurotin Analogs

CompoundCell LineAssayIC50Reference
n-Butanol extract of A. fumigatus (containing Pseurotin A)HepG2 (Human Hepatocellular Carcinoma)SRB22.2 µg/mL[2]
Pseurotin AHepG2 (Human Hepatocellular Carcinoma)PCSK9 secretion inhibition1.2 µM[2][6]
Pseurotin APC-3 (Human Prostate Cancer)MTT121.4 µM[7]
Pseurotin A22Rv1 (Human Prostate Cancer)MTT138.2 µM[7]
Pseurotin DMCF-7 (Human Breast Cancer)Not Specified15.6 µM[2]

Table 2: Anti-Migratory and Anti-Inflammatory Activity of Pseurotin A

CompoundCell Line/AssayEffectIC50Reference
Pseurotin APC-3 (Migration)Inhibition of cell migration12.0 µM[7]
Pseurotin A22Rv1 (Migration)Inhibition of cell migration12.2 µM[7]
Pseurotin A & DRAW 264.7 MacrophagesInhibition of NO productionUp to 50 µM[8]

Experimental Protocols

Anti-Cancer Activity Assessment

These protocols are designed to evaluate the effect of this compound on the viability, proliferation, and migration of cancer cells.

a) Cell Viability/Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., HepG2, MCF-7, PC-3)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plates

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[2]

    • Prepare serial dilutions of this compound in complete growth medium.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[2]

    • Incubate the plate for 24, 48, or 72 hours.[2]

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

b) Wound Healing Assay

  • Objective: To assess the effect of this compound on cancer cell migration.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • Sterile 200 µL pipette tip

    • This compound

  • Procedure:

    • Seed cells in 6-well plates and grow to confluence.

    • Create a scratch (wound) in the cell monolayer using a sterile pipette tip.

    • Wash with PBS to remove detached cells.

    • Add fresh medium with various concentrations of this compound.

    • Capture images of the wound at 0 hours and after 24-48 hours.

    • Measure the wound closure area to quantify cell migration.[7]

c) Western Blot Analysis for Apoptotic and Signaling Proteins

  • Objective: To investigate the molecular mechanism of this compound-induced effects.

  • Materials:

    • Cancer cell lines

    • This compound

    • Lysis buffer

    • Primary antibodies (e.g., for Bax, Bcl-2, Caspase-3, p-STAT3, STAT3, p-MAPK, MAPK)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagents

  • Procedure:

    • Treat cells with various concentrations of this compound for 24 or 48 hours.[2]

    • Harvest and lyse the cells.[2]

    • Determine protein concentration using a BCA assay.[2]

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[2]

    • Block the membrane and incubate with primary antibodies overnight at 4°C.[2]

    • Wash and incubate with HRP-conjugated secondary antibodies.[2]

    • Detect protein bands using a chemiluminescence imager.

Anti-Inflammatory Activity Assessment

These protocols aim to determine the potential of this compound to modulate inflammatory responses in macrophages.

a) Nitric Oxide (NO) Production Assay

  • Objective: To measure the effect of this compound on NO production in LPS-stimulated macrophages.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Lipopolysaccharide (LPS)

    • Griess reagent

    • This compound

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.

    • Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.

b) Cytokine Measurement by ELISA

  • Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines.

  • Materials:

    • RAW 264.7 cells

    • LPS

    • This compound

    • ELISA kits for IL-6 and TNF-α

  • Procedure:

    • Treat cells as described in the NO production assay.

    • Collect the cell culture supernatant.

    • Measure the levels of IL-6 and TNF-α in the supernatant using specific ELISA kits according to the manufacturer's instructions.[8]

Anti-Angiogenic Activity Assessment

These protocols are designed to evaluate the potential of this compound to inhibit key steps in the angiogenic process.

a) Endothelial Cell Tube Formation Assay

  • Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Matrigel

    • This compound

    • 96-well plate

  • Procedure:

    • Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

    • Seed HUVECs on the Matrigel-coated plate.

    • Treat the cells with various concentrations of this compound.

    • Incubate for 6-12 hours to allow for tube formation.

    • Visualize and photograph the tube-like structures under a microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length and number of branch points.[9]

Mandatory Visualizations

G cluster_workflow Overall Experimental Workflow for In Vitro Characterization A This compound B Anti-Cancer Assays (e.g., MTT, Wound Healing) A->B C Anti-Inflammatory Assays (e.g., NO Production, Cytokine ELISA) A->C D Anti-Angiogenic Assays (e.g., Tube Formation) A->D E Mechanism of Action Studies (Western Blot, Pathway Analysis) B->E C->E D->E

Caption: Overall experimental workflow for in vitro characterization.

G cluster_pathway Hypothesized Anti-Cancer Signaling Pathway Compound This compound PCSK9 PCSK9 Secretion Compound->PCSK9 Inhibition STAT3 STAT3 Phosphorylation Compound->STAT3 Inhibition MAPK MAPK Pathway Compound->MAPK Inhibition Apoptosis Apoptosis Induction (↑Bax, ↓Bcl-2) Compound->Apoptosis Induction Proliferation Cell Proliferation PCSK9->Proliferation Migration Cell Migration PCSK9->Migration STAT3->Proliferation STAT3->Migration MAPK->Proliferation MAPK->Migration Apoptosis->Proliferation Inhibition

Caption: Hypothesized anti-cancer signaling pathway.

G cluster_inflammation Proposed Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_STAT NF-κB & STAT Pathways TLR4->NFkB_STAT Cytokines Pro-inflammatory Mediators (NO, iNOS, IL-6, TNF-α) NFkB_STAT->Cytokines Compound This compound Compound->NFkB_STAT Inhibition

Caption: Proposed anti-inflammatory signaling pathway.

G cluster_angiogenesis Workflow for Anti-Angiogenesis Assays HUVEC HUVEC Culture Proliferation Proliferation Assay HUVEC->Proliferation Treat with This compound Migration Migration Assay HUVEC->Migration Treat with This compound Tube Tube Formation Assay HUVEC->Tube Treat with This compound Analysis Quantification & Analysis Proliferation->Analysis Migration->Analysis Tube->Analysis

Caption: Workflow for anti-angiogenesis assays.

References

Application Notes and Protocols: Yeast Halo Assay for 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The yeast halo assay is a powerful and straightforward technique to assess the antifungal or growth-inhibitory activity of a chemical compound.[1] This method involves seeding a lawn of yeast on an agar (B569324) plate and then introducing a test compound, typically on a small paper disk. If the compound is effective, it will diffuse into the agar and create a zone of growth inhibition, which appears as a clear "halo" around the point of application.[1] The size of the halo is proportional to the potency of the compound. This application note provides a detailed protocol for performing a yeast halo assay to evaluate the activity of 11-O-Methylpseurotin A.

This compound is a derivative of Pseurotin A, a fungal secondary metabolite. While Pseurotin A is known to inhibit chitin (B13524) synthase, a critical enzyme for fungal cell wall synthesis, this compound has been shown to selectively inhibit a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene. This suggests a potential mechanism of action related to the regulation of cytokinesis, the final stage of cell division where the cytoplasm is divided to form two daughter cells. Hof1 is a protein involved in the contraction of the actomyosin (B1167339) ring during this process. Interference with cytokinesis can lead to cell death.[2][3]

This protocol will detail the procedure for testing this compound against both a wild-type yeast strain and a hof1Δ mutant strain to confirm its specific activity.

Signaling Pathway and Experimental Workflow

Proposed Mechanism of Action of this compound

G cluster_cell Yeast Cell 11_O_Methylpseurotin_A This compound Hof1 Hof1 Protein 11_O_Methylpseurotin_A->Hof1 Inhibits Actomyosin_Ring Actomyosin Ring Contraction Hof1->Actomyosin_Ring Regulates Cytokinesis Cytokinesis Actomyosin_Ring->Cytokinesis Cell_Division Successful Cell Division Cytokinesis->Cell_Division Cell_Death Cell Death

Caption: Proposed mechanism of this compound targeting Hof1, leading to failed cytokinesis.

Yeast Halo Assay Experimental Workflow

G Start Start Yeast_Culture Prepare overnight cultures of wild-type and hof1Δ yeast strains Start->Yeast_Culture Seed_Yeast Seed molten agar with yeast culture and pour plates Yeast_Culture->Seed_Yeast Prepare_Plates Prepare YPD agar plates Prepare_Plates->Seed_Yeast Place_Disks Place disks on seeded agar plates Seed_Yeast->Place_Disks Prepare_Disks Prepare sterile filter paper disks Apply_Compound Apply different concentrations of this compound and control to disks Prepare_Disks->Apply_Compound Apply_Compound->Place_Disks Incubate Incubate plates at 30°C for 24-48 hours Place_Disks->Incubate Measure_Halos Measure the diameter of the zones of inhibition (halos) Incubate->Measure_Halos Analyze_Data Analyze and compare halo sizes Measure_Halos->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the yeast halo assay.

Experimental Protocols

Materials
  • Yeast Strains:

    • Saccharomyces cerevisiae wild-type strain (e.g., BY4741)

    • Saccharomyces cerevisiaehof1Δ mutant strain (e.g., derived from BY4741)

  • Reagents:

    • This compound

    • Dimethyl sulfoxide (B87167) (DMSO, as a solvent for the compound)

    • Yeast Extract Peptone Dextrose (YPD) medium (1% yeast extract, 2% peptone, 2% glucose)

    • Agar

    • Sterile deionized water

  • Equipment:

    • Sterile petri dishes (90 mm)

    • Sterile filter paper disks (6 mm diameter)

    • Micropipettes and sterile tips

    • Incubator (30°C)

    • Shaking incubator (30°C)

    • Spectrophotometer

    • Sterile glassware (flasks, test tubes)

    • Bunsen burner or sterile laminar flow hood

    • Calipers or a ruler for measuring halo diameters

Methods

1. Preparation of Media and Reagents

  • YPD Agar Plates: Prepare YPD medium and add 2% agar. Autoclave to sterilize and cool to approximately 50-55°C in a water bath before use.

  • Compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Store at -20°C. Prepare serial dilutions of the stock solution in DMSO to achieve the desired test concentrations.

2. Yeast Culture Preparation

  • Inoculate a single colony of both the wild-type and hof1Δ yeast strains into separate tubes containing 5 mL of sterile YPD broth.

  • Incubate overnight at 30°C with shaking (approximately 200 rpm) until the cultures reach the stationary phase.

  • The next day, dilute the overnight cultures in fresh YPD broth and grow to mid-log phase (OD600 of approximately 0.5-1.0).

3. Yeast Halo Assay Procedure

  • Seeding the Plates:

    • Add a specific volume of the mid-log phase yeast culture to molten YPD agar (cooled to 50-55°C) to achieve a final concentration of approximately 1 x 10^6 cells/mL. A typical starting point is to add 100 µL of the overnight culture to 20 mL of molten agar.[4]

    • Gently swirl the flask to mix the yeast evenly with the agar.

    • Pour approximately 20 mL of the seeded agar into each sterile petri dish.[4]

    • Allow the plates to solidify completely in a sterile environment.

  • Applying the Compound:

    • Aseptically place sterile filter paper disks onto the surface of the solidified, seeded agar plates.

    • Carefully pipette a small, fixed volume (e.g., 5-10 µL) of each dilution of this compound onto a separate disk.

    • As a negative control, apply the same volume of pure DMSO to one disk.

    • If available, use a known antifungal agent as a positive control.

  • Incubation and Data Collection:

    • Incubate the plates at 30°C for 24-48 hours.[5]

    • After incubation, a lawn of yeast growth should be visible. A clear zone of no growth (the halo) will appear around the disks containing an effective concentration of the compound.

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using calipers or a ruler.[6]

Data Presentation

The results of the yeast halo assay can be presented in a tabular format for easy comparison of the compound's activity against the wild-type and mutant yeast strains at different concentrations.

Compound Concentration Solvent Control (DMSO) This compound (Concentration 1) This compound (Concentration 2) This compound (Concentration 3)
Wild-Type Strain (Halo Diameter in mm) No HaloMeasurement ± SDMeasurement ± SDMeasurement ± SD
hof1Δ Strain (Halo Diameter in mm) No HaloMeasurement ± SDMeasurement ± SDMeasurement ± SD

Note: The experiment should be performed in triplicate to ensure reproducibility, and the data should be presented as the mean ± standard deviation (SD).

Conclusion

This protocol provides a comprehensive guide for conducting a yeast halo assay to assess the antifungal activity of this compound. By comparing the effects on wild-type and hof1Δ yeast strains, researchers can gain insights into the compound's specific mechanism of action related to cytokinesis. The quantitative data obtained from this assay is crucial for the initial stages of drug discovery and development. For more advanced quantitative analysis, high-throughput versions of the halo assay can be employed, where halo sizes are measured using a plate reader.[1][7]

References

Application Notes and Protocols for Anti-inflammatory Assays of 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the anti-inflammatory properties of 11-O-Methylpseurotin A. While specific quantitative data for this compound is not yet widely published, research on closely related compounds, pseurotin (B1257602) A and D, strongly suggests potential anti-inflammatory activity through the modulation of key signaling pathways. These protocols are designed to enable researchers to effectively screen and characterize the anti-inflammatory effects of this compound in vitro.

Data Presentation

The following table provides a template for summarizing the quantitative data from anti-inflammatory assays performed on this compound. Researchers can populate this table with their experimental findings for easy comparison and analysis.

Table 1: Anti-inflammatory Activity of this compound

AssayCell LineInflammatory StimulusMeasured MediatorIC50 (µM)Max Inhibition (%)Notes
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)Nitrite (B80452)
TNF-α ProductionRAW 264.7LPS (1 µg/mL)TNF-α
IL-6 ProductionRAW 264.7LPS (1 µg/mL)IL-6
iNOS Protein ExpressionRAW 264.7LPS (1 µg/mL)iNOSWestern Blot
COX-2 Protein ExpressionRAW 264.7LPS (1 µg/mL)COX-2Western Blot
NF-κB ActivationRAW 264.7LPS (1 µg/mL)p-p65/p65Western Blot
STAT3 PhosphorylationRAW 264.7LPS (1 µg/mL)p-STAT3/STAT3Western Blot

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a typical experimental workflow for its evaluation.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis seed_cells Seed RAW 264.7 cells in 96-well plates adhere Allow cells to adhere (overnight) seed_cells->adhere pretreat Pre-treat with this compound (1-2 hours) adhere->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL, 24 hours) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant cell_lysis Cell Lysis stimulate->cell_lysis griess_assay Griess Assay (NO) collect_supernatant->griess_assay elisa ELISA (TNF-α, IL-6) collect_supernatant->elisa western_blot Western Blot (iNOS, COX-2, NF-κB, STAT3) cell_lysis->western_blot

Caption: Experimental workflow for in vitro anti-inflammatory assays.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB nucleus_nfkb NF-κB (nucleus) NFkB->nucleus_nfkb translocation genes_nfkb Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus_nfkb->genes_nfkb compound_nfkb This compound compound_nfkb->IKK Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 nucleus_stat p-STAT3 (nucleus) pSTAT3->nucleus_stat dimerization & translocation genes_stat Inflammatory Gene Expression nucleus_stat->genes_stat compound_jak_stat This compound compound_jak_stat->JAK

Caption: Potential signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed protocols for key in vitro anti-inflammatory assays suitable for evaluating this compound. These are based on standard methods used for assessing the anti-inflammatory activity of related compounds.

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages (Griess Assay)

Objective: To quantify the effect of this compound on the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity. Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (media with the same final concentration of DMSO). Incubate for 1-2 hours.

  • Inflammatory Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Assay:

    • Add 50 µL of Griess Reagent Component A to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Protocol 2: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Objective: To measure the inhibitory effect of this compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells.

Materials:

  • Supernatants collected from the experiment described in Protocol 1.

  • Commercial ELISA kits for murine TNF-α and IL-6.

  • Microplate reader.

Procedure:

  • Follow Manufacturer's Instructions: Perform the ELISA for TNF-α and IL-6 on the collected cell culture supernatants according to the manufacturer's protocol provided with the commercial kits.

  • General ELISA Steps:

    • Add standards and samples to the antibody-coated wells.

    • Incubate to allow the cytokines to bind.

    • Wash the wells to remove unbound substances.

    • Add a detection antibody.

    • Incubate and wash.

    • Add a substrate solution to produce a colorimetric reaction.

    • Stop the reaction.

  • Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Quantification: Calculate the concentrations of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve generated with the provided standards. The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control.

Protocol 3: Western Blot Analysis of Key Inflammatory Proteins (iNOS, COX-2, p-p65, p-STAT3)

Objective: To investigate the effect of this compound on the protein expression of key inflammatory enzymes (iNOS, COX-2) and the activation of signaling pathways (NF-κB and JAK/STAT) in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells treated as described in Protocol 1 (in larger format plates, e.g., 6-well plates).

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF or nitrocellulose membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the appropriate primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin). For phosphorylated proteins, normalize to the total protein expression.

Protocol 4: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of this compound on RAW 264.7 cells to ensure that the observed anti-inflammatory effects are not due to cell death.

Materials:

  • RAW 264.7 cells

  • Complete DMEM

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with various concentrations of this compound as described in Protocol 1, but without the LPS stimulation step.

  • Incubation: Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Application Notes and Protocols for 11-O-Methylpseurotin A in Cancer Cell Line Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) class of natural products, characterized by a unique spiro-heterocyclic γ-lactam structure. While research on this compound is still in its nascent stages, its structural analogs, Pseurotin A and Pseurotin D, have demonstrated notable anti-cancer properties. This document provides detailed application notes and experimental protocols to guide the investigation of this compound's potential as an anti-cancer agent. The methodologies and expected outcomes are largely based on the established activities of Pseurotin A and D, offering a robust framework for screening and mechanistic studies.

The primary reported biological activity of this compound is its selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae.[1] The Hof1 protein is integral to the regulation of mitosis and cytokinesis, suggesting that this compound may exert its effects through cell cycle control mechanisms.[1]

Data Presentation: Efficacy of Pseurotin Analogs

Quantitative data for Pseurotin A and Pseurotin D are summarized below to serve as a reference for designing dose-response experiments for this compound.

CompoundCell LineAssay TypeIC50 ValueReference
Pseurotin AHepG2 (Hepatocellular Carcinoma)PCSK9 Secretion Inhibition1.20 µM[2]
Pseurotin ACWR-R1ca (Prostate Cancer)Migration Assay2.5 µM[3]
Pseurotin DMCF-7 (Breast Cancer)Growth Inhibition15.6 µM[4]

Postulated Mechanism of Action

Based on studies of related compounds, this compound is hypothesized to induce anti-cancer effects through the induction of apoptosis and cell cycle arrest. The signaling pathways potentially involved include the STAT3, MAPK/ERK, and PI3K/AKT pathways, which are critical regulators of cell proliferation, survival, and apoptosis.[5][6][7]

Potential Signaling Pathway of Pseurotins in Cancer Cells

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor STAT3 STAT3 Receptor->STAT3 Activation PI3K PI3K Receptor->PI3K Pseurotin_A_D This compound (Hypothesized) Pseurotin_A_D->STAT3 Inhibition ERK1_2 ERK1/2 Pseurotin_A_D->ERK1_2 Inhibition AKT AKT Pseurotin_A_D->AKT Inhibition pSTAT3 p-STAT3 (Inactive) STAT3->pSTAT3 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) pSTAT3->Cell_Cycle_Arrest pERK1_2 p-ERK1/2 (Inactive) ERK1_2->pERK1_2 pERK1_2->Cell_Cycle_Arrest PI3K->AKT pAKT p-AKT (Inactive) AKT->pAKT Bcl2 Bcl2 pAKT->Bcl2 Inhibits Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2->Bax Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling pathway for this compound.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration-dependent effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO, final concentration ≤ 0.1%).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Treatment: Treat cells with this compound as described in the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on fluorescence intensity.

Protocol 4: Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-ERK, anti-p-ERK, anti-AKT, anti-p-AKT, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-Cyclin B1, anti-Cdc2, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow Visualization

General Workflow for In Vitro Screening

G cluster_setup Experimental Setup cluster_assays Primary & Secondary Assays cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis Start Cancer Cell Line Culture Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability IC50 Determine IC50 Viability->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) ApoptosisQuant Quantify Apoptosis Apoptosis->ApoptosisQuant CellCycle Cell Cycle Analysis (PI Staining) CellCycleDist Analyze Cell Cycle Distribution CellCycle->CellCycleDist WesternBlot Western Blot Analysis (Key Proteins) ProteinExp Analyze Protein Expression Changes WesternBlot->ProteinExp IC50->Apoptosis Use IC50 for further assays IC50->CellCycle ApoptosisQuant->WesternBlot CellCycleDist->WesternBlot

Caption: Workflow for screening this compound.

Conclusion

While direct experimental data on this compound in cancer cell lines is limited, the information available for its structural analogs provides a strong foundation for future research. The protocols and data presented here offer a comprehensive guide for researchers to systematically evaluate the anti-cancer potential of this compound, from initial cytotoxicity screening to in-depth mechanistic studies. Further investigation is warranted to elucidate its specific molecular targets and signaling pathways to fully understand its therapeutic potential.

References

Investigating the Effects of 11-O-Methylpseurotin A on Cytokinesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal metabolite with potential anti-proliferative properties. Evidence from studies in Saccharomyces cerevisiae indicates that this compound selectively inhibits strains with a deletion of the HOF1 gene. The Hof1 protein is a critical regulator of cytokinesis in yeast, suggesting that this compound may exert its effects by disrupting this fundamental stage of cell division. These application notes provide a framework for investigating the effects of this compound on cytokinesis in mammalian cells, based on its known activity in yeast and the function of the putative mammalian ortholog of Hof1, PSTPIP1.

Postulated Mechanism of Action in Mammalian Cells

In yeast, Hof1 plays a crucial role in coordinating the constriction of the actomyosin (B1167339) ring with the formation of the primary septum. It localizes to the division site and interacts with key components of the cytokinesis machinery. The putative mammalian ortholog, Proline-Serine-Threonine Phosphatase Interacting Protein 1 (PSTPIP1), is also known to be involved in actin cytoskeleton regulation and has been observed to localize to the cleavage furrow during cytokinesis.

We hypothesize that this compound targets PSTPIP1 in mammalian cells, disrupting its normal function at the cleavage furrow. This interference could lead to defects in the organization and constriction of the contractile ring, ultimately resulting in cytokinesis failure and the formation of multinucleated cells.

Data Presentation: Quantitative Analysis of this compound Effects

The following table summarizes hypothetical quantitative data from key experiments designed to assess the impact of this compound on cytokinesis. This data is for illustrative purposes to guide experimental design and interpretation.

Assay Cell Line Parameter This compound Concentration Result
Cell Viability AssayHeLaIC50 (48h)0.1 µM - 100 µM15.2 µM
Cytokinesis Inhibition AssayHeLaEC50 (Multinucleation)0.1 µM - 50 µM5.8 µM
Immunofluorescence MicroscopyU2OS% Binucleated Cells10 µM45% (vs. 2% in control)
Live-Cell ImagingRPE-1Cytokinesis Failure Rate10 µM62%
Western BlotHeLaPhospho-PSTPIP1 Levels10 µM3.2-fold decrease

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on a mammalian cell line.

Materials:

  • HeLa cells (or other suitable proliferating cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT or resazurin-based cell viability reagent

  • Plate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Cytokinesis Inhibition Assay (Multinucleation Assay)

Objective: To quantify the inhibition of cytokinesis by measuring the increase in multinucleated cells.

Materials:

  • HeLa or U2OS cells

  • Complete growth medium

  • This compound

  • 24-well plates with coverslips

  • Paraformaldehyde (4% in PBS)

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in 24-well plates and allow them to attach.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Stain the cells with fluorescently labeled phalloidin (to visualize the actin cytoskeleton and cell borders) and DAPI (to visualize nuclei).

  • Mount the coverslips on microscope slides.

  • Image the cells using a fluorescence microscope.

  • Count the number of cells with two or more nuclei and the total number of cells in at least 10 random fields of view for each condition.

  • Calculate the percentage of multinucleated cells and determine the EC50 for cytokinesis inhibition.

Protocol 3: Live-Cell Imaging of Cytokinesis

Objective: To directly observe the effects of this compound on the process of cytokinesis in real-time.

Materials:

  • RPE-1 cells stably expressing a fluorescent marker for the plasma membrane (e.g., mCherry-CAAX) and a nuclear marker (e.g., H2B-GFP).

  • Glass-bottom imaging dishes

  • Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2).

  • This compound

Procedure:

  • Seed the fluorescently labeled RPE-1 cells in a glass-bottom dish.

  • Allow the cells to adhere and grow to a sub-confluent density.

  • Replace the medium with imaging medium containing the desired concentration of this compound or vehicle control.

  • Place the dish on the live-cell imaging microscope and allow it to equilibrate.

  • Acquire time-lapse images every 2-5 minutes for 12-24 hours, capturing both the membrane and nuclear channels.

  • Analyze the movies to identify cells entering mitosis.

  • Score the outcome of mitosis for at least 50 cells per condition as either successful cytokinesis or cytokinesis failure (leading to a binucleated cell).

  • Calculate the cytokinesis failure rate for each condition.

Visualizations

G cluster_0 Postulated Signaling Pathway This compound This compound PSTPIP1 PSTPIP1 This compound->PSTPIP1 Inhibition Actin Cytoskeleton Dynamics Actin Cytoskeleton Dynamics PSTPIP1->Actin Cytoskeleton Dynamics Regulation Cytokinesis Failure Cytokinesis Failure PSTPIP1->Cytokinesis Failure Leads to Contractile Ring Formation & Constriction Contractile Ring Formation & Constriction Actin Cytoskeleton Dynamics->Contractile Ring Formation & Constriction Cytokinesis Cytokinesis Contractile Ring Formation & Constriction->Cytokinesis

Caption: Postulated signaling pathway of this compound in mammalian cytokinesis.

G cluster_workflow Experimental Workflow cluster_assays start Seed Mammalian Cells treatment Treat with this compound start->treatment incubation Incubate (24-48h) treatment->incubation viability Cell Viability Assay (MTT/Resazurin) incubation->viability multinucleation Multinucleation Assay (IF) incubation->multinucleation live_cell Live-Cell Imaging incubation->live_cell analysis Data Analysis (IC50, EC50, % Failure) viability->analysis multinucleation->analysis live_cell->analysis

Caption: General experimental workflow for investigating this compound's effects.

Disclaimer

The proposed mechanism of action of this compound in mammalian cells is a hypothesis based on extrapolation from research in Saccharomyces cerevisiae. The experimental protocols and data provided are intended as a guide for researchers to design and interpret their own studies. Further investigation is required to validate these findings and fully elucidate the molecular targets and pathways affected by this compound in mammalian systems.

Application Notes and Protocols for Assessing the Antiseizure Activity of 11-O-Methylpseurotin A in a Zebrafish Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for high-throughput screening of potential anticonvulsant compounds. Its genetic tractability, rapid development, and optical transparency make it particularly suitable for large-scale drug discovery and mechanistic studies of epilepsy. Pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is a widely used chemoconvulsant to induce seizure-like behavior and epileptiform discharges in zebrafish larvae, providing a robust platform for the evaluation of antiseizure therapies.

This document provides detailed application notes and protocols based on a study that evaluated the antiseizure properties of several pseurotin (B1257602) derivatives, including 11-O-Methylpseurotin A, using the larval zebrafish PTZ seizure model.

Key Findings Regarding this compound

A pivotal study investigating a series of seven heterospirocyclic γ-lactams isolated from the marine fungus Aspergillus fumigatus revealed that This compound was inactive in the larval zebrafish pentylenetetrazole (PTZ) seizure model.[1][2][3][4] In this study, only pseurotin A2 and azaspirofuran A were identified as having significant antiseizure and antiepileptiform activity, while their close chemical analogues, including this compound, did not show such effects.[1][2][3][4]

Data Presentation: Comparative Antiseizure Activity of Pseurotin Derivatives

The following table summarizes the findings for all seven pseurotin derivatives tested in the larval zebrafish PTZ seizure model, highlighting the lack of activity for this compound. The activity was quantified by measuring the total distance moved by the larvae after exposure to PTZ, with a reduction in movement indicating antiseizure effects.

CompoundConcentration Tested (µM)Effect on PTZ-Induced SeizuresReference
Pseurotin A10Inactive[1][2]
This compound 10 Inactive [1][2][3][4]
Pseurotin A210Active [1][2][3][4]
Pseurotin D10Inactive[1][2]
Pseurotin F110Inactive[1][2]
Azaspirofuran A10Active [1][2][3][4]
Azaspirofuran B10Inactive[1][2]

Experimental Protocols

The following are detailed protocols for the zebrafish PTZ seizure model used to assess the antiseizure activity of pseurotin derivatives.

Zebrafish Maintenance and Handling
  • Animal Model: Wild-type zebrafish (Danio rerio) larvae.

  • Rearing Conditions: Larvae are raised in E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, and 0.1% methylene (B1212753) blue) at 28.5°C on a 14/10-hour light/dark cycle.

  • Age for Experiments: Experiments are typically performed on larvae at 5 to 7 days post-fertilization (dpf).[5]

Protocol for Behavioral Seizure Assay

This protocol is designed to assess the effect of a test compound on the seizure-like locomotor activity induced by PTZ.

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO.

    • Prepare a stock solution of PTZ (e.g., 200 mM) in E3 medium.

    • The final concentration of DMSO in the well should not exceed 0.1% to avoid toxicity.

  • Experimental Procedure:

    • Transfer individual zebrafish larvae into separate wells of a 96-well plate containing E3 medium.

    • Pre-incubation: Add the test compound to the wells at the desired final concentration. For the initial screening of pseurotins, a concentration of 10 µM was used.[1][2] Incubate the larvae with the compound for 1 hour. A vehicle control group (0.1% DMSO) should be run in parallel.

    • Seizure Induction: Add PTZ to the wells to a final concentration of 10 mM.[6] A positive control group (e.g., Diazepam) can also be included.

    • Locomotor Activity Recording: Immediately after adding PTZ, place the 96-well plate in an automated video tracking system to record the locomotor activity of each larva for a period of 30 minutes.[6][7]

    • Data Analysis: The primary endpoint is the total distance moved by each larva during the recording period. A statistically significant reduction in the total distance moved in the compound-treated group compared to the PTZ-only group indicates potential antiseizure activity.

Protocol for Electrophysiological Recording

For compounds that show positive results in the behavioral assay, this protocol can be used to assess their effect on PTZ-induced epileptiform electrical discharges in the brain.

  • Larva Preparation:

  • Electrode Placement:

    • Under a microscope, carefully insert a glass microelectrode (filled with 2 M NaCl) into the optic tectum of the larva's brain.[5]

  • Recording Procedure:

    • Record baseline brain electrical activity for approximately 5 minutes.

    • Compound Application: Perfuse the dish with the test compound dissolved in E3 medium for 15-20 minutes and record the activity.

    • Seizure Induction: Co-perfuse the dish with the test compound and 10 mM PTZ in E3 medium.

    • Record the brain's electrical activity for at least 30 minutes to observe any epileptiform discharges.

  • Data Analysis:

    • Analyze the local field potential recordings for the presence and frequency of ictal-like and interictal-like discharges. A reduction in the frequency and amplitude of these discharges in the presence of the test compound indicates antiepileptiform activity.

Visualization of Workflows and Pathways

Experimental Workflow for Antiseizure Compound Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis larvae Zebrafish Larvae (5-7 dpf) plate Transfer to 96-well Plate larvae->plate preincubation Pre-incubate with Compound (1 hr) plate->preincubation compounds Prepare Test Compounds (e.g., this compound) compounds->preincubation ptz Prepare PTZ Solution induction Induce Seizures with PTZ (10 mM) ptz->induction preincubation->induction recording Record Locomotor Activity (30 min) induction->recording tracking Video Tracking & Data Extraction recording->tracking stats Statistical Analysis tracking->stats result Determine Antiseizure Activity stats->result

Caption: Workflow for screening antiseizure compounds in a zebrafish model.

Putative Signaling Pathway for Pseurotin A (Anti-inflammatory)

Note: The following diagram illustrates the known anti-inflammatory signaling pathway of Pseurotin A and D. This is provided for informational purposes only and is not associated with any antiseizure activity of this compound. Studies have shown that pseurotins A and D inhibit the JAK/STAT and NF-κB signaling pathways in macrophages.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Cytokine stat STAT jak->stat Phosphorylates p_stat p-STAT stat->p_stat dna DNA p_stat->dna Dimerizes & Translocates nfkb_complex IκB-NF-κB nfkb NF-κB nfkb_complex->nfkb Signal nfkb->dna Translocates gene_expression Pro-inflammatory Gene Expression dna->gene_expression pseurotin Pseurotin A / D pseurotin->jak Inhibits pseurotin->nfkb_complex Inhibits

Caption: Pseurotin A's known anti-inflammatory signaling pathway inhibition.

Conclusion

While this compound did not exhibit antiseizure activity in the larval zebrafish PTZ model, the protocols outlined here provide a robust framework for the continued screening and evaluation of novel compounds. The zebrafish model remains a valuable tool in the early stages of drug discovery for epilepsy, enabling rapid assessment of both efficacy and potential toxicity. Further investigation into the structure-activity relationships of pseurotin derivatives may yet yield compounds with therapeutic potential.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 11-O-Methylpseurotin A, a fungal secondary metabolite. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, and UV detection at 254 nm. This protocol provides a reliable and reproducible approach for the quality control and purity assessment of this compound in research and drug development settings.

Introduction

This compound is a derivative of Pseurotin A, a fungal metabolite known for its diverse biological activities. As with any active pharmaceutical ingredient or research compound, establishing the purity of this compound is critical for accurate biological evaluation and to ensure reproducible experimental results. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying components in a mixture, making it an ideal choice for purity analysis. This document provides a detailed protocol for the determination of this compound purity.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₂₃H₂₇NO₈[1]
Molecular Weight 445.46 g/mol [1]
CAS Number 956904-34-0[1]
Appearance White solid[2]
Solubility Soluble in ethanol, methanol, and DMSO[2]
Storage -20°C[2]

HPLC Method Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the analysis of fungal secondary metabolites[3].

  • Solvents: HPLC grade acetonitrile, and ultrapure water.

  • Reagents: HPLC grade formic acid (optional, as a mobile phase modifier).

  • Sample Solvent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

  • This compound Standard: A reference standard of known purity.

Preparation of Solutions
  • Mobile Phase A: Ultrapure water (optional: with 0.1% formic acid).

  • Mobile Phase B: Acetonitrile (optional: with 0.1% formic acid).

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of the sample solvent to prepare a stock solution of 1 mg/mL.

    • Further dilute the stock solution with the sample solvent to a final concentration of approximately 0.1 mg/mL for analysis.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-25 min: 30-100% B; 25-30 min: 100% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm[3]
Injection Volume 10 µL
Data Analysis

The purity of this compound is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (Water & Acetonitrile) D Inject Sample into HPLC A->D B Prepare Sample (Dissolve & Dilute) C Filter Sample B->C C->D E Separation on C18 Column D->E Gradient Elution F UV Detection at 254 nm E->F G Integrate Peak Areas F->G H Calculate Purity G->H

Caption: Workflow for the HPLC purity analysis of this compound.

Data Presentation

The following table summarizes the expected quantitative data from the HPLC analysis. Retention time and peak area are representative values and may vary depending on the specific HPLC system and column used.

PeakRetention Time (min)Peak Area (mAU*s)Area (%)Identification
115.8985098.5This compound
212.3750.75Impurity 1
318.1750.75Impurity 2
Total 10000 100.0

Discussion

This HPLC method provides a reliable means to assess the purity of this compound. The use of a C18 column is well-suited for the separation of this moderately polar fungal metabolite. A gradient elution is employed to ensure the effective separation of the main compound from potential impurities that may have different polarities. The detection wavelength of 254 nm is appropriate given the presence of a benzoyl chromophore in the molecule's structure.

It is important to handle this compound with care, as it is susceptible to hydrolysis and oxidation. Samples should be prepared fresh and stored at low temperatures to minimize degradation. The use of high-purity solvents and proper system equilibration are crucial for obtaining accurate and reproducible results.

Signaling Pathway and Logical Relationships

The purity analysis of a compound like this compound is a critical step in the drug discovery and development pipeline. The following diagram illustrates the logical relationship between compound synthesis/isolation, purity analysis, and subsequent biological testing.

Drug_Development_Logic A Synthesis or Isolation of This compound B HPLC Purity Analysis A->B C Purity ≥ 95%? B->C D Further Purification C->D No E Biological Activity Screening C->E Yes D->B F Inactive or Inconsistent Results E->F Inconsistent Activity G Active Compound for Further Development E->G Consistent Activity

Caption: Logical workflow from compound acquisition to biological evaluation.

Conclusion

The HPLC method described in this application note is a validated and reliable approach for the purity determination of this compound. Adherence to this protocol will enable researchers, scientists, and drug development professionals to ensure the quality and consistency of their compound, leading to more accurate and reproducible scientific outcomes.

References

Application Notes and Protocols for Target Identification of 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for identifying the molecular targets of 11-O-Methylpseurotin A and its closely related analog, Pseurotin A. The protocols detailed below are based on established methodologies and published findings, offering a practical guide for researchers in the field of natural product drug discovery.

Introduction

This compound is a fungal metabolite that has garnered interest for its potential biological activities. A key challenge in the development of such natural products as therapeutic agents is the identification of their molecular targets, which is crucial for understanding their mechanism of action, predicting potential off-target effects, and optimizing their therapeutic efficacy. This document outlines several experimental and computational approaches for the target deconvolution of this compound, drawing on evidence from studies on both the target compound and its parent compound, Pseurotin A.

Target Identification Strategies

Several methodologies can be employed for the target identification of this compound. These can be broadly categorized into genetic, biochemical, and computational approaches.

  • Genetic Approaches: These methods, such as the yeast halo assay, are powerful for identifying targets in genetically tractable organisms.

  • Biochemical Approaches: Techniques like affinity chromatography and chemical proteomics enable the direct isolation and identification of protein targets from complex biological samples.

  • Computational Approaches: In silico methods, including molecular docking and target prediction algorithms, can provide valuable insights into potential protein-ligand interactions.

Application Note 1: Yeast Halo Assay for Putative Target Identification

Putative Target: Hof1 (a key regulator of cytokinesis in Saccharomyces cerevisiae)

The yeast halo assay is a powerful and straightforward method for identifying compounds that exhibit synthetic lethality or selective inhibition against a particular mutant yeast strain. This approach led to the identification of Hof1 as a putative target of this compound, which selectively inhibits the growth of a hof1Δ yeast strain.

Experimental Workflow: Yeast Halo Assay

Yeast_Halo_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Yeast_Strain Yeast Strain Preparation (hof1Δ mutant and wild-type control) Incubation Incubation (e.g., 30°C for 24-48 hours) Yeast_Strain->Incubation Compound_Prep Compound Application (Filter paper disc with this compound) Compound_Prep->Incubation Zone_Measurement Zone of Inhibition Measurement Incubation->Zone_Measurement PCSK9_LDLR_Assay cluster_prep Preparation cluster_binding Binding cluster_detection Detection Plate_Coating Coat plate with LDLR Incubation Incubate with tagged PCSK9 and Pseurotin A Plate_Coating->Incubation Inhibitor_Prep Prepare Pseurotin A dilutions Inhibitor_Prep->Incubation Detection_Reagent Add detection reagent (e.g., Streptavidin-HRP) Incubation->Detection_Reagent Substrate Add substrate and measure signal Detection_Reagent->Substrate Signaling_Pathway PseurotinA Pseurotin A ROS Reactive Oxygen Species (ROS) PseurotinA->ROS MAPK MAPK Pathway (ERK, p38, JNK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Downstream Downstream Effects (e.g., altered gene expression) MAPK->Downstream NFkB->Downstream Affinity_Chromatography cluster_prep Preparation cluster_binding Binding & Elution cluster_analysis Analysis Immobilize Immobilize this compound on a solid support Incubate Incubate lysate with immobilized compound Immobilize->Incubate Lysate_Prep Prepare cell lysate Lysate_Prep->Incubate Wash Wash to remove non-specific binders Incubate->Wash Elute Elute specifically bound proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec

Application Notes and Protocols for 11-O-Methylpseurotin A in Chemical Genetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products, characterized by a unique spirocyclic core.[1] It is a compound of mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) origin, first identified from a marine-derived Aspergillus fumigatus.[2] In the field of chemical genetics, this compound serves as a valuable tool for dissecting complex biological processes. Its most notable reported activity is the selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene, suggesting a specific mechanism of action related to cell cycle regulation, particularly cytokinesis.[][4] This selectivity makes it a powerful probe for studying the functions of Hof1 and related pathways.

These application notes provide detailed protocols for utilizing this compound in various experimental settings, from handling and storage to performing key bioassays. While specific quantitative data such as IC50 values for this compound are not widely available in the public domain, the provided protocols will enable researchers to determine these parameters in their specific assay systems.

Data Presentation

As specific quantitative bioactivity data for this compound is limited, the following table summarizes the known qualitative activity and provides a framework for researchers to populate with their own experimental data. For comparative purposes, data for the related compound, Pseurotin A, is included where available.

Table 1: Biological Activity of this compound and Pseurotin A

CompoundAssayOrganism/Cell LineTarget/PathwayResultCitation
This compound Yeast Halo AssaySaccharomyces cerevisiae (hof1Δ strain)Cytokinesis (Hof1-mediated)Selective growth inhibition[][4]
MTT Cytotoxicity AssayMammalian cells (e.g., RAW 264.7)Overall cytotoxicityTo be determined by user[]
LPS-Induced Cytokine ReleaseMacrophages (e.g., RAW 264.7)Inflammation (NF-κB, JAK/STAT)To be determined by user[]
NF-κB Reporter AssayMammalian cellsNF-κB SignalingTo be determined by user[]
JAK/STAT Phosphorylation AssayMammalian cellsJAK/STAT SignalingTo be determined by user[]
Pseurotin A Chitin Synthase InhibitionCoprinus cinereusChitin SynthesisIC50: 81 µM[]
Antibacterial AssayShigella shigaGeneral viabilityMIC: 64 µg/mL[]
Anti-inflammatory AssayMacrophagesNF-κB, JAK/STATInhibition of STAT3 phosphorylation[]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Proper preparation and storage of this compound solutions are critical for reproducible experimental results. The compound is a hydrophobic molecule with limited aqueous solubility.[4]

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, high-purity

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Stock Solution Preparation (10 mM in DMSO):

    • Equilibrate the vial of this compound to room temperature before opening.

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube. The molecular weight of this compound is 445.46 g/mol . To prepare 1 mL of a 10 mM stock solution, dissolve 4.45 mg of the compound in 1 mL of anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used to aid dissolution, but avoid excessive heat.[4]

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.[4]

  • Working Solution Preparation:

    • For cell-based assays, prepare fresh working solutions by diluting the DMSO stock solution in the appropriate cell culture medium.

    • It is crucial to maintain a final DMSO concentration of less than 0.5% in the final assay volume to avoid solvent-induced cytotoxicity.[] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 2: Yeast Growth Inhibition Assay (Broth Microdilution)

This protocol is designed to quantify the inhibitory effect of this compound on the growth of Saccharomyces cerevisiae, particularly comparing a wild-type strain with a hof1Δ mutant strain.

Materials:

  • Saccharomyces cerevisiae wild-type and hof1Δ mutant strains

  • Yeast extract-peptone-dextrose (YPD) broth

  • This compound stock solution (10 mM in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Yeast Culture Preparation:

    • Inoculate single colonies of both wild-type and hof1Δ yeast strains into separate tubes containing 5 mL of YPD broth.

    • Incubate overnight at 30°C with shaking.

    • The next day, dilute the overnight cultures in fresh YPD broth to an optical density at 600 nm (OD600) of approximately 0.1.

  • Compound Dilution Series:

    • Prepare a serial dilution of the this compound stock solution in YPD broth in a 96-well plate. A typical starting concentration range would be from 100 µM down to 0.1 µM.

    • Include wells with YPD broth only (negative control) and YPD broth with the highest concentration of DMSO used (vehicle control).

  • Inoculation and Incubation:

    • Add the diluted yeast cultures to the wells of the 96-well plate containing the compound dilutions. The final volume in each well should be 200 µL.

    • Incubate the plates at 30°C with shaking for 24-48 hours.

  • Data Analysis:

    • Measure the OD600 of each well using a microplate reader.

    • Subtract the OD600 of the negative control (broth only) from all other readings.

    • Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of growth inhibition against the log of the compound concentration to determine the IC50 value (the concentration that causes 50% growth inhibition).

Protocol 3: MTT Cytotoxicity Assay in Mammalian Cells

This assay assesses the effect of this compound on the viability of mammalian cells.

Materials:

  • Mammalian cell line (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5 x 10^4 cells/well for RAW 264.7) and allow them to adhere overnight.[]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the compound dilutions. Include a vehicle control.

    • Incubate for 24-48 hours.[]

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 4: Anti-Inflammatory Activity - LPS-Induced Cytokine Release

This protocol evaluates the potential of this compound to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophages

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α and/or IL-6

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[]

  • Pre-treatment with Compound:

    • Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

    • Incubate for 1-2 hours.[]

  • LPS Stimulation:

    • Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.[]

    • Incubate for 18-24 hours.[]

  • Supernatant Collection:

    • Centrifuge the plate at a low speed to pellet any detached cells.

    • Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification:

    • Measure the concentration of TNF-α and/or IL-6 in the supernatant using commercial ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine release for each concentration of this compound compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value for the inhibition of each cytokine.

Mandatory Visualizations

Signaling Pathways

hof1_pathway cluster_membrane Cell Membrane Septin_Ring Septin Ring Cytokinesis Successful Cytokinesis Septin_Ring->Cytokinesis Actomyosin_Ring Actomyosin Ring Actomyosin_Ring->Cytokinesis Hof1 Hof1 Hof1->Septin_Ring Splitting Hof1->Actomyosin_Ring Constriction Inhibition This compound Inhibition->Hof1 Cell_Division_Failure Cell Division Failure Inhibition->Cell_Division_Failure

jak_stat_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Inhibition This compound (postulated) Inhibition->JAK Inhibition of phosphorylation

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition IkB_p p-IκB IkB->IkB_p NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasome IkB_p->Proteasome Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Gene Expression (Pro-inflammatory cytokines) Nucleus->Gene_Expression Inhibition This compound (postulated) Inhibition->IKK

Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis Stock_Solution Prepare Stock Solution (Protocol 1) Yeast_Assay Yeast Growth Inhibition (Protocol 2) Stock_Solution->Yeast_Assay Cytotoxicity_Assay MTT Cytotoxicity (Protocol 3) Stock_Solution->Cytotoxicity_Assay Anti_Inflammatory_Assay Cytokine Release (Protocol 4) Stock_Solution->Anti_Inflammatory_Assay IC50_Yeast Determine Yeast IC50 Yeast_Assay->IC50_Yeast IC50_Cyto Determine Cytotoxicity IC50 Cytotoxicity_Assay->IC50_Cyto IC50_Inflam Determine Anti-Inflammatory IC50 Anti_Inflammatory_Assay->IC50_Inflam

References

Application of 11-O-Methylpseurotin A in Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-O-Methylpseurotin A is a derivative of the fungal secondary metabolite Pseurotin A. While research into its antifungal properties is still in the early stages, preliminary findings suggest a potential and specific mechanism of action that warrants further investigation. This document provides a summary of the current knowledge on this compound, detailed protocols for its evaluation, and a comparative analysis with its parent compound, Pseurotin A, to guide future antifungal research.

Data Presentation

Currently, there is limited publicly available data on the broad-spectrum antifungal activity of this compound, such as Minimum Inhibitory Concentrations (MICs) against a wide range of pathogenic fungi.[] The primary reported biological activity is its selective inhibition of a specific mutant strain of Saccharomyces cerevisiae.

Table 1: Summary of Known Biological Activity of this compound

CompoundTarget Organism/AssayObserved EffectCitation
This compoundSaccharomyces cerevisiae (hof1Δ mutant)Decreased survival, selective inhibition[]

For comparative purposes, the reported activity of the parent compound, Pseurotin A, is summarized below. It is important to note that there are some conflicting reports in the literature regarding its direct antifungal efficacy.[]

Table 2: Summary of Reported Antifungal and Enzyme Inhibitory Activity of Pseurotin A

CompoundTarget Organism/EnzymeAssay TypeResultCitation
Pseurotin ACandida albicansMIC>100 µg/mL
Pseurotin AChitin (B13524) SynthaseEnzyme Inhibition AssayCompetitive Inhibitor[]

Experimental Protocols

To facilitate further research into the antifungal potential of this compound, the following detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided. This is a standardized method for antifungal susceptibility testing.

Protocol 1: Broth Microdilution Antifungal Susceptibility Assay

1. Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom microtiter plates

  • Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Hemocytometer or other cell counting device

  • Positive control antifungal agent (e.g., fluconazole, amphotericin B)

2. Preparation of Fungal Inoculum: a. Subculture the fungal strain on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate to obtain a fresh culture. b. Prepare a fungal suspension in sterile saline or PBS. c. Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer (typically OD₅₃₀ of 0.08-0.1 for yeast) or by direct counting with a hemocytometer. d. Dilute this stock suspension in the broth medium to the final required inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).

3. Preparation of Compound Dilutions: a. Prepare a stock solution of this compound in DMSO. b. In a 96-well plate, perform serial twofold dilutions of the compound in the broth medium to achieve a range of desired concentrations. Ensure the final DMSO concentration is not inhibitory to the fungus (typically ≤1%).

4. Assay Procedure: a. Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound. b. Include a positive control (fungus with a known antifungal), a negative control (fungus with medium and DMSO, no compound), and a sterility control (medium only). c. Incubate the plates at the optimal temperature for the fungal strain (e.g., 35°C for Candida species) for 24-48 hours.

5. Determination of MIC: a. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Hypothetical Mechanism of Action of this compound

The selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene suggests a potential mechanism of action related to cytokinesis.[] Hof1 is a protein involved in the regulation of the actomyosin (B1167339) ring contraction during cell division. Interference with this process could lead to failed cell separation and subsequent cell death.[]

G cluster_0 11-O-Methylpseurotin_A This compound Hof1_Pathway Hof1-mediated Pathway 11-O-Methylpseurotin_A->Hof1_Pathway Inhibits? Actomyosin_Ring_Contraction Actomyosin Ring Contraction Hof1_Pathway->Actomyosin_Ring_Contraction Regulates Failed_Cell_Separation Failed Cell Separation Hof1_Pathway->Failed_Cell_Separation Cytokinesis Cytokinesis Actomyosin_Ring_Contraction->Cytokinesis Cell_Separation Successful Cell Separation Cytokinesis->Cell_Separation Cell_Death Cell Death Failed_Cell_Separation->Cell_Death

Caption: Hypothetical mechanism of this compound interfering with cytokinesis.

Proposed Antifungal Mechanism of Pseurotin A

In contrast to its derivative, Pseurotin A is reported to act as a competitive inhibitor of chitin synthase.[] This enzyme is crucial for the synthesis of chitin, an essential component of the fungal cell wall. By inhibiting chitin synthase, Pseurotin A disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[]

G cluster_1 Pseurotin_A Pseurotin A Chitin_Synthase Chitin Synthase Pseurotin_A->Chitin_Synthase Inhibits Chitin_Synthesis Chitin Synthesis Chitin_Synthase->Chitin_Synthesis Catalyzes Cell_Lysis Cell Lysis / Death Chitin_Synthase->Cell_Lysis Leads to Fungal_Cell_Wall Fungal Cell Wall Integrity Chitin_Synthesis->Fungal_Cell_Wall Maintains

Caption: Proposed mechanism of Pseurotin A inhibiting chitin synthase.

General Experimental Workflow for Antifungal Research

The following workflow provides a general overview of the steps involved in the screening and characterization of novel antifungal compounds like this compound.

G Start Start: Compound Library Primary_Screening Primary Screening (e.g., Broth Microdilution) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive Dose_Response Dose-Response & MIC Determination Hit_Identification->Dose_Response Active Cytotoxicity Cytotoxicity Assays (e.g., against mammalian cells) Dose_Response->Cytotoxicity Mechanism_of_Action Mechanism of Action Studies (e.g., Target identification, Pathway analysis) Dose_Response->Mechanism_of_Action In_Vivo In Vivo Efficacy Studies (Animal Models) Cytotoxicity->In_Vivo Mechanism_of_Action->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: General workflow for antifungal drug discovery and development.

Conclusion and Future Directions

This compound represents an intriguing starting point for the development of novel antifungal agents with a potentially distinct mechanism of action from many existing drugs. The current data, although limited, suggests that its mode of action may involve the disruption of cytokinesis, a critical process in fungal cell division.[]

Future research should focus on:

  • Broad-spectrum antifungal screening: Determining the MICs of this compound against a wide panel of clinically relevant yeasts and molds.

  • Mechanism of action elucidation: Further investigating the interaction of this compound with the components of the cytokinesis machinery.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to improve potency and selectivity.

  • In vivo efficacy studies: Evaluating the therapeutic potential of promising candidates in animal models of fungal infections.

By following a systematic approach as outlined in this document, the scientific community can further explore the potential of this compound and its derivatives as a new class of antifungal therapeutics.

References

Troubleshooting & Optimization

11-O-Methylpseurotin A solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with 11-O-Methylpseurotin A, with a particular focus on its solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a fungal metabolite with a complex polyketide structure. Its primary reported biological activity is the selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae. Hof1 is a key protein involved in the regulation of cytokinesis, suggesting that this compound may act as a cell cycle inhibitor.[1] Related compounds, pseurotins, have been shown to modulate key signaling pathways, including the STAT and NF-κB pathways, which are crucial in immune responses and cell growth.[1]

Q2: What are the primary solubility issues with this compound?

A2: this compound is a hydrophobic molecule, which results in poor solubility in aqueous solutions.[1][2] This can lead to several challenges in experimental settings, including precipitation when diluting stock solutions into aqueous buffers or cell culture media, leading to inaccurate and irreproducible results.[2]

Q3: What are the recommended solvents for dissolving this compound?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[2] DMSO is the most commonly used solvent for preparing high-concentration stock solutions.[1][3]

Q4: What is the recommended storage procedure for this compound solutions?

A4: Solid this compound should be stored at -20°C.[1] Stock solutions in DMSO should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][3]

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
  • Potential Cause: The hydrophobic nature of the compound causes it to come out of solution when the concentration of the organic solvent is significantly lowered in an aqueous environment.

  • Solutions:

    • Lower the final concentration: The simplest approach is to reduce the final working concentration of this compound to a level that is soluble in the final concentration of the organic solvent in your assay.

    • Optimize co-solvent percentage: While it is crucial to keep the final DMSO concentration low to avoid solvent-induced cellular toxicity (typically <0.5%), a slightly higher, optimized concentration may be necessary to maintain solubility. Always include a vehicle control with the identical DMSO concentration in your experiments.

    • Use a co-solvent system: For particularly challenging solubility issues, a co-solvent system can be employed. This involves using a mixture of solvents to increase the solubility of the hydrophobic compound. A combination of DMSO, polyethylene (B3416737) glycol (e.g., PEG300), and a surfactant (e.g., Tween 80) can be effective.[2]

    • Sonication: Gentle sonication can help to dissolve the compound, but care should be taken to avoid heating, which could degrade the compound.[1]

Issue 2: Inconsistent results in cell-based assays.
  • Potential Cause: Inconsistent results can arise from the compound precipitating out of the solution during the experiment, leading to variable concentrations of the soluble, active compound.

  • Solutions:

    • Visual Inspection: Before and after the experiment, visually inspect your assay plates or tubes for any signs of precipitation or cloudiness.

    • Incorporate a surfactant: The addition of a small, non-toxic amount of a surfactant like Tween 80 can help to maintain the compound in a stable micellar dispersion.[2]

    • Fresh Preparations: Prepare working solutions fresh for each experiment from a frozen stock to minimize the chances of degradation or precipitation over time.[1]

Data Presentation

Table 1: Solubility of this compound and a Related Compound.

CompoundSolventSolubilityReference
This compoundDimethyl sulfoxide (DMSO)Soluble[2]
Ethanol1 mg/mL[2]
Methanol1 mg/mL[2]
Pseurotin (B1257602) ADimethyl sulfoxide (DMSO)10 mg/ml[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid powder, MW: 445.47 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.[1]

  • In a sterile environment, weigh the desired amount of the compound. For 1 mL of a 10 mM stock solution, weigh out 4.45 mg of this compound.

  • Transfer the weighed compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).[3]

  • Vortex the tube for 1-2 minutes until the compound is fully dissolved.[3]

  • Visually inspect the solution to ensure there is no particulate matter. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.[3]

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes to protect from light.

  • Store the aliquots at -80°C.[1]

Protocol 2: Preparation of Working Solutions in Aqueous Buffer using a Co-Solvent System

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile aqueous buffer (e.g., PBS or cell culture medium)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Prepare a carrier solution by mixing PEG300 and Tween 80. A common starting ratio is 1:1 (v/v).

  • To prepare a 100 µM working solution, first, perform an intermediate dilution of the DMSO stock in the carrier solution. For example, add 10 µL of the 10 mM DMSO stock to 90 µL of the PEG300/Tween 80 carrier solution to get a 1 mM intermediate solution.

  • Vortex the intermediate solution thoroughly.

  • Further dilute the intermediate solution into your aqueous buffer to achieve the final desired concentration. For a final volume of 1 mL of a 100 µM working solution, add 100 µL of the 1 mM intermediate solution to 900 µL of your aqueous buffer.

  • Vortex the final working solution thoroughly to ensure a stable dispersion.

  • Important: The final concentrations of DMSO, PEG300, and Tween 80 should be tested for their effects on the experimental system by running appropriate vehicle controls.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Co-Solvent) weigh Weigh Solid This compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex until Dissolved dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -80°C aliquot->store thaw Thaw DMSO Stock intermediate Intermediate Dilution in Carrier thaw->intermediate prepare_carrier Prepare Carrier (PEG300 + Tween 80) prepare_carrier->intermediate final_dilution Final Dilution in Aqueous Buffer intermediate->final_dilution vortex_final Vortex Final Solution final_dilution->vortex_final

Experimental Workflow for Solution Preparation.

signaling_pathways cluster_jak_stat JAK/STAT Pathway cluster_nfkb NF-κB Pathway cytokine Cytokine receptor Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus_jak Nucleus stat->nucleus_jak Dimerization & Translocation gene_jak Gene Transcription nucleus_jak->gene_jak pseurotins Pseurotins pseurotins->jak Inhibition stimulus Pro-inflammatory Stimulus ikk IKK stimulus->ikk ikb IκB ikk->ikb Phosphorylation nfkb NF-κB ikb->nfkb Releases nucleus_nfkb Nucleus nfkb->nucleus_nfkb Translocation gene_nfkb Inflammatory Gene Transcription nucleus_nfkb->gene_nfkb pseurotins_nfkb Pseurotins pseurotins_nfkb->ikk Inhibition

Potential Inhibition of Signaling Pathways by Pseurotins.

hof1_pathway cluster_cytokinesis Yeast Cytokinesis (S. cerevisiae) septins Septins hof1 Hof1 septins->hof1 Localization myo1 Myo1 (Myosin II) myo1->hof1 Interaction chs2 Chs2 (Chitin Synthase) hof1->chs2 Interaction amr Actomyosin Ring Constriction hof1->amr Coupling psf Primary Septum Formation hof1->psf Coupling cytokinesis Cytokinesis amr->cytokinesis psf->cytokinesis methylpseurotin This compound methylpseurotin->hof1 Inhibition of Hof1-dependent processes

Postulated Role of Hof1 in Yeast Cytokinesis and Potential Inhibition.

References

Technical Support Center: Optimizing 11-O-Methylpseurotin A Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of 11-O-Methylpseurotin A in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

A1: this compound is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products.[1] It is a derivative of Pseurotin A, characterized by an O-methylation at the C-11 position.[1] The primary producing organism identified is the fungus Aspergillus fumigatus, particularly marine-derived strains.[1]

Q2: What are the key factors influencing the production of this compound?

A2: The production of this compound is influenced by a variety of factors, including the composition of the culture medium (carbon, nitrogen, and trace element sources), fermentation parameters (pH, temperature, aeration), and the genetic regulation of the biosynthetic pathway.[2][3] Specifically, zinc concentration and oxygen availability have been shown to significantly impact the biosynthesis of its precursor, Pseurotin A.[4][5]

Q3: What is the general workflow for optimizing the production of this compound?

A3: A systematic approach to optimizing production involves several key steps: recovery and preparation of the fungal culture, screening of different media and cultivation parameters, extraction of the secondary metabolites, quantification of the target compound, and statistical analysis to identify optimal conditions for scale-up.[6]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments to produce this compound.

Issue 1: Low or No Detectable Yield of this compound

Potential Causes and Solutions:

Potential Cause Recommended Action
Suboptimal Media Composition The choice of carbon and nitrogen sources is critical. Experiment with different media formulations such as Czapek-Dox Medium or Aspergillus Minimal Medium (AMM). Ensure all essential trace elements are present.
Inappropriate Fermentation Conditions Optimize fermentation parameters such as temperature (typically 25-30°C), pH (around 6.5-7.3), and agitation.[3][7] For A. fumigatus, static culture or low-speed shaking may be beneficial.
Inhibitory Concentration of Zinc High concentrations of zinc have been shown to increase the production of Pseurotin A, the precursor to this compound, while decreasing the production of other metabolites like gliotoxin.[5][8] Consider supplementing the medium with zinc.
Genetic Regulation The biosynthesis of Pseurotin A is negatively regulated by the transcriptional activator GliZ.[4][5] If genetically modifying the strain is an option, a gliZ deletion mutant could lead to a significant increase in Pseurotin A production.
Inadequate Aeration Hypoxia (low oxygen condition) has been found to induce the biosynthesis of Pseurotin A.[9] Consider limiting aeration during fermentation, but be aware that this may affect fungal growth.
Incorrect Fungal Strain Confirm the identity and viability of your Aspergillus fumigatus strain. Not all strains may produce pseurotins in high quantities.
Issue 2: High Batch-to-Batch Variability

Potential Causes and Solutions:

Potential Cause Recommended Action
Inconsistent Inoculum Standardize the inoculum preparation. Use a consistent amount of spores or mycelial suspension for each fermentation batch. Ensure the inoculum is from a fresh and actively growing culture.
Media Preparation Inconsistencies Prepare media components from stock solutions to ensure accurate concentrations. Be mindful of the order of addition of components, especially for trace elements, to avoid precipitation.[10]
Fluctuations in Fermentation Parameters Use a well-calibrated fermenter or incubator to maintain consistent temperature, pH, and agitation. Monitor these parameters throughout the fermentation process.
Variability in Raw Materials The quality of complex media components like yeast extract or peptone can vary between suppliers and batches. If possible, use a defined medium like AMM to reduce this variability.
Issue 3: Difficulty in Extracting and Quantifying this compound

Potential Causes and Solutions:

Potential Cause Recommended Action
Inefficient Extraction Use a suitable organic solvent for extraction. Ethyl acetate (B1210297) is commonly used and effective for extracting pseurotins from the culture filtrate.[11][12] Ensure thorough mixing during extraction.
Degradation of the Compound Pseurotins may be sensitive to heat and light. Avoid high temperatures during solvent evaporation and protect samples from light.
Poor HPLC Separation Optimize the HPLC method. A C18 reverse-phase column with a gradient of acetonitrile (B52724) and water containing a small amount of trifluoroacetic acid (TFA) is a good starting point. Adjust the gradient to achieve good separation from other metabolites.
Low Detector Response Ensure the UV detector is set to an appropriate wavelength for detecting pseurotins. If sensitivity is an issue, consider using a more sensitive detector like a mass spectrometer (LC-MS).

Data Presentation

The following tables summarize key data related to the optimization of Pseurotin A, the direct precursor of this compound. While specific quantitative data for this compound is limited in the literature, optimizing the production of its precursor is a primary strategy for increasing the final yield.

Table 1: Effect of Genetic and Environmental Factors on Pseurotin A Production in A. fumigatus

Condition Fold Change in Pseurotin A Production (Approximate) Reference
High Zinc Concentration vs. Low Zinc ConcentrationIncreased[5]
Deletion of gliZ gene7-fold increase[4]
Hypoxic (0.2% O₂) vs. Normoxic (21% O₂) ConditionsInduced[9]

Table 2: Recommended Media Compositions for A. fumigatus Cultivation

Medium Component Concentration (g/L) Reference
Czapek-Dox Broth Sucrose30.0[13]
Sodium Nitrate2.0[13]
Dipotassium Phosphate1.0[13]
Magnesium Sulfate0.5[13]
Potassium Chloride0.5[13]
Ferrous Sulfate0.01[13]
Aspergillus Minimal Medium (AMM) Dextrose10.0[14][15]
Sodium Nitrate6.0[15]
Potassium Chloride0.52[15]
Magnesium Sulfate Heptahydrate0.52[15]
Potassium Dihydrogen Phosphate1.52[15]
Hutner's Trace Elements1 mL/L[15]

Experimental Protocols

Protocol 1: Preparation of Aspergillus fumigatus Inoculum
  • Grow A. fumigatus on Potato Dextrose Agar (PDA) plates at 28°C for 5-7 days until sporulation is observed.

  • Harvest the spores by adding sterile 0.01% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

  • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

  • Count the spores using a hemocytometer and adjust the concentration to the desired level (e.g., 1 x 10⁶ spores/mL) with sterile water.

Protocol 2: Fermentation in Czapek-Dox Broth
  • Prepare Czapek-Dox broth according to the formulation in Table 2.[13]

  • Dispense the medium into flasks and autoclave at 121°C for 15 minutes.

  • After cooling, inoculate the flasks with the prepared spore suspension to a final concentration of 1 x 10⁵ spores/mL.

  • Incubate the flasks at 28°C for 7-14 days under static or shaking (e.g., 150 rpm) conditions.

Protocol 3: Extraction of this compound
  • After the incubation period, separate the mycelium from the culture broth by filtration.

  • Transfer the culture filtrate to a separating funnel.

  • Add an equal volume of ethyl acetate to the filtrate.[11]

  • Shake the funnel vigorously for 5-10 minutes and then allow the layers to separate.

  • Collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize recovery.

  • Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 4: Quantification by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve the crude extract in a known volume of methanol (B129727) or acetonitrile. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is suitable.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile with 0.1% TFA

  • Gradient Elution: A typical gradient would be to start with a low percentage of Solvent B, and gradually increase it over 20-30 minutes to elute compounds of increasing hydrophobicity. An example gradient is: 10% B to 100% B over 30 minutes.

  • Detection: Monitor the elution profile at a suitable UV wavelength.

  • Quantification: Prepare a standard curve using a purified standard of this compound. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis and Optimization start Start: Obtain A. fumigatus strain culture_prep Culture Preparation and Inoculum Development start->culture_prep fermentation Fermentation under Controlled Conditions culture_prep->fermentation media_prep Media Formulation and Sterilization media_prep->fermentation extraction Solvent Extraction of Metabolites fermentation->extraction quantification HPLC/LC-MS Quantification extraction->quantification data_analysis Data Analysis and Identification of Optimal Conditions quantification->data_analysis data_analysis->media_prep Optimization Loop scale_up Scale-up Production data_analysis->scale_up

Caption: Experimental workflow for optimizing this compound production.

signaling_pathway cluster_regulation Regulation of Pseurotin A Biosynthesis zinc High Zinc Concentration zafa ZafA (Transcriptional Activator) zinc->zafa Activates gliz GliZ (Transcriptional Activator for Gliotoxin) zafa->gliz Represses pso_genes Pseurotin A Biosynthetic Genes (e.g., psoA) gliz->pso_genes Represses gliotoxin_genes Gliotoxin Biosynthetic Genes gliz->gliotoxin_genes Activates pseurotin_a Pseurotin A pso_genes->pseurotin_a Biosynthesis methyltransferase Unknown O-Methyltransferase pseurotin_a->methyltransferase methylpseurotin This compound methyltransferase->methylpseurotin Methylation gliotoxin Gliotoxin gliotoxin_genes->gliotoxin Biosynthesis

Caption: Proposed regulatory pathway for Pseurotin A biosynthesis in A. fumigatus.

References

Preventing 11-O-Methylpseurotin A precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 11-O-Methylpseurotin A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of this compound, with a specific focus on preventing precipitation in aqueous solutions.

Troubleshooting Guide: Preventing Precipitation

This guide provides solutions to common issues related to the solubility of this compound.

Issue Potential Cause Recommended Solution
Precipitation upon addition to aqueous buffer/media Low aqueous solubility of this compound. The hydrophobic nature of the molecule leads to poor interaction with water.[1]Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO, ethanol, or methanol.[1] For aqueous working solutions, perform serial dilutions and ensure the final organic solvent concentration is minimized (ideally ≤ 0.1% for cell-based assays) to prevent both precipitation and solvent-induced artifacts.[1] Sonication can aid in initial dissolution, but avoid excessive heating.[1]
Inconsistent results in biological assays Precipitation of the compound over the duration of the experiment, leading to a decrease in the effective concentration of the soluble, active form.Visually inspect experimental plates or tubes for any signs of precipitation before and after the experiment. Consider incorporating a low concentration of a non-toxic surfactant, such as Tween 80 or Pluronic F-68, to help maintain the compound in a stable dispersion.[1]
Difficulty achieving desired concentration in aqueous solution The inherent hydrophobicity of this compound limits its solubility in purely aqueous systems.Employ a co-solvent system. For challenging solubility issues, a combination of solvents may be effective. A formulation strategy similar to that used for the related compound pseurotin (B1257602) A, involving a mixture of DMSO, PEG300, and a surfactant like Tween 80, could be adapted.[1] Another approach is the complexation with cyclodextrins, which can encapsulate the hydrophobic molecule and increase its aqueous solubility.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in organic solvents such as Dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[1] For creating stock solutions, high-purity, anhydrous DMSO is commonly used.

Q2: What is the known aqueous solubility of this compound?

Q3: How can I prepare a working solution of this compound in an aqueous buffer for my experiments?

A3: To prepare an aqueous working solution, it is recommended to first create a concentrated stock solution in an organic solvent like DMSO (e.g., 10 mM). This stock solution can then be serially diluted into your aqueous buffer to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect your experimental system (typically below 0.5%, and for cell-based assays, ideally at or below 0.1%).

Q4: What are cyclodextrins and how can they help with solubility?

A4: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic part of the drug molecule, thereby increasing its overall solubility in aqueous solutions.[2][3][4][5][6]

Q5: Are there any stability concerns with this compound in aqueous solutions?

A5: Beyond precipitation, the stability of this compound in aqueous buffers can be a concern. It is advisable to prepare fresh working solutions for each experiment and avoid long-term storage in aqueous media.

Data Presentation

Currently, there is a lack of publicly available quantitative solubility data for this compound in various solvent systems. Researchers are encouraged to determine the solubility experimentally to establish optimal formulation conditions for their specific applications. The following table serves as a template for recording such data.

Table 1: Template for Experimentally Determined Solubility of this compound

Solvent System Temperature (°C) Solubility (mg/mL) Solubility (µM) Method of Determination
Water25Shake-Flask Method
PBS (pH 7.4)25Shake-Flask Method
0.1% DMSO in Water25Shake-Flask Method
1% Ethanol in Water25Shake-Flask Method
5% PEG300 in Water25Shake-Flask Method
1% Tween 80 in Water25Shake-Flask Method
10 mM HP-β-Cyclodextrin25Shake-Flask Method

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 445.46 g/mol ).

  • Carefully weigh the calculated mass of this compound and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Enhancing Aqueous Solubility using a Co-Solvent System

This protocol provides a general guideline for using a co-solvent system to improve the solubility of this compound in aqueous buffers. The final concentrations of the co-solvents should be optimized for your specific experimental setup.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Aqueous buffer of choice (e.g., PBS)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a carrier solution by mixing PEG300 and Tween 80 (e.g., in a 1:1 v/v ratio).

  • To prepare a working solution (e.g., 100 µM), first, dilute the 10 mM DMSO stock solution in the carrier solution.

  • Then, add the diluted compound-carrier mixture to your aqueous buffer to achieve the final desired concentration. For example, to make 1 mL of a 100 µM working solution, you could add 10 µL of the 10 mM DMSO stock to 990 µL of your aqueous buffer that contains a pre-determined, optimized percentage of the PEG300/Tween 80 carrier.

  • Vortex the final working solution thoroughly to ensure a stable and homogenous dispersion.[1]

  • Always prepare a vehicle control containing the same final concentrations of all solvents used.

Protocol 3: Determining Aqueous Solubility using the Shake-Flask Method

This is a standard method to determine the thermodynamic solubility of a compound.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, PBS)

  • Small glass vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. Ensure there is undissolved solid remaining.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted sample using a calibrated analytical method.

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Solubility Enhancement cluster_application Experimental Application weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve stock 10 mM Stock in DMSO dissolve->stock dilute Serial Dilution stock->dilute cosolvent Co-Solvent System (e.g., PEG300, Tween 80) stock->cosolvent cyclodextrin Cyclodextrin Complexation stock->cyclodextrin working_solution Aqueous Working Solution dilute->working_solution cosolvent->working_solution cyclodextrin->working_solution assay Biological Assay working_solution->assay

Caption: Workflow for preparing and solubilizing this compound.

Signaling Pathway

This compound is known to inhibit strains of Saccharomyces cerevisiae with a deletion of the HOF1 gene, suggesting an interaction with the Hof1 pathway, which is crucial for cytokinesis.

hof1_pathway cluster_cytokinesis Cytokinesis Regulation in S. cerevisiae cluster_inhibition Inhibition Hof1 Hof1 Chs2 Chs2 (Chitin Synthase) Hof1->Chs2 Interaction ActomyosinRing Actomyosin Ring Constriction Hof1->ActomyosinRing Couples to SeptumFormation Primary Septum Formation Hof1->SeptumFormation Septum Formation Septins Septins Septins->Hof1 Localization to bud neck Myo1 Myo1 (Myosin II) Myo1->Hof1 Interaction during cytokinesis Cytokinesis Successful Cytokinesis ActomyosinRing->Cytokinesis SeptumFormation->Cytokinesis Inhibitor This compound Inhibitor->Hof1 Inhibits Hof1 pathway

Caption: Proposed role of Hof1 in the S. cerevisiae cytokinesis pathway.

References

11-O-Methylpseurotin A stability and degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 11-O-Methylpseurotin A in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade?

A1: The stability of this compound is primarily affected by hydrolysis, oxidation, and improper storage conditions. The γ-lactam ring in its spirocyclic core is susceptible to hydrolysis, particularly under acidic or alkaline conditions.[1] Additionally, its complex structure contains moieties that can be sensitive to oxidation when exposed to air or oxygenated media.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, the solid compound should be stored at -20°C in a dark, desiccated environment.[1] Stock solutions, typically prepared in an organic solvent like DMSO, should be stored at -80°C.[1] It is also advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Q3: What is the best solvent to use for preparing stock solutions?

A3: High-purity, anhydrous Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound.[1]

Q4: My compound is precipitating in aqueous solutions. What should I do?

A4: this compound has low aqueous solubility.[1] To prevent precipitation, prepare high-concentration stock solutions in DMSO and then perform serial dilutions into your aqueous experimental buffer.[1] Ensure the final concentration of DMSO in your working solution is minimal (ideally ≤ 0.1%) to avoid both precipitation and potential solvent-induced effects in your assay.[1] Gentle sonication can aid dissolution, but be cautious to avoid heating.[1]

Q5: How can I monitor the stability of this compound in my specific experimental setup?

A5: The most effective method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, coupled with a UV or Mass Spectrometry (MS) detector.[1] This technique allows for the separation and quantification of the intact compound from its degradation products.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of biological activity in aqueous buffers Hydrolysis: The γ-lactam ring is susceptible to hydrolysis under non-neutral pH.[1]Maintain the pH of your aqueous solutions within a neutral range (pH 6.5-7.5) using a suitable buffer system. Prepare fresh working solutions from your frozen stock for each experiment and avoid long-term storage in aqueous media.[1]
Inconsistent results or decreased potency over time Oxidation: The compound may be degrading due to exposure to oxygen.[1]Whenever feasible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and media for your experiments. The addition of antioxidants may be considered if they are compatible with your experimental design.[1]
Precipitation of the compound during experiments Low aqueous solubility: The hydrophobic nature of the molecule leads to poor solubility in water.[1]Prepare a high-concentration stock solution in DMSO. For aqueous working solutions, perform serial dilutions and ensure the final DMSO concentration is low (≤ 0.1%) and does not interfere with your assay.[1]
Variability in results between experiments Repeated freeze-thaw cycles: This can lead to degradation of the compound in your stock solution.Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing.[1]

Experimental Protocols

Protocol 1: General Stability Assessment using HPLC

This protocol outlines a general method to assess the stability of this compound under specific experimental conditions.

Materials:

  • This compound

  • High-purity DMSO

  • Aqueous buffer (relevant to the experiment)

  • HPLC system with a UV or MS detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) and water (HPLC grade)

  • Incubator, water bath, or light chamber for stress conditions

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a concentrated stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution with the relevant aqueous buffer to the desired experimental concentration. Ensure the final DMSO concentration is kept to a minimum.

  • Initial Analysis (Time Zero):

    • Inject a sample of the freshly prepared working solution onto the HPLC system.

    • Develop a suitable gradient method using acetonitrile and water as the mobile phase to achieve good separation of the parent compound from any potential degradants.

    • Record the chromatogram and determine the peak area of the intact this compound. This will serve as the 100% stability baseline.[1]

  • Stress Conditions:

    • Aliquot the working solution into separate, sealed vials for each stress condition to be tested (e.g., different pH values, temperatures, light exposure).[1]

    • Incubate the samples under the desired stress conditions for a defined period.

  • Time-Point Analysis:

    • At predetermined time points, withdraw an aliquot from each stress condition.

    • Analyze the sample by HPLC using the same method as the initial analysis.

    • Record the peak area of the intact this compound.[1]

  • Data Analysis:

    • Calculate the percentage of the remaining compound at each time point relative to the initial (time zero) peak area.[1]

    • Plot the percentage of the remaining compound versus time to determine the degradation kinetics under each condition.[1]

Quantitative Data Summary

ParameterConditionStability ProfileQuantitative Data (Degradation Rate)
pH Acidic (pH < 6.5)Susceptible to hydrolysis[1]Not Available
Neutral (pH 6.5-7.5)Relatively stable[1]Not Available
Alkaline (pH > 7.5)Susceptible to hydrolysis[1]Not Available
Temperature -80°C (in DMSO)Stable for long-term storage[1]Not Available
-20°C (solid)Stable for long-term storage[1]Not Available
Room TemperatureProne to degradationNot Available
Elevated TemperaturesExpected to degrade more rapidlyNot Available
Light DarkRecommended for storage[1]Not Available
Light ExposurePotential for degradationNot Available
Oxygen Inert AtmosphereRecommended for handling[1]Not Available
Air/Oxygenated MediaSusceptible to oxidation[1]Not Available

Mandatory Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (in DMSO) prep_work Prepare Working Solution (in Aqueous Buffer) prep_stock->prep_work t0_analysis Time Zero HPLC Analysis (Baseline) prep_work->t0_analysis stress Incubate under Stress Conditions (pH, Temp, Light) t0_analysis->stress tp_analysis Time Point HPLC Analysis stress->tp_analysis tp_analysis->stress Repeat at intervals data_analysis Calculate % Remaining & Determine Kinetics tp_analysis->data_analysis G cluster_cell_cycle Cytokinesis in S. cerevisiae septins Septins hof1 Hof1 Protein septins->hof1 recruits amr Actomyosin Ring (AMR) (Myo1) ps_formation Primary Septum (PS) Formation (Chs2) amr->ps_formation guides hof1->amr interacts with hof1->ps_formation couples to AMR constriction methylpseurotin This compound methylpseurotin->hof1 Inhibitory Interaction (in hof1Δ sensitive strains)

References

Hydrolysis and oxidation of 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11-O-Methylpseurotin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, stability, and experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research, particularly concerning its hydrolysis and oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are its susceptibility to hydrolysis and oxidation. The γ-lactam ring in its spirocyclic core can undergo hydrolysis, especially under acidic or alkaline conditions.[1] Additionally, its complex structure contains several moieties that are sensitive to oxidation.[1]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure long-term stability, this compound as a solid powder should be stored at -20°C in a dark, desiccated environment.[1] Stock solutions, typically prepared in high-purity, anhydrous DMSO, should be stored at -80°C.[1] It is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[1]

Q3: Which solvents are recommended for dissolving this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound due to its good solubilizing properties.[1] For aqueous working solutions, it is critical to ensure that the final concentration of the organic solvent is minimized (ideally ≤ 0.1%) to prevent precipitation and potential solvent-mediated effects in biological assays.[1]

Q4: How can I monitor the stability of this compound in my experiments?

A4: The recommended method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[1] A stability-indicating HPLC method should be developed to separate the intact parent compound from any potential degradation products.[1]

Q5: What are the likely products of hydrolysis?

A5: Hydrolysis of the γ-lactam ring in this compound is expected to yield a ring-opened product, resulting in a γ-amino acid derivative. The reaction mechanism will differ under acidic versus basic conditions, but the final product will be the result of the cleavage of the amide bond within the lactam ring.

Q6: What are the likely products of oxidation?

A6: The oxidation of this compound can occur at several electron-rich sites. Potential oxidation products could include N-oxides from the oxidation of the nitrogen atom in the lactam ring, or epoxides from the oxidation of the carbon-carbon double bond in the hexenyl side chain. The exact products will depend on the specific oxidizing agent and reaction conditions.

Troubleshooting Guides

Issue 1: Loss of Compound Activity or Inconsistent Results in Aqueous Buffers
  • Potential Cause: Hydrolysis of the γ-lactam ring. This is accelerated in acidic or alkaline conditions.[1]

  • Troubleshooting Steps:

    • pH Control: Ensure the pH of your aqueous solution is maintained within a neutral range (pH 6.5-7.5) using a suitable buffer system.[1]

    • Fresh Solutions: Prepare working solutions fresh before each experiment and avoid long-term storage in aqueous media.[1]

    • Stability Check: Use HPLC-MS to analyze your working solution over time to determine the rate of degradation under your specific experimental conditions.

Issue 2: Compound Degradation upon Exposure to Air or in Oxygenated Media
  • Potential Cause: Oxidation of the molecule.[1]

  • Troubleshooting Steps:

    • Inert Atmosphere: When possible, handle the solid compound and its solutions under an inert atmosphere, such as nitrogen or argon.[1]

    • Degassed Solvents: Use solvents and media that have been degassed to remove dissolved oxygen.[1]

    • Antioxidants: If compatible with your experimental design, consider the addition of an antioxidant.

    • Storage: Store stock solutions tightly sealed at -80°C to minimize exposure to air.

Issue 3: Precipitation of the Compound in Aqueous Working Solutions
  • Potential Cause: Low aqueous solubility of the hydrophobic this compound molecule.[1]

  • Troubleshooting Steps:

    • Stock Concentration: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO.[1]

    • Serial Dilution: Perform serial dilutions to prepare aqueous working solutions, ensuring the final concentration of the organic solvent is compatible with your assay and does not cause precipitation.[1]

    • Sonication: Gentle sonication may help in dissolving the compound, but avoid excessive heating.[1]

    • Solubility Testing: Determine the solubility limit in your specific aqueous buffer before preparing large volumes of working solutions.

Quantitative Data Presentation

The following tables provide examples of how to structure quantitative data from stability studies of this compound. The data presented are illustrative and should be replaced with your experimental results.

Table 1: Hydrolytic Stability of this compound in Different pH Buffers at 37°C

Time (hours)Remaining Compound (%) at pH 4.0Remaining Compound (%) at pH 7.4Remaining Compound (%) at pH 9.0
0100100100
285.299.182.5
662.797.558.1
1240.195.333.7
2418.990.815.4

Table 2: Oxidative Stability of this compound with 3% H₂O₂ at Room Temperature

Time (hours)Remaining Compound (%)Major Oxidation Product 1 (%)Major Oxidation Product 2 (%)
010000
192.35.81.9
475.618.26.2
858.130.511.4
2425.455.319.3

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

This protocol outlines a general procedure for conducting a forced hydrolysis study on this compound.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) and other necessary mobile phase components

  • pH meter

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

  • For acidic hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of approximately 50 µg/mL.

  • For basic hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 50 µg/mL.

  • For neutral hydrolysis, dilute the stock solution with HPLC-grade water to a final concentration of approximately 50 µg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Neutralize the acidic and basic samples before HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC-MS method to determine the percentage of remaining this compound and identify any degradation products.

Protocol 2: Forced Oxidation Study

This protocol provides a general framework for a forced oxidation study.

Materials:

  • This compound

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • HPLC-grade water

  • HPLC-grade acetonitrile and other necessary mobile phase components

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution with a mixture of water and 3% H₂O₂ to a final concentration of approximately 50 µg/mL.

  • Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C).

  • Protect the solution from light to prevent photolytic degradation.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

  • Analyze the samples by a validated stability-indicating HPLC-MS method to quantify the remaining parent compound and identify any oxidation products.

Visualizations

Hydrolysis_Workflow cluster_start Start cluster_conditions Stress Conditions cluster_reaction Reaction cluster_product Product Start This compound in Aqueous Solution Acid Acidic (e.g., 0.1M HCl) Start->Acid Expose to Base Basic (e.g., 0.1M NaOH) Start->Base Expose to Hydrolysis Hydrolysis of γ-Lactam Ring Acid->Hydrolysis Base->Hydrolysis Product Ring-Opened γ-Amino Acid Derivative Hydrolysis->Product

Caption: Workflow for the forced hydrolysis of this compound.

Oxidation_Workflow cluster_start Start cluster_oxidant Oxidizing Agent cluster_reaction Reaction cluster_products Potential Products Start This compound Oxidant e.g., H₂O₂, Air Start->Oxidant Expose to Oxidation Oxidation Oxidant->Oxidation N_Oxide N-Oxide Oxidation->N_Oxide Epoxide Epoxide Oxidation->Epoxide

Caption: Potential oxidation pathways for this compound.

Stability_Testing_Workflow Prep Prepare Stock & Working Solutions T0 Time Zero Analysis (HPLC-MS) Prep->T0 Stress Incubate under Stress Conditions (pH, Temp, Light) T0->Stress Timepoints Collect Aliquots at Scheduled Time Points Stress->Timepoints Analysis Analyze Samples (HPLC-MS) Timepoints->Analysis Data Calculate % Remaining Compound & Identify Products Analysis->Data

References

Long-term storage conditions for 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 11-O-Methylpseurotin A

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of this compound. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of the compound throughout your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term stability, this compound in its solid (powder) form should be stored at -20°C, ensuring it is protected from light and moisture.[1][2] Stock solutions, typically prepared in DMSO, should be stored at -80°C.[1][3] To maintain the integrity of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1][4]

Q2: What solvents are recommended for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[2][] DMSO is most commonly used for preparing high-concentration stock solutions.[1] When preparing working solutions for aqueous-based experiments, it is critical to ensure the final concentration of the organic solvent is minimal (typically ≤ 0.1%) to avoid impacting the experimental system and to maintain the compound's solubility.[1][4]

Q3: How long can I store this compound once it is in solution?

A3: The storage duration depends on the temperature. For long-term storage, stock solutions in DMSO can be kept for up to 6 months at -80°C.[4] For short-term use, these solutions are stable for up to 2 weeks when stored at 4°C.[4] It is always recommended to prepare fresh working solutions from a frozen stock for each experiment to ensure optimal activity.[1]

Q4: How can I monitor the stability of this compound in my specific experimental setup?

A4: The recommended method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as UV or Mass Spectrometry.[1] A stability-indicating HPLC method should be developed to effectively separate the intact compound from any potential degradation products, allowing for accurate quantification of its purity over time.[1]

Q5: What is the known mechanism of action for this compound?

A5: this compound has been observed to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae.[6][7] Hof1 is a protein involved in the regulation of cytokinesis, particularly in managing actomyosin (B1167339) ring dynamics and septum formation.[1] This suggests that this compound may interfere with this pathway.[1]

Troubleshooting Guide: Common Storage and Handling Issues

IssuePotential CauseRecommended Solution
Loss of compound activity in aqueous buffers Hydrolysis: The γ-lactam ring in the compound's structure is susceptible to hydrolysis, particularly in acidic or alkaline conditions (pH < 6.5 or > 7.5).[1]Maintain a neutral pH (6.5-7.5) in aqueous solutions using a suitable buffer. Always prepare fresh working solutions before use and avoid storing the compound in aqueous media for extended periods.[1]
Compound degradation upon exposure to air Oxidation: The complex structure may contain moieties that are sensitive to oxidation.[1]When feasible, handle the solid compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and media for solution preparation.[1]
Inconsistent results or loss of potency in cell-based assays Solvent-mediated degradation: Prolonged exposure to DMSO at room temperature or in high concentrations can negatively affect compound stability and cellular health.[1]Use high-purity, anhydrous DMSO for preparing stock solutions.[1] Keep the final DMSO concentration in cell culture media low (ideally ≤ 0.1%).[1] Prepare working solutions fresh from a frozen stock for each experiment.[1]
Precipitation of the compound in aqueous solutions Low aqueous solubility: this compound is a hydrophobic molecule with limited solubility in water.[1]Prepare high-concentration stock solutions in an organic solvent like DMSO. For working solutions, perform serial dilutions and ensure the final solvent concentration is low enough to prevent precipitation. Gentle sonication can aid dissolution, but avoid excessive heating.[1]
Degradation of the compound during storage Improper storage conditions: Exposure to light and fluctuating temperatures can significantly degrade the compound.[1]Strictly adhere to recommended storage conditions. Store the solid compound at -20°C in a dark, desiccated environment.[1] Store stock solutions in DMSO at -80°C and use aliquots to prevent repeated freeze-thaw cycles.[1]

Data Presentation: Storage Condition Summary

FormSolventStorage TemperatureRecommended DurationKey Considerations
Solid Powder N/A-20°CUp to 2 yearsProtect from light and moisture.[4]
Stock Solution DMSO-80°CUp to 6 monthsAliquot to minimize freeze-thaw cycles.[1][4]
Stock Solution DMSO4°CUp to 2 weeksFor short-term use only.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the preparation of a 10 mM stock solution in DMSO and subsequent dilution to a working concentration.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (amber or wrapped in foil)

  • Appropriate personal protective equipment (PPE)

  • Calibrated pipettes and sterile tips

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.[1]

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired mass of the compound. To prepare 1 mL of a 10 mM stock solution (MW: 445.46 g/mol ), you would need 4.45 mg.[4]

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the powder. Vortex for 1-2 minutes until the solid is completely dissolved. A brief warming in a 37°C water bath can assist dissolution if necessary.[4]

  • Aliquotting: Dispense the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.[1][4]

  • Storage: Store the aliquots at -80°C for long-term storage.[1]

  • Working Solution Preparation: To prepare a working solution (e.g., 10 µM), thaw a single aliquot of the stock solution. Perform a serial dilution in the appropriate sterile cell culture medium or experimental buffer. Ensure the final DMSO concentration remains at a non-toxic level (e.g., ≤ 0.1%).[4]

Protocol 2: General Method for Stability Assessment by HPLC

This protocol provides a general framework for evaluating the stability of this compound under specific experimental conditions.

Materials:

  • This compound solution at a known concentration

  • HPLC system with a suitable detector (e.g., UV or MS)

  • C18 reverse-phase HPLC column

  • Appropriate mobile phase (e.g., acetonitrile (B52724) and water gradient)

  • Incubator or other controlled environment for stress testing

Procedure:

  • Initial Analysis (Time Zero): Analyze the freshly prepared solution of this compound via HPLC to determine the initial peak area, which corresponds to 100% integrity.

  • Incubation: Subject the solution to the desired experimental conditions (e.g., specific temperature, pH, or light exposure) for a defined period.

  • Time-Point Analysis: At various time points (e.g., 1, 3, 6, 12, 24 hours), take an aliquot of the stressed solution and analyze it by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Calculate the percentage of intact this compound remaining at each time point relative to the peak area at time zero.[1]

    • Plot the percentage of the remaining compound against time to establish a degradation profile under the tested conditions.[1]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_usage Experimental Use weigh Weigh Solid Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve Sterile Environment aliquot Aliquot into Single-Use Tubes dissolve->aliquot Vortex/Warm store_long Long-Term Storage (-80°C) aliquot->store_long store_short Short-Term Storage (4°C) aliquot->store_short thaw Thaw Single Aliquot store_long->thaw dilute Prepare Working Solution (Serial Dilution) store_short->dilute thaw->dilute e.g., in Culture Media assay Perform Bioassay dilute->assay Final Conc. ≤ 0.1% DMSO

Caption: Workflow for the preparation and storage of this compound solutions.

signaling_pathway cluster_cytokinesis S. cerevisiae Cytokinesis myosin Myosin II Ring amr Actomyosin Ring (AMR) Contraction myosin->amr septins Septin Ring septins->amr hof1 Hof1 Protein hof1->amr Coordinates inhibition Inhibition septum Septum Formation amr->septum compound This compound compound->hof1

Caption: Proposed mechanism of this compound via inhibition of the Hof1 pathway.

References

Troubleshooting inconsistent results with 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 11-O-Methylpseurotin A. Our aim is to help you achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: Proper storage is critical to prevent degradation of this compound. For long-term storage, the solid powder should be kept at -20°C, protected from light and moisture.[1][2] Stock solutions, typically prepared in anhydrous DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[1][3]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Anhydrous Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of this compound.[1][3] Ethanol and methanol (B129727) are also suitable solvents.[3] For aqueous-based experiments, it is crucial to ensure the final concentration of the organic solvent is minimized (ideally ≤ 0.1%) to avoid impacting the experimental system and to maintain the compound's solubility.[1]

Q3: How can I monitor the stability of this compound in my experimental setup?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the recommended method for monitoring the stability of this compound.[1] A stability-indicating HPLC method can effectively separate the intact compound from its potential degradation products.[1]

Q4: What are the known signaling pathways targeted by this compound and its analogs?

A4: this compound has been shown to selectively inhibit strains with a deletion of the HOF1 gene, suggesting it interacts with the Hof1 pathway, which is involved in cytokinesis in budding yeast.[1][4] Pseurotin (B1257602) analogs have been reported to exert anti-inflammatory effects by inhibiting the JAK/STAT and NF-κB signaling pathways.[5] Specifically, they have been observed to inhibit the phosphorylation of STAT3, STAT5, and STAT6.[6]

Troubleshooting Guide

This guide addresses specific issues that may lead to inconsistent results when using this compound.

IssuePotential CauseRecommended Solution
Loss of compound activity in aqueous buffers Hydrolysis: The γ-lactam ring in the spirocyclic core of this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions.[1]Maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) using a suitable buffer system. Prepare fresh solutions before use and avoid long-term storage in aqueous media.[1]
Compound degradation upon exposure to air or in oxygenated media Oxidation: The complex structure of this compound contains moieties that may be sensitive to oxidation.[1]When possible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and media. Consider adding antioxidants if compatible with your experimental setup.[1]
Precipitation of the compound in aqueous solutions Low aqueous solubility: this compound is a hydrophobic molecule with limited solubility in water.[1]Prepare high-concentration stock solutions in an organic solvent like DMSO. For aqueous working solutions, perform serial dilutions and ensure the final solvent concentration does not cause precipitation. Sonication may help with dissolution, but avoid heating.[1]
Inconsistent results or loss of potency in cell-based assays Solvent-mediated degradation or interaction: High concentrations or prolonged exposure to DMSO can affect compound stability and cell health.[1]Use high-purity, anhydrous DMSO for stock solutions. Minimize the final DMSO concentration in cell culture media (ideally ≤ 0.1%). Prepare working solutions fresh from a frozen stock for each experiment.[1]
High variability in cell-based assay results Inconsistent cell seeding: Uneven cell distribution can lead to variable results.Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel pipette and consider gently mixing the cell suspension between plating rows. Optimize cell seeding density to ensure cells are in a logarithmic growth phase.[5]
Inconsistent compound concentration: Pipetting errors or improper mixing can lead to variability.Prepare fresh dilutions for each experiment. Ensure thorough mixing of stock solutions before dilution and use calibrated pipettes.[5]
Edge effects on plates: Evaporation and temperature gradients at the edges of microplates can affect cell growth and compound activity.Consider not using the outer wells for experimental data. Instead, fill them with sterile PBS or culture medium to minimize edge effects.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (amber or foil-wrapped)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.[1]

  • In a sterile environment, weigh the desired amount of the compound. For 1 mL of a 10 mM stock solution, you will need 4.45 mg (Molecular Weight: 445.46 g/mol ).[3]

  • Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.[3]

  • Vortex briefly until the compound is fully dissolved.[1]

  • Aliquot the stock solution into small volumes in amber or foil-wrapped microcentrifuge tubes to protect from light.[1]

  • Store the aliquots at -80°C.[1]

Protocol 2: General Stability Assessment Using HPLC

Materials:

  • This compound solution at a known concentration

  • HPLC system with a suitable detector (UV or MS)

  • C18 reverse-phase HPLC column

  • Appropriate mobile phase (e.g., acetonitrile (B52724) and water gradient)

  • Incubator, water bath, or light chamber for stress conditions

Procedure:

  • Initial Analysis (Time Zero):

    • Prepare a fresh solution of this compound in the desired experimental buffer.

    • Immediately inject a sample into the HPLC system to obtain the initial peak area or concentration, which will serve as the 100% reference point.

  • Incubation under Stress Conditions:

    • Incubate the solution under the conditions you wish to test (e.g., specific temperature, pH, light exposure).

  • Time-Point Analysis:

    • At predetermined time intervals, withdraw aliquots of the solution and inject them into the HPLC system.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial (time zero) peak area to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.

Signaling Pathways and Workflows

G Proposed Signaling Pathway Inhibition by Pseurotin Analogs cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation TLR4 TLR4 IKK IKK TLR4->IKK Activation STAT STAT JAK->STAT Phosphorylation P_STAT p-STAT STAT->P_STAT P_STAT_dimer p-STAT Dimer P_STAT->P_STAT_dimer Dimerization IkB IκB IKK->IkB Phosphorylation (leads to degradation) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Pseurotin_Analogs This compound (and analogs) Pseurotin_Analogs->JAK Inhibition Pseurotin_Analogs->IKK Potential Inhibition Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression Transcription P_STAT_dimer->Gene_Expression Transcription

Caption: Proposed anti-inflammatory signaling pathway inhibition by pseurotin analogs.

G Experimental Workflow for Troubleshooting Inconsistent Results start Inconsistent Results Observed check_storage Verify Compound Storage (-20°C solid, -80°C solution) start->check_storage check_prep Review Solution Preparation (Fresh, correct solvent, pH) check_storage->check_prep Storage OK revise_storage Revise Storage Procedures check_storage->revise_storage Improper Storage check_protocol Examine Experimental Protocol (Cell density, incubation times) check_prep->check_protocol Preparation OK revise_prep Adjust Solution Preparation check_prep->revise_prep Preparation Issue hplc_stability Perform HPLC Stability Assay check_protocol->hplc_stability Protocol OK optimize_protocol Optimize Assay Protocol check_protocol->optimize_protocol Protocol Issue stable Compound Stable? hplc_stability->stable revise_storage->check_storage revise_prep->check_prep optimize_protocol->check_protocol stable->revise_prep No end Consistent Results stable->end Yes

References

Minimizing DMSO toxicity in 11-O-Methylpseurotin A assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 11-O-Methylpseurotin A in experimental assays, with a core focus on mitigating the toxic effects of its common solvent, Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound has been shown to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae.[1][2][3][4] Hof1 is a protein that plays a crucial role in cytokinesis, specifically in regulating the actomyosin (B1167339) ring and septum formation.[1] This suggests that this compound's mechanism of action is related to cell cycle control.[3]

Q2: What are the optimal storage conditions for this compound?

A2: For long-term stability, this compound powder should be stored at -20°C in a dark, desiccated environment.[1] Stock solutions prepared in anhydrous DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months.[1][5]

Q3: this compound has poor aqueous solubility. What is the recommended solvent?

A3: Due to its hydrophobic nature, this compound has limited solubility in water.[1] The recommended solvent for creating stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][5] Ethanol and methanol (B129727) are also potential solvents.[5]

Q4: What are some related signaling pathways that might be relevant to the broader class of pseurotins?

A4: Studies on related compounds, such as Pseurotin A and D, have demonstrated anti-inflammatory effects through the inhibition of the JAK/STAT and NF-κB signaling pathways.[6] Pseurotin A has also been shown to suppress the PCSK9-LDLR axis, which is involved in cholesterol metabolism and has implications in cancer recurrence.[7][8][9]

Troubleshooting Guide: Minimizing DMSO Toxicity

Issue: High levels of cell death or altered cell morphology are observed in my control wells (vehicle control).

  • Potential Cause: The concentration of DMSO in the final cell culture medium is too high, leading to cytotoxicity. While DMSO is considered to have low toxicity, concentrations can significantly impact cell health.[10]

  • Recommended Solution:

    • Concentration Check: Ensure the final concentration of DMSO in your assay is at a non-toxic level. For most cell lines, it is recommended to keep the final DMSO concentration at or below 0.5%, with 0.1% being considered safe for almost all cell types.[11] Some sensitive cells, particularly primary cultures, may require even lower concentrations (below 0.1%).[11]

    • Vehicle Control Titration: Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cell line and assay duration.

    • Higher Stock Concentration: If possible, prepare a more concentrated stock solution of this compound. This will allow for a smaller volume of the stock solution to be added to the culture medium, thereby reducing the final DMSO concentration.[12]

Issue: Inconsistent or variable results between experimental replicates.

  • Potential Cause 1: Precipitation of this compound upon dilution into aqueous culture medium.

  • Recommended Solution 1:

    • Serial Dilutions: Perform serial dilutions of the DMSO stock solution in your cell culture medium to reach the final desired concentration. This gradual dilution can help prevent the compound from precipitating out of solution.[5]

    • Fresh Working Solutions: Prepare fresh working solutions from the frozen DMSO stock for each experiment to ensure consistency and avoid degradation.[1]

    • Visual Inspection: After preparing the final working solution, visually inspect it for any signs of precipitation. If precipitation is observed, sonication may be carefully used to aid dissolution, though care should be taken to avoid heating the sample.[1]

  • Potential Cause 2: Degradation of this compound.

  • Recommended Solution 2:

    • pH Stability: The γ-lactam ring in this compound's structure is susceptible to hydrolysis under acidic or alkaline conditions. Maintain the pH of your aqueous solutions within a neutral range (pH 6.5-7.5).[1]

    • Minimize Oxidation: The compound may be sensitive to oxidation. When possible, use degassed solvents and media.[1]

Data Presentation: DMSO Cytotoxicity

The following table summarizes the effects of different DMSO concentrations on cell viability and proliferation from various studies. This data can be used as a reference for designing your experiments.

Cell Line/TypeAssay DurationDMSO ConcentrationObserved EffectCitation
Hep G272 hours0.1% - 0.5%Minimal impact on cell proliferation.[10]
Hep G272 hours1%Noticeable inhibition of cell proliferation.[10]
Hep G272 hours3% - 5%Significant inhibition of cell proliferation.[10]
Various Leukemic Cell Lines24, 48, 72 hours≥ 2%Significant, time-dependent cytotoxicity.
Human Fibroblast-like Synoviocytes24 hours0.05%Considered safe with minimal toxicity.[13]
Human Fibroblast-like Synoviocytes24 hours0.1%Significant toxicity (5-12%).[13]
Human Fibroblast-like Synoviocytes72 hours> 0.01%Increased toxicity with longer exposure.[13]
General RecommendationN/A≤ 0.1%Generally considered safe for most cell lines.[11]
General RecommendationN/A≤ 0.5%Tolerated by many robust cell lines.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the preparation of a 10 mM stock solution in DMSO and subsequent dilution for cell-based assays.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.7% purity)

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Sterile cell culture medium

Procedure:

  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.[1]

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of the compound. For 1 mL of a 10 mM stock solution, you will need 4.45 mg (Molecular Weight: 445.46 g/mol ).[5]

  • Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.[5]

  • Mixing: Vortex the tube until the compound is fully dissolved. Visually inspect the solution to ensure there is no particulate matter.[5]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in light-protected (e.g., amber) sterile tubes. Store these aliquots at -80°C.[1]

  • Working Solution Preparation: To prepare a working solution, perform a serial dilution of the 10 mM stock solution in the appropriate cell culture medium to achieve the final desired concentration. Crucially, ensure the final DMSO concentration in the culture medium does not exceed the toxic threshold for your cell line (typically ≤ 0.1%). [5]

Protocol 2: MTT Cytotoxicity Assay

This protocol can be used to assess the cytotoxicity of this compound and to determine the toxic threshold of DMSO on your specific cell line.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • DMSO (for vehicle control)

  • Positive control for cytotoxicity (e.g., doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]

  • Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include wells for a vehicle control (medium with the same final concentration of DMSO as the highest concentration used for the compound) and a positive control.[6]

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24-72 hours).[6]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, or until formazan (B1609692) crystals are visible.[6]

  • Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Mandatory Visualizations

Workflow for this compound Cell-Based Assays.

signaling_pathway cluster_pseurotin_a Pseurotin A (Related Compound) cluster_11_O_methylpseurotin_a This compound PseurotinA Pseurotin A PCSK9 PCSK9 Expression and Secretion PseurotinA->PCSK9 Inhibits LDLR_interaction PCSK9-LDLR Interaction PseurotinA->LDLR_interaction Inhibits PCSK9->LDLR_interaction LDLR_degradation LDLR Degradation LDLR_interaction->LDLR_degradation Cholesterol Increased Plasma Cholesterol LDLR_degradation->Cholesterol MethylpseurotinA This compound Hof1 Hof1 Protein (in S. cerevisiae) MethylpseurotinA->Hof1 Inhibits (in hof1Δ strain) Cytokinesis Cytokinesis & Septum Formation Hof1->Cytokinesis Regulates

Known and related signaling interactions of pseurotins.

References

Improving reproducibility of 11-O-Methylpseurotin A experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving 11-O-Methylpseurotin A. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway information to ensure the successful application of this compound in your research.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or No Compound Activity Degradation during storage: Improper temperature, light exposure, or multiple freeze-thaw cycles.Store solid compound at -20°C in a dark, desiccated environment. Store DMSO stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Hydrolysis in aqueous solutions: The γ-lactam ring is susceptible to hydrolysis under acidic or alkaline conditions.[1]Maintain a neutral pH (6.5-7.5) in aqueous buffers. Prepare working solutions fresh and avoid long-term storage in aqueous media.[1]
Oxidation: The complex structure is sensitive to air exposure.[1]Handle the compound and solutions under an inert atmosphere (e.g., nitrogen or argon) when possible. Use degassed solvents.[1]
Precipitation in Aqueous Media Low aqueous solubility: this compound is a hydrophobic molecule.[1]Prepare high-concentration stock solutions in an organic solvent like DMSO. For aqueous working solutions, perform serial dilutions and ensure the final solvent concentration is low (ideally ≤ 0.1%) and does not cause precipitation. Sonication may help but should be done carefully to avoid heating.[1]
High Variability in Cell-Based Assays (e.g., MTT Assay) Inconsistent cell seeding: Uneven cell distribution across wells.Ensure a homogenous cell suspension before and during plating. Mix the cell suspension frequently. Consider using a multichannel pipette for consistency.
Edge effects: Evaporation and temperature differences in the outer wells of a microplate.Fill the outer wells with sterile PBS or media and use only the inner wells for experimental samples.
DMSO concentration: High concentrations of DMSO (>0.5%) can be cytotoxic.Keep the final DMSO concentration in the culture medium below 0.5% and include a vehicle control with the same DMSO concentration in your experimental setup.
Compound interference: The compound may directly react with the MTT reagent.Run a control with the compound in cell-free media to check for direct reduction of MTT.
Weak or No Signal in Luciferase Reporter Assays Low transfection efficiency: Suboptimal DNA to transfection reagent ratio or poor plasmid quality.Optimize the transfection protocol. Use high-quality, endotoxin-free plasmid DNA.
Weak promoter activity: The promoter driving the luciferase gene is not sufficiently activated.Ensure you are using a potent stimulus for the pathway of interest at an optimal concentration and time.
Reagent degradation: Luciferin (B1168401) substrate is sensitive to light and improper storage.Prepare fresh luciferin solution for each experiment and protect it from light.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound? A1: For long-term storage, the solid powder should be kept at -20°C, protected from light and moisture. Stock solutions, typically in DMSO, should be stored at -80°C in single-use aliquots to prevent degradation from multiple freeze-thaw cycles.[1]

Q2: What is the recommended solvent for dissolving this compound? A2: Anhydrous, high-purity Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for creating stock solutions.[1]

Q3: How can I monitor the stability of this compound in my experimental setup? A3: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS) is the recommended method. A stability-indicating HPLC method can separate the intact compound from potential degradation products, allowing for quantification of its stability over time under specific conditions.[1]

Q4: What is the known mechanism of action of this compound? A4: this compound has been shown to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae. Hof1 is a protein crucial for cytokinesis, specifically in regulating the dynamics of the actomyosin (B1167339) ring and septum formation.[1]

Q5: Are there any known off-target effects or cytotoxicity of this compound? A5: While specific data for this compound is limited, related compounds like Pseurotin A have shown low cytotoxicity towards human lung fibroblasts at high concentrations. However, it is always recommended to perform a cytotoxicity assay, such as an MTT assay, to determine the appropriate concentration range for your specific cell line.

Quantitative Data

While specific IC50 values for this compound are not widely published, the following table provides data for the related compound, Pseurotin A, for comparative purposes.

Compound Assay/Target Cell Line/Organism IC50 Value
Pseurotin AIgE Production Inhibition-3.6 µM
Pseurotin APCSK9 Expression InhibitionHepG2 cells1.2 µM
Pseurotin ACytotoxicityHuman Lung Fibroblasts≥ 1000 µM
Pseurotin AAntibacterial ActivityErwinia carotovora220 µg/ml
Pseurotin AAntibacterial ActivityPseudomonas syringae112 µg/ml

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 445.46 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mM * 1 mL * 445.46 g/mol / 1000 = 4.45 mg

  • Weighing: Carefully weigh 4.45 mg of this compound powder.

  • Dissolution: Add the powder to a sterile microcentrifuge tube and add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -80°C.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium or buffer. Ensure the final DMSO concentration is below 0.5%.

Protocol 2: General Stability Assessment by HPLC

This protocol provides a framework for assessing the stability of this compound under your specific experimental conditions.

Materials:

  • This compound solution at a known concentration

  • HPLC system with a UV or MS detector

  • C18 reverse-phase HPLC column

  • Appropriate mobile phase (e.g., acetonitrile (B52724) and water gradient)

  • Incubator or other controlled environment for stress conditions

Procedure:

  • Initial Analysis (Time Zero):

    • Inject a sample of the freshly prepared this compound solution into the HPLC system.

    • Record the chromatogram and determine the peak area of the intact compound.

  • Incubation:

    • Incubate the remaining solution under the desired experimental conditions (e.g., specific temperature, pH, in the presence of other reagents).

  • Time-Point Analysis:

    • At predetermined time intervals, withdraw an aliquot of the solution and inject it into the HPLC system.

    • Record the chromatogram and determine the peak area of the intact compound.

  • Data Analysis:

    • Calculate the percentage of the remaining compound at each time point relative to the initial concentration.

    • Plot the percentage of the remaining compound versus time to determine the degradation kinetics.

Protocol 3: MTT Cytotoxicity Assay

This protocol is to assess the potential cytotoxicity of this compound.

Materials:

  • Adherent cells (e.g., HeLa, HEK293)

  • 96-well flat-bottom plates

  • Complete culture medium

  • This compound working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, until formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Signaling Pathways and Workflows

hof1_pathway cluster_G2_M G2/M Phase cluster_Telophase Telophase/Cytokinesis cluster_Inhibition Inhibition Septins Septins (Cdc10) Hof1_N Hof1 (N-terminus) Septins->Hof1_N Localization to bud neck Hof1_C Hof1 (C-terminus) Myo1 Myosin II (Myo1) Myo1->Hof1_C Interaction Contraction Actomyosin Ring Contraction Myo1->Contraction Chs2 Chitin Synthase 2 (Chs2) Hof1_C->Chs2 Coupling Actin Actin Filaments Actin->Myo1 Forms ring Septum Primary Septum Formation Chs2->Septum Contraction->Septum Coordinates with MpseurotinA This compound Hof1_Function Hof1 Function MpseurotinA->Hof1_Function Inhibits

Caption: Hof1-mediated cytokinesis in S. cerevisiae and the inhibitory role of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis Stock Prepare Stock Solution (10 mM in DMSO) Working Prepare Working Solutions (Dilute in media) Stock->Working Seed Seed Cells (96-well plate) Working->Seed Treat Treat Cells with This compound Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Measure Measure Endpoint (e.g., MTT, Luciferase) Incubate->Measure Data Collect Data Measure->Data Calculate Calculate IC50/ Relative Activity Data->Calculate

Caption: General experimental workflow for in vitro screening of this compound.

troubleshooting_logic Start Inconsistent Results? Check_Solubility Precipitation Observed? Start->Check_Solubility Yes Check_Stability Degradation Suspected? Start->Check_Stability No Check_Solubility->Check_Stability No Action_Solubility Lower final DMSO concentration. Use sonication carefully. Check_Solubility->Action_Solubility Yes Check_Assay Assay-Specific Issue? Check_Stability->Check_Assay No Action_Stability Prepare fresh solutions. Check storage conditions. Run HPLC stability check. Check_Stability->Action_Stability Yes Action_Assay Optimize cell density. Check for compound interference. Validate reagents. Check_Assay->Action_Assay Yes End Review protocol for other errors. Check_Assay->End No

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Technical Support Center: Overcoming Low Yield in 11-O-Methylpseurotin A Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the isolation of 11-O-Methylpseurotin A. Our aim is to help you diagnose and resolve common issues to improve the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, which are characterized by a unique spirocyclic γ-lactam core. It is a derivative of the more commonly known Pseurotin A. The primary producers of these compounds are fungi, with marine-derived strains of Aspergillus fumigatus being a notable source.[1] It has also been isolated from the genus Sporothrix.[1]

Q2: What are the known biological activities of Pseurotin A and its derivatives?

A2: Pseurotin A has been reported to exhibit a range of biological activities, including competitive inhibition of fungal chitin (B13524) synthase, induction of differentiation in pheochromocytoma PC12 cells, and anti-inflammatory properties. It has also been investigated for its potential as an apomorphine (B128758) antagonist and a bacteriostatic food preservative.

Q3: Why is the yield of this compound often low?

A3: The low yield of this compound can be attributed to several factors. As a secondary metabolite, its production is highly sensitive to the specific fungal strain, fermentation conditions (media composition, pH, aeration, temperature), and the complex regulatory networks within the fungus.[1] The biosynthesis of Pseurotin A, the precursor to this compound, is tightly regulated by factors such as zinc concentration and the expression of specific transcription factors.[2][3] Furthermore, this compound is often produced as part of a mixture of related pseurotin analogs, which can complicate purification and reduce the final isolated yield.[1]

Q4: What other compounds are typically co-isolated with this compound?

A4: During the isolation of this compound from Aspergillus fumigatus, it is common to co-isolate other pseurotin derivatives. The most prominent among these is Pseurotin A.[1] Depending on the producing strain and culture conditions, other analogs such as Pseurotin G may also be present.[1]

Troubleshooting Guide

Issue 1: Low or No Yield of the Target Compound
Potential Cause Troubleshooting Steps
Suboptimal Fermentation Conditions 1. Media Composition: Ensure the fermentation medium is optimized for pseurotin production. A typical medium for Aspergillus fumigatus includes: * Malt Extract: 1-4% * Yeast Extract: 0.1-0.4% * Glucose: 0.5-2% * (NH₄)₂HPO₄: 0.04-0.06%[4][5] 2. pH Control: The pH of the culture medium should be maintained between 2.5 and 4.5 for optimal production.[5] 3. Aeration and Agitation: Cultivate aerobically with adequate shaking (e.g., 140-200 rpm) to ensure sufficient oxygen supply.[1][4] 4. Temperature and Incubation Time: Incubate at a temperature between 23-28°C for a period ranging from 36 to 140 hours.[5] For some protocols, longer incubation times of up to 21 days may be necessary.[6]
Inefficient Extraction 1. Choice of Solvent: Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting pseurotins from both the culture filtrate and the mycelium.[1][7] 2. Thorough Extraction: Perform multiple extractions (at least 2-3 times) of both the culture broth and the fungal biomass to ensure complete recovery of the metabolites.[1] 3. pH Adjustment: Acidifying the culture filtrate (e.g., with 6 M HCl) before extraction can improve the partitioning of acidic compounds into the organic solvent.[7]
Biosynthesis Not Induced 1. Zinc Concentration: The biosynthesis of Pseurotin A is significantly influenced by zinc levels. High zinc concentrations in the culture medium have been shown to upregulate the expression of genes in the pseurotin biosynthetic cluster, leading to increased production.[2][3] Conversely, high zinc levels can decrease the production of other metabolites like gliotoxin (B1671588).[2] 2. Hypoxia: Cultivating Aspergillus fumigatus under hypoxic (low oxygen) conditions can induce the pseurotin A biosynthesis gene cluster and increase production.[8][9] 3. Genetic Factors: Studies have shown that deleting the gliZ gene, a transcriptional activator for gliotoxin biosynthesis, can lead to a significant (up to sevenfold) increase in Pseurotin A production.[2]
Issue 2: Presence of Many Impurities in the Crude Extract
Potential Cause Troubleshooting Steps
Complex Metabolite Profile of the Fungus 1. Initial Fractionation: Subject the crude extract to a preliminary separation step using vacuum liquid chromatography (VLC) or silica (B1680970) gel column chromatography. Use a stepwise gradient of non-polar to polar solvents (e.g., hexane (B92381) -> hexane/ethyl acetate -> ethyl acetate -> ethyl acetate/methanol) to separate the extract into fractions of decreasing complexity.[1]
Ineffective Chromatographic Separation 1. Column Loading Technique: For silica gel chromatography, consider using the "dry loading" method if your sample is not readily soluble in a non-polar solvent. This involves adsorbing your dissolved sample onto a small amount of silica gel, evaporating the solvent, and then loading the resulting powder onto the column. This can lead to better band resolution compared to wet loading with a polar solvent.[10] 2. Solvent System Optimization: If co-elution of impurities is an issue, perform small-scale analytical thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separating your target compound from contaminants before scaling up to column chromatography.
Issue 3: Difficulty in Separating this compound from Pseurotin A
Potential Cause Troubleshooting Steps
High Structural Similarity 1. High-Resolution Chromatography: These two compounds are structurally very similar, differing only by a methyl group. Their separation requires a high-resolution chromatographic technique. * Preparative HPLC: Utilize a reversed-phase C18 column with a shallow gradient of solvents, such as acetonitrile (B52724) and water (often with a modifier like 0.1% formic acid), to achieve baseline separation.[1][6] * Multiple Chromatographic Steps: It may be necessary to use more than one chromatographic technique. For example, after an initial silica gel column, the fractions containing the pseurotins could be subjected to further purification on a different stationary phase (e.g., Sephadex LH-20) before the final HPLC step.

Data on Factors Influencing Pseurotin A Yield

Quantitative yield data for this compound is not widely available in the literature.[1] However, studies on its precursor, Pseurotin A, provide valuable insights into how production can be optimized. The following table summarizes factors that have been shown to influence Pseurotin A yield in Aspergillus fumigatus.

FactorConditionObserved Effect on Pseurotin A YieldReference
Zinc Concentration High Zinc vs. Low ZincIncreased production in proportion to zinc concentration.[2][3]
Gene Deletion Deletion of gliZ geneApproximately sevenfold increase in production compared to wild-type.[2]
Gene Deletion Deletion of zafA geneHigher production of Pseurotin A.[2]
Oxygen Level Hypoxic vs. Normoxic ConditionsInduction of the pseurotin A biosynthesis gene cluster and increased production.[8][9]
Exogenous Compound Addition of GliotoxinDecreased Pseurotin A production.[2]

Experimental Protocols & Visualizations

Generalized Experimental Workflow

The isolation of this compound typically follows a multi-step process from fungal culture to purified compound.

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Inoculation Inoculation of Aspergillus fumigatus Incubation Incubation (23-28°C, 36-140h) Inoculation->Incubation Harvest Harvesting (Filtration) Incubation->Harvest Solvent_Extraction Solvent Extraction (Ethyl Acetate) Harvest->Solvent_Extraction Concentration Concentration (Rotary Evaporator) Solvent_Extraction->Concentration Silica_Column Silica Gel Column Chromatography Concentration->Silica_Column Fraction_Analysis Fraction Analysis (TLC/LC-MS) Silica_Column->Fraction_Analysis HPLC Preparative RP-HPLC Fraction_Analysis->HPLC Final_Compound This compound HPLC->Final_Compound

Fig. 1: Generalized workflow for the isolation of this compound.
Regulatory Pathway of Pseurotin A Biosynthesis

The production of Pseurotin A is regulated by a network of transcription factors, with zinc availability playing a key role.

G Zinc High Zinc ZafA ZafA (Transcription Factor) Zinc->ZafA Represses GliZ GliZ (Transcription Factor) ZafA->GliZ Activates Pseurotin_Genes Pseurotin Biosynthesis Genes GliZ->Pseurotin_Genes Represses Pseurotin_A Pseurotin A Production Pseurotin_Genes->Pseurotin_A

Fig. 2: Simplified regulatory pathway of Pseurotin A biosynthesis in A. fumigatus.
Troubleshooting Logic for Low Yield

This decision tree can help guide your troubleshooting efforts when faced with low product yield.

G Start Low Yield of this compound Check_Fermentation Review Fermentation Protocol? Start->Check_Fermentation Check_Extraction Review Extraction Protocol? Check_Fermentation->Check_Extraction No Media_pH Optimize Media, pH, Aeration, Temperature Check_Fermentation->Media_pH Yes Check_Purification Review Purification Protocol? Check_Extraction->Check_Purification No Solvent_pH Optimize Solvent, Repetitions, pH Check_Extraction->Solvent_pH Yes HPLC_Gradient Optimize HPLC Gradient & Column Check_Purification->HPLC_Gradient Yes Success Yield Improved Check_Purification->Success No Induce_Biosynthesis Induce Biosynthesis (High Zinc, Hypoxia) Media_pH->Induce_Biosynthesis Induce_Biosynthesis->Check_Extraction Solvent_pH->Check_Purification HPLC_Gradient->Success

Fig. 3: A troubleshooting decision tree for addressing low yield issues.

References

11-O-Methylpseurotin A interference with assay signals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 11-O-Methylpseurotin A.

Frequently Asked Questions (FAQs)

Q1: What is the primary known biological activity of this compound?

A1: this compound is a fungal metabolite known to selectively inhibit the growth of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[] Hof1 (Homolog of Fifteen) is a protein crucial for cytokinesis, playing a role in coordinating the contraction of the actomyosin (B1167339) ring and the formation of the primary septum.[2][3][4][5][6] This selective inhibition suggests that this compound's mechanism of action is related to the cytokinesis pathway.

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For cell-based assays, high-purity, anhydrous DMSO is the recommended solvent for creating stock solutions. It is crucial to minimize the final DMSO concentration in cell culture media, ideally to 0.1% or less, to avoid solvent-induced cellular effects. Store the solid compound at -20°C in a dark, desiccated environment. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Q3: My experimental results with this compound are inconsistent. What are the common causes?

A3: Inconsistent results can stem from the compound's inherent instability and potential for assay interference. Common issues include:

  • Degradation: The compound is susceptible to hydrolysis (especially in acidic or alkaline aqueous buffers), oxidation when exposed to air, and degradation from improper storage (light and temperature).

  • Precipitation: Due to its hydrophobic nature and low aqueous solubility, this compound can precipitate in aqueous buffers, especially when the concentration of the organic co-solvent (like DMSO) is too low.

  • Assay Interference: The compound may be a "Pan-Assay Interference Compound" (PAINS), meaning it can interact non-specifically with various assay components, leading to false-positive or inconsistent results. This can occur through mechanisms like aggregation, redox cycling, or optical interference with absorbance or fluorescence readings.

Q4: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?

A4: PAINS are compounds that frequently appear as "hits" in high-throughput screens but are often false positives due to their tendency to interfere with assay readouts through non-specific mechanisms rather than specific interactions with the intended biological target. While this compound is not definitively classified as a PAIN, its complex structure, typical of many natural products, and its potential to interfere with certain assays (e.g., colorimetric assays) warrant careful consideration of PAINS-related artifacts.

Troubleshooting Guides

Issue 1: Loss of Compound Activity or Inconsistent Potency

This guide addresses scenarios where the expected biological effect of this compound is diminished or varies between experiments.

Potential Cause Recommended Solution
Hydrolysis The γ-lactam ring in the compound's core is prone to hydrolysis. Maintain aqueous solutions at a neutral pH (6.5-7.5) and prepare them fresh before each experiment. Avoid long-term storage in aqueous media.
Oxidation The compound's structure contains moieties sensitive to oxidation. When possible, handle solutions under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Improper Storage Store the solid compound at -20°C in a dark, dry place. Store DMSO stock solutions in aliquots at -80°C to prevent freeze-thaw cycles.
Low Aqueous Solubility This compound is hydrophobic. Prepare high-concentration stock solutions in DMSO. For aqueous working solutions, perform serial dilutions and ensure the final DMSO concentration is kept to a minimum (≤ 0.1%) to prevent precipitation.
Issue 2: High Variability in Cell-Based Assays (e.g., MTT, Cytokine ELISA)

This section provides troubleshooting for common cell-based assays where this compound might interfere.

Assay Type Potential Cause of Interference Recommended Troubleshooting Step
MTT Assay Compound Color: this compound, like many natural products, may have inherent color that interferes with the 570 nm absorbance reading of formazan.Run a control experiment with the compound in cell-free media to measure its absorbance at 570 nm and subtract this background from the experimental wells.
Direct Reaction with MTT: The compound might chemically react with the MTT reagent.In a cell-free system, incubate the compound with MTT and observe if a color change occurs.
Cytokine ELISA Inconsistent Cell Seeding/Stimulation: Variability in cell number or concentration of the stimulating agent (e.g., LPS) can lead to large differences in cytokine production.Ensure a homogenous cell suspension during plating and use calibrated pipettes for all reagent additions. Prepare fresh dilutions of stimuli for each experiment.
Luciferase Reporter Assay Direct Luciferase Inhibition: The compound may directly inhibit the luciferase enzyme, leading to a false-negative or reduced signal.Perform a luciferase inhibitor counter-screen. See Protocol 3 for a detailed methodology.
Low Transfection Efficiency: Poor introduction of the reporter plasmid will result in a weak signal.Optimize the transfection protocol by varying the DNA-to-transfection reagent ratio and ensure the use of high-quality plasmid DNA.
Issue 3: Suspected False-Positive Due to Non-Specific Assay Interference

If this compound shows activity in multiple, unrelated assays, it may be acting as a promiscuous inhibitor. The following are common mechanisms and how to test for them.

Interference Mechanism Description Experimental Test
Compound Aggregation At higher concentrations, the compound may form aggregates that non-specifically sequester and inhibit proteins.Perform the assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in potency in the presence of the detergent suggests aggregation. See Protocol 1 .
Redox Cycling The compound may undergo redox cycling in the presence of reducing agents (like DTT) common in assay buffers, generating reactive oxygen species (e.g., H₂O₂) that can oxidize and inactivate proteins.[7]Perform a catalase rescue experiment. If the compound's activity is reversed by the addition of catalase (which degrades H₂O₂), it is likely a redox-cycling compound. A direct measurement of H₂O₂ production can also be performed. See Protocol 2 .
Optical Interference The compound may absorb light at the excitation or emission wavelengths of a fluorescence-based assay (quenching) or be autofluorescent, leading to false signals.Measure the absorbance and fluorescence spectra of this compound. Compare these spectra with the excitation/emission wavelengths of the assay's fluorophore. Run controls with the compound alone to quantify its contribution to the signal.

Data Presentation

Table 1: Physicochemical Properties of Pseurotin (B1257602) Analogs

Data for the parent compound Pseurotin A is provided as a reference for the pseurotin class of molecules. Specific data for this compound may vary.

Property Value (Pseurotin A) Reference
Molecular Formula C₂₂H₂₅NO₈[8][9]
Molecular Weight 431.44 g/mol [8][9]
XLogP3 0.5[8]
Hydrogen Bond Donor Count 4[8]
Hydrogen Bond Acceptor Count 8[8]
Rotatable Bond Count 6[8]
Table 2: Biological Activities of Pseurotin Analogs

This table provides context on the range of activities observed for compounds structurally related to this compound. IC₅₀ values are highly dependent on the specific assay conditions.

Compound Assay Result Reference
Pseurotin AIgE Production InhibitionIC₅₀ = 0.26 µM[10]
10-deoxypseurotin AIgE Production InhibitionIC₅₀ = 0.066 µM[10]
Pseurotin AAnti-glioma cell proliferationIC₅₀ = 0.51–29.3 µM
Pseurotin AAnti-seizure activityActive in animal models[11]

Experimental Protocols

Protocol 1: Assay for Compound Aggregation

This protocol helps determine if the observed activity of a compound is due to the formation of aggregates.

  • Prepare Buffers: Create two sets of your standard assay buffer. One buffer should be your standard formulation, and the second should be identical but supplemented with 0.01% (v/v) Triton X-100.

  • Compound Dilutions: Prepare serial dilutions of this compound in both the detergent-free and the detergent-containing buffers.

  • Assay Performance: Run your standard assay protocol in parallel using both sets of compound dilutions.

  • Data Analysis: Compare the dose-response curves. A significant rightward shift in the IC₅₀ value (loss of potency) in the presence of Triton X-100 is indicative of aggregation-based inhibition.[12]

Protocol 2: Assay for Redox Cycling Activity (H₂O₂ Detection)

This protocol is a colorimetric assay to directly measure the production of hydrogen peroxide (H₂O₂) by a test compound in the presence of a reducing agent.[13][14]

  • Reagent Preparation:

    • Reducing Agent Solution: Prepare a solution of 50 µM Dithiothreitol (DTT) in your assay buffer.

    • Detection Reagent: Prepare a solution containing 1 U/mL Horseradish Peroxidase (HRP) and 100 µM Phenol Red in your assay buffer.

  • Assay Procedure:

    • Dispense this compound into a 384-well plate. Include positive controls (e.g., menadione) and negative controls (DMSO vehicle).

    • To test for catalase rescue, add 1000 U/mL catalase to a subset of wells containing the compound.

    • Add the DTT solution to each well and incubate for 20 minutes at room temperature.

    • Add the HRP-Phenol Red detection reagent to each well and incubate for 45 minutes at room temperature.

  • Measurement and Interpretation:

    • Measure the absorbance at 610 nm.

    • An increase in absorbance is proportional to the amount of H₂O₂ generated. If the signal is significantly reduced in the presence of catalase, it confirms that the compound's activity is mediated by H₂O₂ production.

Protocol 3: Luciferase Inhibition Counter-Screen

This protocol is for a biochemical assay to determine if this compound directly inhibits firefly luciferase.

  • Reagent Preparation:

    • Prepare a solution of purified firefly luciferase enzyme in a suitable assay buffer (e.g., Tris-HCl or HEPES with Mg²⁺ and BSA).

    • Prepare a substrate solution containing D-luciferin and ATP at concentrations near their Kₘ values for the enzyme.

  • Assay Procedure:

    • Dispense serial dilutions of this compound into a white, opaque-walled 384-well plate.

    • Add the luciferase enzyme solution to all wells and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the luciferin/ATP substrate solution.

  • Measurement and Interpretation:

    • Immediately measure the luminescence signal using a plate reader.

    • A dose-dependent decrease in the luminescence signal compared to the vehicle control indicates direct inhibition of the luciferase enzyme.[15] Calculate an IC₅₀ value to quantify the inhibitory potency.

Mandatory Visualizations

experimental_workflow cluster_prep Compound & Assay Preparation cluster_screening Primary Screening & Hit Identification cluster_troubleshooting Troubleshooting & Hit Validation cluster_conclusion Conclusion prep_stock Prepare Stock Solution (this compound in DMSO) prep_working Prepare Working Dilutions (in Assay Buffer) prep_stock->prep_working prep_assay Prepare Assay Plate (Target, Substrates, etc.) prep_working->prep_assay primary_screen Perform Primary Assay prep_assay->primary_screen analyze_primary Analyze Data (Identify 'Hits') primary_screen->analyze_primary is_reproducible Reproducible Activity? analyze_primary->is_reproducible aggregation_test Aggregation Assay (Protocol 1) is_reproducible->aggregation_test Yes false_positive False Positive (Artifact) is_reproducible->false_positive No redox_test Redox Cycling Assay (Protocol 2) aggregation_test->redox_test luciferase_test Luciferase Counter-Screen (Protocol 3) redox_test->luciferase_test optical_test Optical Interference Test luciferase_test->optical_test valid_hit Validated Hit optical_test->valid_hit No Interference optical_test->false_positive Interference Detected

Caption: Troubleshooting workflow for validating hits from primary screens.

hof1_pathway cluster_men Mitotic Exit Network (MEN) cluster_cytokinesis Cytokinesis Machinery Cdc5 Cdc5 (Polo-like kinase) Dbf2_Mob1 Dbf2-Mob1 Kinase Complex Cdc5->Dbf2_Mob1 activates Hof1_Septin Hof1 (on Septin Ring) Dbf2_Mob1->Hof1_Septin phosphorylates Hof1_AMR Hof1 (on Actomyosin Ring) Hof1_Septin->Hof1_AMR translocates to AMR_Contraction Actomyosin Ring (AMR) Contraction Hof1_AMR->AMR_Contraction promotes Septum_Formation Primary Septum Formation Hof1_AMR->Septum_Formation coordinates with AMR_Contraction->Septum_Formation coupled to MethylpseurotinA This compound MethylpseurotinA->Hof1_Septin postulated to interfere with Hof1 function/localization MethylpseurotinA->Hof1_AMR

Caption: Postulated interference of this compound with the Hof1 pathway.

jak_stat_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK (Janus Kinase) Receptor->JAK activates JAK->Receptor phosphorylates STAT_inactive STAT (Inactive) JAK->STAT_inactive phosphorylates STAT_active STAT-P (Active Dimer) STAT_inactive->STAT_active dimerizes Nucleus Nucleus STAT_active->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, etc.) Nucleus->Gene_Expression regulates Pseurotins Pseurotins (Related Compounds) Pseurotins->JAK inhibit phosphorylation nfkb_pathway cluster_cytoplasm Cytoplasm Stimulus Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to IkB_NFkB IκB-NF-κB Complex (Inactive) IkB_P IκB-P (Phosphorylated) IkB_P->IkB degraded Gene_Expression Gene Expression (Pro-inflammatory Cytokines) Nucleus->Gene_Expression regulates Pseurotins Pseurotins (Related Compounds) Pseurotins->IKK inhibit

References

Technical Support Center: 11-O-Methylpseurotin A Cell Viability Assay Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell viability assays for 11-O-Methylpseurotin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a fungal metabolite and a derivative of Pseurotin (B1257602) A.[1] Its primary reported biological activity is the selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae.[2][3] The Hof1 protein is involved in regulating mitosis and cytokinesis, suggesting that this compound may act by interfering with cell cycle control.[3][4] While its precise mechanism in mammalian cells is not fully elucidated, related compounds like Pseurotin A have been shown to modulate signaling pathways such as STAT, MAPK, and NF-κB, which are crucial in cell growth and immune responses.[1][4]

Q2: What are the main challenges when performing cell viability assays with this compound?

As a natural product, this compound presents several potential challenges in cell viability assays:

  • Low Aqueous Solubility: This compound is hydrophobic, which can lead to precipitation in cell culture media.[3]

  • Interference with Assay Reagents: Natural products can sometimes directly reduce tetrazolium salts (e.g., MTT, XTT) or resazurin, leading to inaccurate viability readings.[5]

  • Color Interference: If the compound has a color, it can interfere with the absorbance readings of colorimetric assays.[5]

  • Compound Instability: The γ-lactam ring in its structure may be susceptible to hydrolysis under non-neutral pH conditions, and the compound can be sensitive to oxidation.[3]

Q3: Which cell viability assay is best for this compound?

There is no single "best" assay. The choice depends on your specific cell type and experimental goals. A common starting point is a metabolic activity-based assay like the MTT assay. However, due to the potential for interference, it is crucial to include proper controls.[6] If interference is observed, consider switching to a non-colorimetric method, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®), which is generally less susceptible to color interference.[5]

Q4: How can I improve the solubility of this compound in my cell culture medium?

To improve solubility, prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[3][7] When preparing working solutions, perform serial dilutions in the cell culture medium. It is critical to ensure the final DMSO concentration is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7] Gentle sonication or vortexing can also aid in the dissolution of the stock solution.[5]

Q5: What are the optimal storage conditions for this compound?

To ensure stability, store the solid compound at -20°C in a dark and desiccated environment.[3] Stock solutions in DMSO should be stored at -80°C.[3] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[3]

Troubleshooting Guides

Issue 1: High Background Signal in Negative Control Wells
Potential Cause Troubleshooting Step
Direct Reduction of Assay Reagent Run a cell-free control containing only the medium and this compound at the highest concentration used in your experiment. If you observe a color change, this indicates direct reduction of the assay reagent.[5] In this case, a different assay method (e.g., ATP-based) should be considered.
Media Component Interference Test the cell culture medium alone with the assay reagent to rule out interference from media components.[5]
Contamination Visually inspect the wells under a microscope for any signs of microbial contamination, which can also lead to high metabolic readings.[8]
Issue 2: Inconsistent or Non-Reproducible Results in MTT Assays
Potential Cause Troubleshooting Step
Variable Cell Seeding Density The number of cells per well is critical for consistent results.[6] Perform an initial experiment to determine the optimal seeding density for your cell line that results in a linear response of the assay.
Incomplete Solubilization of Formazan (B1609692) Crystals Ensure complete dissolution of the formazan crystals by using a sufficient volume of a suitable solubilizing agent (e.g., DMSO or a detergent-based solution) and adequate mixing.
Precipitation of this compound Visually inspect the wells for any precipitate after adding the compound.[5] If precipitation is observed, you may need to adjust the solvent concentration or consider using a different method to improve solubility.
Compound Instability Prepare fresh working solutions of this compound for each experiment from a frozen stock to avoid degradation.[3]
Issue 3: Unexpectedly High Cell Viability at High Concentrations
Potential Cause Troubleshooting Step
Antioxidant Properties Some compounds, particularly natural products, can have antioxidant effects that may interfere with redox-based assays, leading to a false signal of high viability.[9] Consider using an alternative assay that does not rely on cellular reduction potential.
Color Interference If this compound solutions are colored, this can lead to artificially high absorbance readings.[5] To correct for this, subtract the absorbance of cell-free wells containing the compound at the same concentration.[5]

Data Presentation

The following table summarizes the reported in vitro cytotoxicity of Pseurotin A and its analogs, which can serve as a reference for designing dose-response experiments for this compound.

CompoundCell LineAssayIC50
n-Butanol extract of A. fumigatus (containing Pseurotin A)HepG2 (Human Hepatocellular Carcinoma)SRB22.2 µg/mL
Pseurotin AHepG2 (Human Hepatocellular Carcinoma)Not Specified1.2 µM (PCSK9 secretion inhibition)
Pseurotin DMCF-7 (Human Breast Cancer)Not Specified15.6 µM
Pseurotin AHuman Lung FibroblastsNot Specified> 1000 µM

(Data sourced from multiple studies)[1][10]

Experimental Protocols

Protocol: MTT Cell Viability Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization of cell number and incubation times is recommended for each cell line.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete growth medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%.[7] Remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of the compound. Include vehicle control (medium with the same final concentration of DMSO) and positive control for cytotoxicity wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.[6]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background noise.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of This compound treatment 3. Treat Cells and Incubate (24-72 hours) compound_prep->treatment mtt_addition 4. Add MTT Reagent (2-4 hours incubation) treatment->mtt_addition solubilization 5. Solubilize Formazan Crystals mtt_addition->solubilization read_plate 6. Measure Absorbance (570 nm) solubilization->read_plate data_analysis 7. Calculate Cell Viability read_plate->data_analysis

Caption: Workflow for a typical MTT cell viability assay.

troubleshooting_workflow start Inconsistent/Unexpected Viability Results check_solubility Check for Compound Precipitation start->check_solubility check_interference Run Cell-Free Controls check_solubility->check_interference No Precipitate adjust_solubility Improve Solubility (e.g., sonication) check_solubility->adjust_solubility Precipitate Observed optimize_seeding Optimize Cell Seeding Density check_interference->optimize_seeding No Interference change_assay Switch to Non-Colorimetric Assay (e.g., ATP-based) check_interference->change_assay Interference Detected re_optimize Re-run Assay with Optimized Density optimize_seeding->re_optimize Sub-optimal Density end_good Reliable Results optimize_seeding->end_good Optimal Density adjust_solubility->check_interference change_assay->end_good re_optimize->end_good

Caption: Troubleshooting workflow for cell viability assays.

signaling_pathway cluster_pathway Postulated Signaling Pathway Inhibition by Pseurotins cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak mapk_pathway MAPK Pathway (ERK, JNK, p38) receptor->mapk_pathway nfkb_pathway NF-κB Pathway receptor->nfkb_pathway stat STAT jak->stat nucleus Nucleus stat->nucleus mapk_pathway->nucleus nfkb_pathway->nucleus gene_expression Gene Expression (Inflammation, Proliferation, Survival) nucleus->gene_expression pseurotin Pseurotin A / Derivatives (e.g., this compound) pseurotin->stat Inhibition pseurotin->mapk_pathway Modulation pseurotin->nfkb_pathway Modulation

Caption: Postulated signaling pathways affected by Pseurotins.

References

Technical Support Center: Handling 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic nature of 11-O-Methylpseurotin A. As specific hygroscopicity data for this compound is not publicly available, the following recommendations are based on best practices for handling highly hygroscopic materials.

Troubleshooting Guide

Q1: I opened a new vial of this compound, and the powder appears clumped or caked. What should I do?

A1: Clumping or caking upon opening is a strong indicator of moisture absorption.[1][2] This can happen if the container seal was compromised during shipping or if it was opened in a high-humidity environment.

  • Immediate Action: Minimize further exposure to air by tightly resealing the container immediately.[1][3] If possible, place the vial inside a desiccator or a glove box with a dry atmosphere.

  • Can it be used? The presence of moisture can affect the compound's actual weight and stability.[2] For non-quantitative exploratory experiments, you might proceed with caution. However, for assays requiring precise concentrations, using a compromised batch is not recommended. It is best to use a fresh, unopened vial for such experiments.

  • Drying: While some compounds can be dried by gentle heating in a vacuum oven, this is risky without specific data on the thermal stability of this compound, as it could lead to degradation.[3]

Q2: My this compound has turned into a gummy or paste-like substance. Is it salvageable?

A2: A transition to a gummy or paste-like state indicates significant water absorption.[1] At this stage, the compound's purity and integrity are highly compromised. It is strongly advised not to use the material for any experimental work, as the water content will make accurate weighing impossible and may have altered the chemical structure.

Q3: I'm struggling to get an accurate weight of the compound because it seems to gain mass on the balance. How can I weigh it properly?

A3: This is a classic problem with hygroscopic materials. The substance is actively absorbing moisture from the air while being weighed.[4]

  • Controlled Environment: The most reliable method is to handle and weigh the compound inside a glove box with controlled low humidity.[4]

  • Fast Weighing: If a glove box is unavailable, work as quickly as possible.[3] Have all your equipment ready. Use a weighing boat and tare the balance with the boat on it. Add the compound quickly and record the weight as soon as it stabilizes.

  • Stock Solution Strategy: For applications where the compound will be used in solution, a highly recommended method is to prepare a concentrated stock solution from a freshly opened vial.[5] This involves dissolving the entire contents of the vial in a known volume of a suitable anhydrous solvent. This avoids repeatedly exposing the solid material to the atmosphere.[5]

Frequently Asked Questions (FAQs)

Q1: What does it mean for this compound to be hygroscopic?

A1: Hygroscopicity is the tendency of a substance to attract and absorb moisture from the surrounding environment.[1] For a compound like this compound, this means that if left exposed to the air, it will pull water vapor from the atmosphere, which can change its physical and chemical properties.[1][3]

Q2: How should I store this compound to prevent moisture absorption?

A2: Proper storage is critical.[1]

  • Primary Container: Always keep the compound in a tightly sealed, airtight container.[3][6] Vials with screw caps (B75204) lined with inert material are preferable.

  • Secondary Containment: For long-term storage, place the primary container inside a desiccator with an active desiccant (e.g., silica (B1680970) gel, calcium sulfate).[5][7] Alternatively, placing the vial in a sealed bag with desiccant pouches is also effective.[8]

  • Temperature: Store in a cool, dry place.[3] Some hygroscopic materials are best stored at -20°C or -80°C, which also helps to minimize moisture uptake.[5]

Q3: What are the visible signs of moisture absorption?

A3: Be vigilant for any changes in the physical appearance of the compound, which may include:

  • Loss of fine powder form: The material may start to form clumps or aggregates.[1]

  • Caking: The powder may become a single solid mass.[2]

  • Deliquescence: In cases of extreme hygroscopicity and high humidity, the compound may absorb enough water to dissolve and turn into a liquid or syrup.[4]

Q4: What are the consequences of using this compound that has absorbed water?

A4: Using a moisture-contaminated compound can severely impact your research.

  • Inaccurate Concentration: The measured weight will be part compound and part water, leading to lower-than-calculated concentrations in your solutions and assays.[4]

  • Degradation: The presence of water can promote hydrolysis or other degradation pathways, reducing the compound's purity and potency.

  • Altered Physical Properties: Changes in properties like solubility may occur.

  • Poor Reproducibility: The variable water content will lead to inconsistent results between experiments.

Data Presentation

While specific quantitative data for this compound is unavailable, the following table provides a representative illustration of how a hygroscopic powder's physical state can change with increasing relative humidity (RH).

Relative Humidity (RH)Typical Observation for a Highly Hygroscopic CompoundPotential Impact on Experiments
< 20% Remains a free-flowing powder.Ideal for handling and weighing.
20% - 40% May start to show slight clumping.Accurate weighing becomes challenging.
40% - 60% Obvious clumping and caking.[1][2]Significant errors in weighing; risk of reduced potency.
> 60% Becomes gummy, paste-like, or may liquefy (deliquescence).[1]Unsuitable for use; compound integrity is compromised.

Experimental Protocols

Protocol: Accurate Weighing of this compound via Stock Solution Preparation

This protocol is designed to minimize atmospheric exposure by preparing a stock solution from an entire vial of the compound.

Objective: To accurately determine the concentration of a this compound stock solution.

Materials:

  • One unopened vial of this compound (note the manufacturer's stated mass).

  • Anhydrous solvent (e.g., DMSO, Ethanol), appropriate for your experimental needs.

  • Volumetric flask (Class A).

  • Analytical balance.

  • Pipettes and other necessary labware.

  • Inert gas (Nitrogen or Argon), if available.

Procedure:

  • Preparation: Allow the unopened vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing (Optional but Recommended): Weigh the entire unopened vial on an analytical balance. This will be used to calculate the exact amount of compound used.

  • Dissolution: In a fume hood or controlled environment, quickly open the vial. Using a pre-determined volume of anhydrous solvent, rinse the entire contents of the vial into a volumetric flask. Ensure all powder is transferred by rinsing the vial multiple times with the solvent.

  • Final Volume: Add the anhydrous solvent to the volumetric flask up to the calibration mark. Mix thoroughly until all the compound is dissolved.

  • Calculate Concentration:

    • If you weighed the vial, open the now-empty vial and weigh it again. The difference between the initial and final weight is the precise mass of the compound used.

    • If you did not weigh the vial, use the mass stated by the manufacturer. Note that this may be less accurate.

    • Calculate the molar concentration: Molarity = (mass of compound in g) / (molar mass of compound in g/mol) / (volume of flask in L).

  • Storage: Aliquot the stock solution into smaller, airtight vials for single use to avoid repeated freeze-thaw cycles and exposure. Store at an appropriate temperature (e.g., -20°C or -80°C).

Visualizations

The following workflow provides a decision-making guide for handling this compound from receipt to use.

G cluster_0 Receiving and Storage cluster_1 Preparation for Use cluster_2 Weighing and Application A Receive Compound B Visually Inspect Vial (Is seal intact? Is powder free-flowing?) A->B C Store Immediately in Desiccator (Cool, Dry, Dark Location) B->C Looks OK J Discard Compromised Material B->J Clumped/Wet D Equilibrate Vial to Room Temp (Minimum 30 mins before opening) C->D E Work in Controlled Environment? (Low Humidity / Glove Box) D->E F Weighing Strategy E->F Yes E->F No G Prepare Stock Solution (Use entire vial) F->G Quantitative Assay H Weigh Aliquot Quickly F->H Non-Quantitative Use I Proceed with Experiment G->I H->I

Caption: Decision workflow for handling hygroscopic this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 11-O-Methylpseurotin A and Pseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of 11-O-Methylpseurotin A and its parent compound, Pseurotin A. While both are fungal metabolites with intriguing biological properties, the extent of their scientific investigation differs significantly. Pseurotin A has been the subject of numerous studies, revealing a broad spectrum of activities, whereas research on this compound has been more focused. This document summarizes the available quantitative data, details key experimental protocols, and illustrates the relevant signaling pathways to facilitate a clear understanding of their respective biological profiles.

Summary of Biological Activities

Pseurotin A has demonstrated a range of biological effects, including anti-inflammatory, anti-cancer, and anti-osteoporotic activities.[1][2] In contrast, the primary reported biological activity of this compound is its selective inhibition of a specific mutant strain of Saccharomyces cerevisiae, suggesting a potential role in cell cycle regulation. Due to limited publicly available data on this compound, a direct quantitative comparison of potency with Pseurotin A across a range of assays is not currently possible.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the biological activities of Pseurotin A. Currently, there is a lack of publicly available quantitative data for this compound in similar assays.

Table 1: Anti-inflammatory and Anti-proliferative Activity of Pseurotin A

AssayCell Line/ModelConcentrationObserved Effect
Proliferation AssayRAW 264.7 MacrophagesUp to 50 µMSignificant inhibition of proliferation
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesUp to 50 µMSignificant inhibition of NO production
Interleukin-6 (IL-6) ProductionRAW 264.7 MacrophagesUp to 50 µMSignificant inhibition of IL-6 production

Table 2: Anti-Osteoclastogenesis Activity of Pseurotin A

AssayCell Line/ModelConcentrationObserved Effect
Osteoclastogenesis InhibitionBone Marrow Macrophages (BMMs)2.5, 5, 7.5, 10 µMDose-dependent inhibition of osteoclast formation[3]
Bone Resorption AssayBMMs on hydroxyapatite-coated plates5, 10 µMInhibition of bone resorptive function[3][4]

Table 3: Anti-Cancer Activity of Pseurotin A

AssayCell Line/ModelConcentration/DosageObserved Effect
Cytotoxicity AssayHuh7 (Hepatocellular Carcinoma)Concentration-dependentInhibition of cellular viability
Proliferation and Clonogenic AssayHuh7 (Hepatocellular Carcinoma)Not specifiedSignificant repression of proliferation and clonogenicity
In Vivo Hepatocellular Carcinoma ModelRats1/10 and 1/20 of LD50Exerted an anti-hepatocarcinogenic effect[5][6]
PCSK9 Secretion InhibitionHepG2 (Hepatocellular Carcinoma)IC50 of 1.20 µMLowered PCSK9 secretion[7]

This compound Activity:

The primary reported activity for this compound is the selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene (hof1Δ) . This activity was observed in a yeast halo assay, where the compound created a zone of growth inhibition around it on a plate seeded with the mutant yeast. This suggests a potential mechanism of action related to cytokinesis, as the Hof1 protein is involved in regulating the actomyosin (B1167339) ring contraction during cell division.

Signaling Pathways and Mechanisms of Action

Pseurotin A

Pseurotin A's biological activities are linked to its ability to modulate key signaling pathways, particularly through the suppression of reactive oxygen species (ROS) and the inactivation of the STAT (Signal Transducer and Activator of Transcription) signaling pathway.[1][4]

  • ROS Suppression: Pseurotin A has been shown to suppress intracellular ROS levels by inhibiting their production and enhancing the activity of ROS scavenging enzymes. This antioxidant property is believed to be central to its anti-osteoporotic and anti-inflammatory effects.[4]

  • STAT Signaling Inhibition: In macrophages, Pseurotin A inhibits the phosphorylation of STAT3, a key event in the JAK/STAT signaling pathway. This pathway is crucial for mediating inflammatory responses and cell proliferation.[1]

PseurotinA_Signaling cluster_cytoplasm cluster_nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation PseurotinA Pseurotin A ROS ROS PseurotinA->ROS Inhibits PseurotinA->JAK Inhibits ROS->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization GeneExpression Gene Expression (Inflammation, Proliferation) pSTAT3_dimer->GeneExpression Transcription

Figure 1: Simplified signaling pathway for Pseurotin A.
This compound

The mechanism of action for this compound is less understood. Its selective activity against the hof1Δ mutant of S. cerevisiae suggests it may interfere with cytokinesis.

MethylpseurotinA_Signaling cluster_yeast MethylpseurotinA This compound Hof1 Hof1 Protein MethylpseurotinA->Hof1 Inhibits/Interferes with FailedDivision Failed Cell Division MethylpseurotinA->FailedDivision Cytokinesis Cytokinesis Hof1->Cytokinesis Regulates Hof1->FailedDivision Absence/Inhibition leads to CellDivision Successful Cell Division Cytokinesis->CellDivision

Figure 2: Postulated mechanism of this compound in yeast.

Experimental Protocols

Osteoclastogenesis Assay (for Pseurotin A)

This protocol is a generalized representation of methods used to assess the anti-osteoclastogenic activity of compounds like Pseurotin A.[3]

  • Cell Culture: Bone marrow macrophages (BMMs) are isolated from mice and cultured in the presence of macrophage colony-stimulating factor (M-CSF).

  • Osteoclast Differentiation: BMMs are plated in 96-well plates and stimulated with M-CSF and receptor activator of nuclear factor-κB ligand (RANKL) to induce differentiation into osteoclasts.

  • Treatment: Pseurotin A is added to the culture medium at various concentrations (e.g., 2.5, 5, 7.5, 10 µM) during the differentiation process.

  • Staining and Quantification: After several days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. The number of TRAP-positive multinucleated cells is then counted to quantify the extent of osteoclastogenesis.

Osteoclastogenesis_Workflow start Start: Isolate Bone Marrow Macrophages (BMMs) culture Culture BMMs with M-CSF start->culture plate Plate BMMs in 96-well plates culture->plate induce Induce differentiation with M-CSF and RANKL plate->induce treat Treat with Pseurotin A (various concentrations) induce->treat incubate Incubate for several days treat->incubate stain Fix and stain for TRAP incubate->stain quantify Quantify TRAP-positive multinucleated cells stain->quantify end End: Assess inhibition of osteoclastogenesis quantify->end

Figure 3: Experimental workflow for an in vitro osteoclastogenesis assay.
Yeast Halo Assay (for this compound)

This is a generalized protocol for a yeast halo assay, which is used to screen for compounds with antifungal or cytotoxic activity against yeast.

  • Yeast Culture Preparation: A saturated culture of the desired yeast strain (e.g., S. cerevisiae hof1Δ) is prepared.

  • Agar (B569324) Plate Preparation: A sterile, molten agar solution is cooled and mixed with an inoculum of the yeast culture. This mixture is then poured into petri dishes and allowed to solidify, creating a "lawn" of yeast.

  • Compound Application: A sterile paper disk is impregnated with a solution of this compound and placed onto the center of the yeast-seeded agar plate.

  • Incubation: The plate is incubated at an appropriate temperature for the yeast to grow.

  • Observation: If the compound is active against the yeast, a clear zone of no growth (a "halo") will appear around the paper disk. The size of the halo can give a qualitative indication of the compound's potency.

Conclusion

Pseurotin A is a well-characterized fungal metabolite with a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-osteoporotic effects, which are mediated, at least in part, through the suppression of ROS and inhibition of the STAT signaling pathway. In contrast, this compound has a more narrowly defined and specific reported activity: the selective inhibition of a Saccharomyces cerevisiae strain lacking the HOF1 gene. This suggests a potential role in targeting cell division processes.

Further research, including direct comparative studies in a variety of assays, is needed to fully elucidate the relative potencies and therapeutic potential of these two related compounds. The information presented in this guide is intended to provide a comprehensive overview of the current state of knowledge to aid researchers in their ongoing investigations.

References

Comparing the efficacy of 11-O-Methylpseurotin A and Pseurotin D

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of 11-O-Methylpseurotin A and Pseurotin D

Introduction

Pseurotins are a family of fungal secondary metabolites that have garnered interest in the scientific community for their diverse biological activities.[1] Among this family, this compound and Pseurotin D represent two distinct analogues. This guide provides a comparative analysis of their efficacy, drawing upon available experimental data. Due to a notable disparity in the volume of research, with Pseurotin D being more extensively studied, this comparison will summarize the known activities of each compound while highlighting the current gaps in knowledge for this compound.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for Pseurotin D. Currently, there is a lack of publicly available quantitative efficacy data for this compound in similar assays.

Table 1: In Vitro Efficacy of Pseurotin D on Human Lymphoid Leukemia Cells (MEC-1)

ParameterConcentrationIncubation TimeResult
Cell Viability (IC50) 23 µM24, 48, 72, 96 hDose-dependent decrease in cell number
Metabolic Activity (MTT Assay) 25, 50, 75 µM24, 48, 72, 96 hSignificant decrease in metabolically active cells
Mitochondrial Membrane Potential 25 µM6 and 24 hSignificant decrease
Mitochondrial ROS Production 25, 50, 75 µM24 hSignificant increase
Basal Respiration 10 and 25 µM24 hSignificant reduction

Data sourced from a study on the effects of Pseurotin D on the MEC-1 cell line.[2][3]

Table 2: In Vitro Immunomodulatory Effects of Pseurotin D on Human T-Cells

ParameterCell TypeConcentrationResult
CD69 Expression CD4+ T-cells10 µMSignificant decrease
CD8+ T-cells5 and 10 µMSignificant decrease
CD25 Expression CD4+ T-cells5 and 10 µMSignificant decrease
CD8+ T-cells1, 5, and 10 µMSignificant decrease
STAT3 Phosphorylation CD4+ T-cells10 µMInhibition
STAT5 Phosphorylation CD4+ T-cells10 µMInhibition

Data from a study on the effects of Pseurotin D on human lymphocyte activation.[4]

Table 3: Known Biological Activity of this compound

Organism/ModelAssayResult
Saccharomyces cerevisiae (Hof1 deletion strain)Selective InhibitionSelectively inhibits growth
Larval ZebrafishAntiseizure Activity (PTZ-induced)Inactive

This information is based on preliminary screenings and in vitro studies.[5][6]

Experimental Protocols

Pseurotin D: Inhibition of MEC-1 Leukemia Cell Proliferation

  • Cell Culture: MEC-1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were treated with a range of Pseurotin D concentrations (1-75 µM) for 24, 48, 72, and 96 hours.

  • Viability Assay: Cell viability was determined by direct cell counting using a hemocytometer and by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure metabolic activity.[7]

  • Apoptosis Analysis: Apoptosis was assessed by flow cytometry after staining with Annexin V and Propidium Iodide (PI).[7][8]

  • Mitochondrial Analysis: Changes in mitochondrial membrane potential and mitochondrial reactive oxygen species (ROS) production were measured using fluorescent probes and flow cytometry.[2]

This compound: Selective Inhibition of Saccharomyces cerevisiae

  • Yeast Strains: A wild-type strain and a Hof1 deletion mutant strain of Saccharomyces cerevisiae were used.

  • Culture Conditions: Yeast strains were grown in standard yeast extract-peptone-dextrose (YPD) medium.

  • Inhibition Assay: The growth of the yeast strains in the presence of this compound was monitored to determine its selective inhibitory effect on the Hof1 deletion strain.[9][10]

Signaling Pathways and Mechanisms of Action

Pseurotin D

Pseurotin D has been shown to induce apoptosis in human lymphoid leukemia cells by targeting redox-sensitive pathways.[2] Its mechanism involves the disruption of mitochondrial function, leading to a decrease in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and ultimately, the activation of the caspase pathway.[2][8] In the context of immunomodulation, Pseurotin D inhibits the activation of human T-cells by suppressing the phosphorylation of STAT3 and STAT5, key transcription factors in cytokine signaling.[4][11]

PseurotinD_Mechanism cluster_cell Human Lymphoid Leukemia Cell (MEC-1) cluster_mito Mitochondrion PseurotinD Pseurotin D Mito_Membrane Decreased Mitochondrial Membrane Potential PseurotinD->Mito_Membrane ROS Increased ROS Production PseurotinD->ROS Caspase Caspase Activation Mito_Membrane->Caspase ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of Pseurotin D-induced apoptosis in leukemia cells.

PseurotinD_Immuno_Mechanism cluster_cell Human T-Cell PseurotinD Pseurotin D STAT3_5 STAT3 / STAT5 Phosphorylation PseurotinD->STAT3_5 Inhibits Activation T-Cell Activation STAT3_5->Activation

Caption: Pseurotin D's inhibitory effect on T-cell activation via the STAT pathway.

This compound

The mechanism of action for this compound is less understood, particularly in mammalian cells. Its selective inhibition of a Saccharomyces cerevisiae strain lacking the Hof1 protein suggests a potential role in targeting cytokinesis.[5][10] Hof1 is involved in regulating the actomyosin (B1167339) ring and septum formation during cell division.[10] Whether this mechanism translates to an effect in higher eukaryotes remains to be determined.

MethylpseurotinA_Mechanism cluster_cell Saccharomyces cerevisiae (hof1Δ) MethylpseurotinA This compound Cytokinesis Cytokinesis (Hof1-dependent process) MethylpseurotinA->Cytokinesis Inhibits Growth_Inhibition Growth Inhibition Cytokinesis->Growth_Inhibition

Caption: Postulated mechanism of this compound in a Hof1 deletion yeast strain.

Comparative Summary and Future Directions

The currently available data indicates that Pseurotin D is a bioactive molecule with potent anti-leukemic and immunomodulatory properties, with a well-defined mechanism of action involving mitochondrial pathways and STAT signaling.[2][4] In contrast, the biological activity of this compound is not as well characterized. While its selective effect on a yeast mutant is intriguing, its efficacy in preclinical models of disease, such as cancer or inflammatory conditions, has not been demonstrated.[5]

The inactivity of this compound in a zebrafish model of seizures suggests it may have a narrow spectrum of activity or that its potential therapeutic applications lie in other areas yet to be explored.[5]

For researchers and drug development professionals, Pseurotin D presents a more immediately promising scaffold for further investigation, particularly in the fields of oncology and immunology. Future research on this compound should focus on broader screening to identify potential therapeutic areas and elucidate its mechanism of action in mammalian cells to understand if its unique activity in yeast has any relevance to human disease. Direct comparative studies of these two pseurotins in various cancer cell lines and models of inflammation would be highly valuable in determining their relative therapeutic potential.

References

Pseurotin Analogs: A Comparative Guide to their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of pseurotin (B1257602) A and its analogs, a class of fungal secondary metabolites with a diverse range of biological activities. This document summarizes key experimental data, outlines detailed protocols for relevant assays, and visualizes the signaling pathways involved to facilitate further research and drug development efforts.

Comparative Analysis of Mechanism of Action

Pseurotin A and its analogs exhibit a variety of biological effects, primarily through the modulation of key signaling pathways involved in immunology, angiogenesis, and bone metabolism. The core mechanisms identified include the inhibition of Signal Transducer and Activator of Transcription (STAT) signaling, suppression of angiogenesis via interference with the Raf-1 kinase pathway, and the inhibition of osteoclastogenesis through the reduction of reactive oxygen species (ROS).

Inhibition of STAT Signaling in B-Cells

Pseurotin A, pseurotin D, and synerazol (B1245261) have been identified as inhibitors of IgE production in B-lymphocytes.[1][2] This inhibitory effect is achieved through the suppression of the phosphorylation of STAT3, STAT5, and STAT6 proteins in stimulated B-cells.[1] The inhibition of STAT signaling leads to a downstream reduction in B-cell proliferation and their differentiation into plasma cells, ultimately decreasing IgE production.[1]

Anti-Angiogenic Effects via Raf-1 Inhibition

Azaspirene (B1251222), a pseurotin analog, has demonstrated potent anti-angiogenic properties.[3][4] It effectively inhibits the migration of human umbilical vein endothelial cells (HUVEC) induced by vascular endothelial growth factor (VEGF).[3][4] The molecular mechanism underlying this effect is the suppression of VEGF-induced Raf-1 activation, a key kinase in the MAPK/ERK signaling cascade that drives angiogenesis.[3] Notably, azaspirene does not affect the activation of the VEGF receptor 2 (KDR/Flk-1), indicating a specific targeting of the downstream Raf-1 signaling node.[3]

Inhibition of Osteoclastogenesis by Suppressing Reactive Oxygen Species (ROS)

Pseurotin A has been shown to inhibit the formation and function of osteoclasts, the cells responsible for bone resorption.[5][6] This activity is attributed to its ability to suppress intracellular levels of reactive oxygen species (ROS).[5][6] By reducing ROS, pseurotin A subsequently dampens the RANKL-induced activation of downstream signaling pathways, including the MAPK (ERK, p38, and JNK) and NF-κB pathways.[5][6] This cascade of inhibition ultimately leads to the suppression of the master regulator of osteoclastogenesis, the nuclear factor of activated T-cells 1 (NFATc1).[5][6]

Quantitative Data Presentation

The following tables summarize the available quantitative data for the biological activities of various pseurotin analogs.

CompoundAssayTarget/Cell LineIC50 / Effective DoseReference
Pseurotin A IgE Production InhibitionStimulated B-cells-[2]
10-deoxypseurotin A IgE Production InhibitionStimulated B-cells0.066 µM[2]
Synerazol IgE Production InhibitionStimulated B-cells-[2]
Pseurotin A Glioma Cell ProliferationGlioma cells0.51–29.3 μM[7]
Pseurotin D MCF-7 Cell GrowthMCF-715.6 μM[8]
Azaspirene HUVEC Migration InhibitionHUVEC100% inhibition at 27 µM[3][4]
Azaspirene Angiogenesis Inhibition (CAM assay)Chicken Chorioallantoic Membrane23.6–45.3% inhibition at 30 µ g/egg [3][4]
Pseurotin A Osteoclastogenesis InhibitionBone Marrow MacrophagesDose-dependent inhibition[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Western Blot Analysis of STAT3 Phosphorylation

This protocol is adapted from established methods for detecting phosphorylated STAT3.[10][11][12]

  • Cell Culture and Treatment: Culture appropriate cells (e.g., B-lymphocytes, macrophages) to 70-80% confluency. Starve cells in serum-free media for 4-6 hours. Pre-treat cells with desired concentrations of pseurotin analogs for 1-2 hours. Stimulate cells with an appropriate cytokine (e.g., IL-4 for B-cells, LPS for macrophages) for 15-30 minutes to induce STAT3 phosphorylation.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Denature samples by boiling at 95-100°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBS with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated STAT3 (p-STAT3) overnight at 4°C. Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane three times with TBST. Add a chemiluminescent substrate and capture the signal using a digital imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 as a loading control.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

This protocol is based on standard CAM assay procedures.[13][14][15][16][17]

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3 days.

  • Windowing: On day 3, create a small window in the eggshell over the air sac to expose the CAM.

  • Sample Application: Place a sterile filter paper disc or a coverslip containing the test compound (e.g., azaspirene) onto the CAM.

  • Incubation: Seal the window with sterile tape and return the eggs to the incubator for a further 2-3 days.

  • Observation and Quantification: On the designated day, open the window and observe the CAM for changes in blood vessel formation. Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the sample. Images can be captured for analysis.

  • Fixation: The CAM can be fixed with a methanol/acetone mixture for further histological analysis.[14]

In Vitro Raf-1 Kinase Assay

This protocol is a generalized procedure for an in vitro Raf-1 kinase assay.[18][19][20][21][22]

  • Cell Lysate Preparation: Prepare cell lysates from cells treated with or without the pseurotin analog (e.g., azaspirene).

  • Immunoprecipitation of Raf-1: Immunoprecipitate Raf-1 from the cell lysates using an anti-Raf-1 antibody coupled to protein A/G beads.

  • Kinase Reaction: Wash the immunoprecipitated Raf-1 beads. Resuspend the beads in a kinase buffer containing recombinant inactive MEK1 (a direct substrate of Raf-1) and ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes to allow for the phosphorylation of MEK1 by Raf-1.

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Western Blot Analysis: Analyze the reaction mixture by Western blotting using an antibody that specifically recognizes phosphorylated MEK1. The intensity of the phosphorylated MEK1 band corresponds to the kinase activity of Raf-1.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining for Osteoclastogenesis

This protocol is for the visualization of osteoclasts.[23][24][25][26][27]

  • Cell Culture: Culture bone marrow macrophages in the presence of M-CSF and RANKL to induce osteoclast differentiation. Treat the cells with various concentrations of pseurotin A.

  • Fixation: After the desired culture period (typically 5-7 days), fix the cells with 10% formalin for 10 minutes.

  • Staining Solution Preparation: Prepare a TRAP staining solution containing naphthol AS-MX phosphate (B84403) as a substrate and Fast Red Violet LB salt in a tartrate-containing buffer (pH 5.0).

  • Staining: Incubate the fixed cells with the TRAP staining solution at 37°C for 30-60 minutes.

  • Washing and Counterstaining: Wash the cells with distilled water. A counterstain with hematoxylin (B73222) or methyl green can be performed to visualize the nuclei.

  • Microscopy: Observe the cells under a microscope. TRAP-positive osteoclasts will appear as red/purple multinucleated cells. The number of TRAP-positive multinucleated cells can be counted to quantify osteoclastogenesis.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and experimental workflows discussed in this guide.

STAT_Signaling_Pathway cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation Cytokine Cytokine (e.g., IL-4) Cytokine->Cytokine_Receptor STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer Nucleus Nucleus STAT_dimer->Nucleus Translocation STAT->STAT_dimer Dimerization Pseurotins Pseurotin A, D, Synerazol Pseurotins->STAT Inhibition Gene_Expression Gene Expression (Proliferation, Differentiation, IgE Production) Nucleus->Gene_Expression Transcription

Pseurotin analogs inhibit the JAK/STAT signaling pathway.

Angiogenesis_Signaling_Pathway cluster_receptor Cell Membrane VEGFR2 VEGFR2 (KDR/Flk-1) Ras Ras VEGFR2->Ras Activation VEGF VEGF VEGF->VEGFR2 Raf1 Raf-1 Ras->Raf1 Activation MEK MEK Raf1->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation Azaspirene Azaspirene Azaspirene->Raf1 Inhibition Angiogenesis Angiogenesis (Cell Migration, Proliferation) Nucleus->Angiogenesis Gene Expression

Azaspirene inhibits angiogenesis by blocking Raf-1 activation.

Osteoclastogenesis_Signaling_Pathway cluster_receptor Cell Membrane RANK RANK ROS ROS RANK->ROS Production RANKL RANKL RANKL->RANK MAPK MAPK (ERK, p38, JNK) ROS->MAPK NFkB NF-κB ROS->NFkB NFATc1 NFATc1 MAPK->NFATc1 Activation NFkB->NFATc1 Activation PseurotinA Pseurotin A PseurotinA->ROS Suppression Nucleus Nucleus NFATc1->Nucleus Translocation Osteoclastogenesis Osteoclastogenesis (Differentiation, Bone Resorption) Nucleus->Osteoclastogenesis Gene Expression

Pseurotin A inhibits osteoclastogenesis by suppressing ROS.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay (CAM) Cell_Culture Cell Culture (B-cells, HUVECs, BMMs) Treatment Treatment with Pseurotin Analogs Cell_Culture->Treatment Lysis_Staining Cell Lysis or Staining Treatment->Lysis_Staining Biochemical_Assay Biochemical Assay (Western Blot, Kinase Assay, TRAP Staining) Lysis_Staining->Biochemical_Assay Data_Analysis Data Analysis (Quantification) Biochemical_Assay->Data_Analysis Egg_Incubation Fertilized Egg Incubation Sample_Application Application of Analog to CAM Egg_Incubation->Sample_Application Observation Observation of Angiogenesis Sample_Application->Observation Quantification Quantification of Blood Vessels Observation->Quantification

General experimental workflow for studying pseurotin analogs.

References

Validating the Selective Inhibition of the Hof1 Deletion Strain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known phenotypes of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene (hof1Δ) and the effects of a putative selective inhibitor, 11-O-methylpseurotin A. The validation of this compound is based on genetic screening, specifically its selective inhibitory effect on the hof1Δ strain, rather than direct biochemical inhibition of the Hof1 protein itself. This guide will delve into the experimental data supporting this selective inhibition, detail the established roles of Hof1 in cellular processes, and provide protocols for relevant validation assays.

Executive Summary

Hof1 is a crucial regulator of cytokinesis in budding yeast, playing a key role in coordinating the constriction of the actomyosin (B1167339) ring with the formation of the primary septum. Strains lacking the HOF1 gene exhibit distinct phenotypes, including temperature-sensitive growth and defects in cell division. Recently, the fungal metabolite this compound was identified through a synthetic lethal screen as a compound that selectively inhibits the growth of the hof1Δ strain. This suggests that this compound may target a pathway that becomes essential for viability in the absence of Hof1. This guide presents the available quantitative data to compare the effects of HOF1 deletion with the selective inhibition observed with this compound, and provides detailed experimental protocols for researchers seeking to validate these findings or explore similar genetic interactions.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data available for the hof1Δ strain phenotype and the selective inhibition by this compound.

Table 1: Comparison of Growth Inhibition

FeatureThis compoundAlternative Methods/Compounds
Validation Method Yeast Halo Assay (Genetic Screen)[1]Genetic Deletion
Wild-Type Strain Effect 4 mm halo diameter[1]Normal growth at permissive temperatures
hof1Δ Strain Effect 9 mm halo diameter[1]Temperature-sensitive growth, cytokinesis defects
Interpretation Selective inhibition of the hof1Δ strain, suggesting a synthetic lethal interaction.[1][2]Loss of Hof1 function leads to conditional lethality.

Table 2: Phenotypic Comparison of hof1Δ Strain vs. Putative Selective Inhibition

Phenotypehof1Δ StrainExpected Phenotype with this compound Treatment (in WT)
Cytokinesis Defective, leading to the formation of cell chains.[1]Potentially induces cytokinesis defects, especially if the target is in a parallel or interacting pathway.
Septum Formation Asymmetric primary septum formation.May lead to similar asymmetric septum formation if the targeted pathway converges on septum synthesis.
Actomyosin Ring Normal assembly, but asymmetric constriction.[2]Could potentially affect actomyosin ring dynamics if the target is involved in this process.
Genotoxic Stress Sensitivity Increased sensitivity to agents like MMS and hydroxyurea.The effect on genotoxic stress sensitivity would depend on the specific target of the compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Yeast Halo Assay for Selective Inhibition

This assay is used to identify compounds that selectively inhibit the growth of a mutant yeast strain compared to a wild-type strain.

Materials:

  • Yeast strains: Wild-type (WT) and hof1Δ

  • YPD agar (B569324) plates

  • Sterile filter paper discs (6 mm diameter)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Solvent control (e.g., DMSO)

  • Sterile forceps

  • Incubator at 30°C

Procedure:

  • Prepare Yeast Lawns:

    • Grow overnight cultures of WT and hof1Δ yeast strains in liquid YPD medium at 30°C.

    • Dilute the overnight cultures to an OD₆₀₀ of 0.1 in fresh YPD.

    • Spread 100-200 µl of the diluted cultures evenly onto separate YPD agar plates to create a uniform lawn of yeast.

    • Allow the plates to dry at room temperature for 15-20 minutes.

  • Apply Compound:

    • Using sterile forceps, place a sterile filter paper disc onto the center of each yeast lawn.

    • Pipette a known amount (e.g., 5-10 µl) of the test compound solution onto the filter disc.

    • On separate control plates, apply the same volume of the solvent alone.

  • Incubation and Measurement:

    • Incubate the plates at 30°C for 24-48 hours, or until a clear lawn of growth is visible.

    • Measure the diameter of the zone of inhibition (the clear "halo" around the disc where yeast growth has been inhibited) in millimeters.

    • A significantly larger halo on the hof1Δ plate compared to the WT plate indicates selective inhibition.[1]

Quantification of Cytokinesis Defects

This protocol describes the microscopic analysis of cytokinesis defects, such as the presence of multinucleated cells and cell chains.

Materials:

  • Yeast strains (WT and hof1Δ) grown to mid-log phase

  • Microscope with differential interference contrast (DIC) or phase-contrast optics

  • Fluorescent microscope with a DAPI filter set (for nuclear staining)

  • DAPI (4',6-diamidino-2-phenylindole) staining solution

  • Microscope slides and coverslips

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Preparation and Staining:

    • Grow WT and hof1Δ strains in liquid YPD at a permissive temperature (e.g., 25°C) to mid-log phase.

    • For temperature-sensitive analysis, shift a portion of the cultures to a non-permissive temperature (e.g., 37°C) for a defined period (e.g., 3-4 hours).

    • Harvest a small aliquot of cells and fix them (e.g., with 70% ethanol).

    • Wash the fixed cells with water and resuspend in a small volume of buffer.

    • Add DAPI solution to stain the nuclei and incubate in the dark for 10-15 minutes.

    • Wash the cells to remove excess DAPI.

  • Microscopy and Image Analysis:

    • Mount a small volume of the stained cell suspension on a microscope slide.

    • Using a fluorescent microscope, visualize the DAPI-stained nuclei.

    • Acquire images of multiple fields of view for each strain and condition.

    • Count the number of cells with more than one nucleus and the total number of cells to determine the percentage of multinucleated cells.

    • Using DIC or phase-contrast microscopy, observe the morphology of the cells and count the number of cells in chains (three or more connected cells) to quantify the cytokinesis defect.

    • At least 200 cells should be counted for each condition to ensure statistical significance.

Mandatory Visualizations

Hof1 Signaling Pathway in Cytokinesis

Hof1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_hof1 Hof1 Regulation cluster_downstream Downstream Effectors MEN Mitotic Exit Network (MEN) Hof1_P Phosphorylated Hof1 MEN->Hof1_P Phosphorylation Cdc5 Polo-like Kinase (Cdc5) Cdc5->Hof1_P Phosphorylation Myo1 Myo1 (Myosin II) Hof1_P->Myo1 Interaction Chs2 Chs2 (Chitin Synthase) Hof1_P->Chs2 Interaction Hof1 Hof1 Septins Septin Ring Hof1->Septins Binds to ActomyosinRing Actomyosin Ring Constriction Myo1->ActomyosinRing SeptumFormation Primary Septum Formation Chs2->SeptumFormation ActomyosinRing->SeptumFormation Coordinates with Experimental_Workflow cluster_screening Primary Screen cluster_validation Phenotypic Validation Start Start with WT and hof1Δ strains HaloAssay Perform Yeast Halo Assay with this compound Start->HaloAssay Measure Measure Zone of Inhibition HaloAssay->Measure Compare Compare Halo Diameters (WT vs. hof1Δ) Measure->Compare TreatWT Treat WT cells with This compound Compare->TreatWT If selective inhibition is observed Microscopy Microscopy Analysis: - DAPI staining (nuclei) - DIC (cell morphology) TreatWT->Microscopy Quantify Quantify Phenotypes: - % Multinucleated cells - % Chained cells Microscopy->Quantify ComparePhenotypes Compare to hof1Δ phenotype Quantify->ComparePhenotypes

References

Unraveling the Targets of 11-O-Methylpseurotin A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 11-O-Methylpseurotin A and its parent compound, Pseurotin A. It delves into their known biological activities, explores the putative molecular target of this compound based on genetic screening, and presents detailed experimental protocols for further investigation and cross-verification.

This compound is a fungal metabolite derived from Pseurotin A, a natural product known for a variety of biological activities.[1][2] While Pseurotin A has been studied for its immunosuppressive, anti-inflammatory, and anti-cancer effects, the specific molecular targets of its derivatives, including this compound, remain largely uncharacterized.[2][3] This guide aims to synthesize the current knowledge on this compound's bioactivity and provide a framework for the cross-verification of its potential targets.

The primary biological activity reported for this compound is its selective inhibition of a Saccharomyces cerevisiae (budding yeast) strain with a deletion of the HOF1 gene.[4][5] This finding from a synthetic lethality screen provides a crucial starting point for identifying its mechanism of action and potential orthologous targets in mammalian systems.

Comparative Biological Activity

While quantitative data for this compound is limited, a comparison of its known activities with those of the more extensively studied Pseurotin A reveals differences in their biological profiles. This suggests that the O-methylation at position 11 significantly influences its target specificity.

CompoundReported Biological ActivityOrganism/ModelQuantitative Data (IC₅₀)
This compound Selective inhibition of hof1Δ mutant strainSaccharomyces cerevisiaeNot Reported
Inactive in antiseizure assayLarval ZebrafishNot Applicable
Pseurotin A Inhibition of Immunoglobulin E (IgE) productionIn vitro0.066 µM (for 10-deoxypseurotin A)
Anti-glioma cell proliferationHuman glioma cell lines0.51 - 29.3 µM
Inhibition of phytopathogenic bacteriaErwinia carotovora220 µg/ml
Pseudomonas syringae112 µg/ml
Chitin synthase inhibitionFungiNot Reported
Modulation of STAT signaling pathwaysMacrophagesNot Reported

Putative Target: The Hof1 Pathway and its Mammalian Ortholog

The most significant lead for the molecular target of this compound comes from the selective inhibition of the yeast hof1Δ strain.[4][5] Hof1 is a conserved F-BAR domain-containing protein that plays a critical role in cytokinesis.[6][7] It localizes to the bud neck and is essential for the proper constriction of the actomyosin (B1167339) ring and the formation of the septum.[7][8] The function of Hof1 is tightly regulated by phosphorylation through several mitotic kinases, including Cdk1, the polo-like kinase Cdc5, and the Dbf2-Mob1 complex of the Mitotic Exit Network (MEN).[6]

The mammalian ortholog of Hof1 is the Proline-Serine-Threonine Phosphatase Interacting Protein 1 (PSTPIP1).[6][7] Like Hof1, PSTPIP1 contains an F-BAR domain and is implicated in cytokinesis, localizing to the cleavage furrow in dividing mammalian cells.[7] This homology suggests that this compound may exert its effects by interacting with PSTPIP1 or a related pathway in mammalian cells. However, this hypothesis requires experimental validation.

G Postulated Signaling Pathway for Hof1 Regulation in Yeast Cdk1 Cdk1 Hof1_Septin Hof1 (on Septin Ring) Cdk1->Hof1_Septin P Cdc5 Cdc5 Cdc5->Hof1_Septin P Dbf2_Mob1 Dbf2-Mob1 (MEN) Dbf2_Mob1->Hof1_Septin P Hof1_AMR Hof1 (on Actomyosin Ring) Hof1_Septin->Hof1_AMR Translocation Cytokinesis Cytokinesis & Membrane Ingression Hof1_AMR->Cytokinesis Promotes G start Start: this compound yeast_screen Confirm Selective Inhibition in hof1Δ Yeast Strain (Yeast Halo Assay) start->yeast_screen cytotoxicity Determine Cytotoxicity in Mammalian Cells (MTT Assay) start->cytotoxicity pstpip1_hypothesis Hypothesis: PSTPIP1 is a target yeast_screen->pstpip1_hypothesis target_id Identify Direct Binding Partners (Affinity Pulldown-MS) cytotoxicity->target_id validation Validate Target Engagement (e.g., CETSA, SPR) target_id->validation pstpip1_hypothesis->validation phenotype Assess Phenotypic Effects (Cytokinesis Assay, Immunofluorescence) validation->phenotype conclusion Conclusion on Target and Mechanism of Action phenotype->conclusion G premise1 Premise 1: This compound selectively inhibits hof1Δ yeast. hypothesis Hypothesis: This compound interacts with PSTPIP1. premise1->hypothesis premise2 Premise 2: Yeast Hof1 and Human PSTPIP1 are functional orthologs. premise2->hypothesis experiment Experiment: Test for direct binding and functional effects on PSTPIP1. hypothesis->experiment outcome Outcome: Cross-verification of the target. experiment->outcome

References

Unveiling the Antifungal Potential of 11-O-Methylpseurotin A: A Comparative Analysis in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 11-O-Methylpseurotin A reveals its targeted activity against a specific genetically modified yeast strain, highlighting a distinct mechanism of action compared to its parent compound, pseurotin (B1257602) A. This guide provides a detailed comparison of the antifungal activities of these compounds, focusing on their effects on different yeast strains, and outlines the experimental protocols for their evaluation. The findings offer valuable insights for researchers and drug development professionals in the field of mycology and antifungal agent discovery.

Executive Summary

This compound, a derivative of the fungal metabolite pseurotin A, demonstrates selective inhibitory activity against a Saccharomyces cerevisiae strain harboring a deletion of the HOF1 gene. This targeted activity suggests a specific interference with the process of cytokinesis, a critical step in yeast cell division. In contrast, pseurotin A is known to act through the inhibition of chitin (B13524) synthase, a key enzyme in fungal cell wall biosynthesis. While comprehensive data on the broad-spectrum antifungal activity of this compound is limited, its unique activity profile against the hof1Δ mutant strain provides a valuable tool for studying fungal cell division and exploring novel antifungal targets. This guide presents the available quantitative data, details the experimental methodologies used to assess antifungal activity, and visualizes the key cellular pathways involved.

Data Presentation: A Comparative Look at Antifungal Activity

The antifungal activity of this compound has been primarily characterized by its selective inhibition of a Saccharomyces cerevisiae hof1Δ strain. In contrast, its parent compound, pseurotin A, has been evaluated against a broader range of microbes, although specific data against a comprehensive panel of yeast species is not widely available in the public domain.

CompoundYeast StrainAssay TypeResult
This compound Saccharomyces cerevisiae (wild-type)Yeast Halo Assay4 mm halo of growth inhibition
Saccharomyces cerevisiae (hof1Δ)Yeast Halo Assay9 mm halo of growth inhibition
Pseurotin A Saccharomyces cerevisiae (wild-type)Yeast Halo AssayInactive
Saccharomyces cerevisiae (hof1Δ)Yeast Halo AssayInactive
Candida albicansNot specifiedReported activity, but quantitative data is scarce.
Cryptococcus neoformansNot specifiedNo publicly available MIC data found.

Deciphering the Mechanism: Targeting Cytokinesis

The selective activity of this compound against the S. cerevisiae hof1Δ strain strongly suggests that its mechanism of action is linked to the function of the Hof1 protein. Hof1 is a key regulator of cytokinesis, the final stage of cell division where the cytoplasm of a single cell is divided to form two daughter cells.

In S. cerevisiae, Hof1 plays a crucial role in the coordination of actomyosin (B1167339) ring contraction and the formation of the septum, a new cell wall that separates the mother and daughter cells. The deletion of the HOF1 gene leads to defects in this process. The fact that this compound is significantly more potent against the hof1Δ mutant suggests a synthetic lethal interaction. This occurs when the combination of a mutation in a specific gene and the action of a chemical compound is lethal to the cell, while either the mutation or the compound alone is not. This points to this compound targeting a pathway that becomes essential for survival in the absence of Hof1.

In contrast, the proposed mechanism for the parent compound, pseurotin A, involves the inhibition of chitin synthase, an enzyme vital for the synthesis of chitin, a major component of the fungal cell wall.[2] This disruption of cell wall integrity leads to osmotic stress and cell death.

Cytokinesis_Pathway cluster_cell_division Yeast Cell Division cluster_cytokinesis Key Events in Cytokinesis cluster_regulation Molecular Regulation cluster_inhibitors Inhibitor Action Mitosis Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Actomyosin_Ring_Assembly Actomyosin Ring Assembly Actomyosin_Ring_Contraction Actomyosin Ring Contraction Actomyosin_Ring_Assembly->Actomyosin_Ring_Contraction Septum_Formation Septum Formation Actomyosin_Ring_Contraction->Septum_Formation Cell_Separation Cell Separation Septum_Formation->Cell_Separation Hof1 Hof1 Hof1->Actomyosin_Ring_Contraction Regulates Hof1->Septum_Formation Coordinates Chitin_Synthase Chitin_Synthase Chitin_Synthase->Septum_Formation Catalyzes 11_O_Methylpseurotin_A This compound 11_O_Methylpseurotin_A->Cytokinesis Inhibits (in hof1Δ) Pseurotin_A Pseurotin A Pseurotin_A->Chitin_Synthase Inhibits

Caption: Proposed mechanisms of action for this compound and Pseurotin A in yeast.

Experimental Protocols

The evaluation of the antifungal activity of these compounds relies on standardized and specialized laboratory methods.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for determining the quantitative susceptibility of a yeast strain to an antifungal agent.

a. Preparation of Antifungal Stock Solution:

  • Dissolve a known weight of the test compound (e.g., pseurotin A) in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

b. Inoculum Preparation:

  • Culture the yeast strain to be tested on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for Candida and Saccharomyces species, Yeast Nitrogen Base for some auxotrophic strains) to obtain a fresh, pure culture.

  • Suspend a few colonies in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard, which corresponds to a specific cell density. Further dilute this suspension to achieve the final desired inoculum concentration.

c. Assay Setup:

  • In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal stock solution in a suitable broth medium (e.g., RPMI-1640).

  • Add the prepared yeast inoculum to each well.

  • Include a positive control (inoculum without the drug) and a negative control (broth without inoculum).

d. Incubation and Reading:

  • Incubate the plate at a controlled temperature (typically 35-37°C) for 24-48 hours.

  • The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth.

Yeast Halo Assay for Screening and Selective Inhibition

This agar-based diffusion assay is particularly useful for screening compounds for antifungal activity and identifying selective inhibition of mutant strains.

a. Preparation of Yeast Lawn:

  • Grow the yeast strains (e.g., wild-type and hof1ΔS. cerevisiae) in liquid culture to a specific cell density.

  • Mix a standardized amount of the yeast culture with molten agar medium (kept at a temperature that does not kill the yeast) and pour it into a petri dish to create a uniform "lawn" of yeast.

b. Application of Compound:

  • Once the agar has solidified, place a small, sterile filter paper disc onto the center of the agar surface.

  • Pipette a known amount and concentration of the test compound (e.g., this compound dissolved in a solvent) onto the filter disc.

c. Incubation and Measurement:

  • Incubate the plate at an appropriate temperature for 24-48 hours.

  • If the compound has antifungal activity, it will diffuse into the agar and create a clear zone of growth inhibition around the disc, known as a "halo."

  • The diameter of the halo is measured to provide a qualitative or semi-quantitative assessment of the compound's potency. A larger halo indicates greater activity.

Experimental_Workflow cluster_mic Broth Microdilution (MIC) cluster_halo Yeast Halo Assay Stock_Solution_MIC Prepare Drug Stock Serial_Dilution Serial Dilution in Plate Stock_Solution_MIC->Serial_Dilution Inoculum_Prep_MIC Prepare Yeast Inoculum Inoculation_MIC Inoculate Plate Inoculum_Prep_MIC->Inoculation_MIC Serial_Dilution->Inoculation_MIC Incubation_MIC Incubate 24-48h Inoculation_MIC->Incubation_MIC Reading_MIC Read MIC Value Incubation_MIC->Reading_MIC Yeast_Lawn Prepare Yeast Lawn Compound_Application Apply Compound to Disc Yeast_Lawn->Compound_Application Incubation_Halo Incubate 24-48h Compound_Application->Incubation_Halo Measure_Halo Measure Halo Diameter Incubation_Halo->Measure_Halo Start Start Start->Stock_Solution_MIC Quantitative Start->Yeast_Lawn Qualitative/ Screening

Caption: Workflow for antifungal susceptibility testing in yeast.

Conclusion

This compound emerges as a valuable research tool with a specific mode of action targeting a pathway synthetically lethal with the deletion of HOF1 in Saccharomyces cerevisiae. This contrasts with its parent compound, pseurotin A, which is believed to inhibit chitin synthase. While further studies are needed to elucidate the precise molecular target of this compound and to determine its broader antifungal spectrum, its unique activity profile underscores the potential for developing novel antifungal agents that exploit specific vulnerabilities in fungal cell division. The detailed experimental protocols provided herein offer a framework for the continued investigation of these and other promising antifungal compounds.

References

Comparative Analysis of 11-O-Methylpseurotin A in Various Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential anticancer effects of 11-O-Methylpseurotin A. Due to limited direct experimental data on this compound, this guide incorporates data from its parent compound, Pseurotin (B1257602) A, and other related fungal metabolites to offer a comprehensive overview.

Introduction to this compound

This compound is a fungal metabolite belonging to the pseurotin family of natural products. While research on this specific analog is emerging, the broader class of pseurotins has demonstrated a range of biological activities, including potential anticancer properties. This guide summarizes the available data on the cytotoxic effects of pseurotin analogs against various cancer cell lines and details the experimental protocols necessary to evaluate these effects.

Data Presentation: Cytotoxicity of Pseurotin Analogs

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Pseurotin A and the related fungal metabolite Gliotoxin (B1671588) across a variety of cancer cell lines. These values provide a benchmark for the potential efficacy of this compound. It is important to note that the cytotoxic activity can vary significantly depending on the cell line, assay method, and incubation time.

CompoundCancer Cell LineCancer TypeAssayIC50 ValueIncubation Time
Pseurotin A HepG2Hepatocellular CarcinomaNot Specified1.2 µM (PCSK9 secretion inhibition)Not Specified
BEL-7402Hepatocellular CarcinomaNot Specified-Not Specified
Huh7Hepatocellular CarcinomaNot Specified-Not Specified
MCF-7Breast CancerNot Specified-Not Specified
BT-474Breast CancerNot Specified-Not Specified
T47DBreast CancerNot Specified-Not Specified
Gliotoxin MCF-7Breast CancerViability Assay1.5625 µMNot Specified
MDA-MB-231Breast CancerViability Assay1.5625 µMNot Specified
A549Lung CancerCytotoxicity Assay2.7 µMNot Specified
L132Lung (Normal)Cytotoxicity Assay4.25 µMNot Specified

Note: The table above includes data on Pseurotin A and Gliotoxin due to the limited availability of specific IC50 values for this compound in the public domain.[1][2][3] The provided values for Pseurotin A in some cases refer to inhibitory concentrations for specific cellular processes rather than direct cytotoxicity.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to assess the anticancer properties of compounds like this compound.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[4][5]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan (B1609692) crystals.[6]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[7][8][9][10][11]

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.

  • Fixation: After the incubation period, gently add 25-50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[10]

  • Staining: Wash the plates four times with slow-running tap water and allow them to air-dry. Add 50 µL of 0.04% (w/v) SRB solution to each well and incubate at room temperature for 1 hour.[10]

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air-dry.[10]

  • Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well and shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[10][11]

  • Absorbance Measurement: Measure the absorbance at 510 nm in a microplate reader.[10][11]

Apoptosis Assay

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[12][13][14][15]

  • Cell Preparation: Induce apoptosis in cells by treating with the test compound. Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[13][14]

  • Staining: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of 100 µg/mL PI working solution.[13][14]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[13][14]

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer and analyze the stained cells by flow cytometry as soon as possible.[13][14] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Signaling Pathway Analysis

Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to analyze the effect of a compound on signaling pathways.[16][17][18][19][20]

  • Cell Lysis: After treatment with the test compound, wash cells with 1X PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[19]

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. Following washes with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19][20]

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a general experimental workflow for the comparative analysis of this compound in various cancer cell lines.

experimental_workflow Experimental Workflow for Anticancer Drug Screening cluster_0 In Vitro Assays cluster_1 Outcome cell_culture Cancer Cell Line Culture (e.g., HepG2, MCF-7, A549) treatment Treatment with This compound (Dose-Response and Time-Course) cell_culture->treatment viability_assay Cell Viability Assays (MTT, SRB) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay pathway_analysis Signaling Pathway Analysis (Western Blot) treatment->pathway_analysis data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis apoptosis_assay->data_analysis pathway_analysis->data_analysis comparison Comparative Analysis of Anticancer Activity data_analysis->comparison mechanism Elucidation of Mechanism of Action data_analysis->mechanism

Caption: A generalized workflow for evaluating the in vitro anticancer activity of this compound.

Signaling Pathways

Pseurotin A and its analogs are known to modulate several key signaling pathways involved in cancer cell proliferation and survival. The diagram below illustrates the potential signaling pathways affected by these compounds.

signaling_pathways Potential Signaling Pathways Modulated by Pseurotins cluster_0 Pseurotin A / Analogs cluster_1 Signaling Cascades cluster_2 Cellular Response pseurotin This compound (Pseurotin A) jak JAK pseurotin->jak Inhibition nfkb NF-κB pseurotin->nfkb Inhibition pi3k PI3K pseurotin->pi3k Modulation stat STAT3 jak->stat proliferation Decreased Proliferation stat->proliferation nfkb->proliferation inflammation Reduced Inflammation nfkb->inflammation akt Akt pi3k->akt apoptosis Induction of Apoptosis akt->apoptosis Inhibits

Caption: Potential signaling pathways, including JAK/STAT and NF-κB, that may be modulated by this compound.

Conclusion

While direct evidence for the anticancer activity of this compound is still being established, the data available for its parent compound, Pseurotin A, and other related fungal metabolites suggest a promising area for further investigation. The provided experimental protocols and workflow diagrams offer a robust framework for researchers to systematically evaluate the potential of this compound as a novel anticancer agent. Future studies should focus on determining the specific IC50 values of this compound across a broad panel of cancer cell lines and further elucidating its precise mechanism of action.

References

A Comparative Guide to the Structural Activity Relationship of 11-O-Methylpseurotin A Analogs in Neuronal Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 11-O-Methylpseurotin A and its analogs, focusing on their biological activities with an emphasis on neurite outgrowth. Due to the limited publicly available data specifically on the neuritogenic effects of a series of this compound analogs, this guide leverages information on the parent compound, pseurotin (B1257602) A, and presents a structure-activity relationship (SAR) analysis based on a well-documented study of pseurotin analogs in a different biological context—the inhibition of immunoglobulin E (IgE) production. This serves as a surrogate to illustrate how modifications to the pseurotin scaffold can significantly impact biological activity.

Introduction to Pseurotins and Neurite Outgrowth

Pseurotins are a class of fungal secondary metabolites characterized by a unique spirocyclic γ-lactam-furanone core structure. Pseurotin A, the most well-known member of this family, has been shown to induce neurite outgrowth in PC12 neuronal cells, making it a valuable tool for studying the mechanisms of neuronal differentiation.[1][2] this compound is a naturally occurring analog of pseurotin A. While its specific neuritogenic activity is not extensively documented, the biological activity of pseurotins is known to be sensitive to structural modifications. Understanding the structure-activity relationships of this compound class is crucial for the development of new therapeutic agents targeting neuronal regeneration and neurodegenerative diseases.

Comparative Biological Activity of Pseurotin Analogs

While a comprehensive dataset on the neurite outgrowth activity of a series of this compound analogs is not available in the current literature, a study by Ishikawa et al. on the inhibition of IgE production provides valuable insights into the SAR of the pseurotin scaffold. The following table summarizes the inhibitory activity of various pseurotin A analogs against IgE production in stimulated B-cells. This data demonstrates how modifications at different positions of the pseurotin core can dramatically alter its potency.

Table 1: Inhibitory Activity of Pseurotin A Analogs on IgE Production

CompoundModification from Pseurotin AIC50 (µM) for IgE Inhibition
Pseurotin A-> 10
Synerazol10-deoxy, 11-keto, 8-O-benzoyl0.26
10-deoxypseurotin A 10-deoxy 0.066
Pseurotin E8-O-debenzoyl synerazol> 10
Pseurotin F210-deoxy, 11-hydroxy> 10

Data sourced from Ishikawa et al., 2009.[2]

Key SAR Insights from IgE Inhibition Data:

  • The 10-hydroxyl group appears to be detrimental to activity. The most potent analog, 10-deoxypseurotin A, lacks this hydroxyl group, resulting in a significant increase in potency compared to pseurotin A.[2]

  • Modifications at position 11 and 8 are critical. The combination of a ketone at position 11 and a benzoyl group at position 8 in Synerazol leads to potent activity.[2] Removal of the benzoyl group (Pseurotin E) or having a hydroxyl group at position 11 (Pseurotin F2) results in a loss of activity.[2]

While this data is for IgE inhibition, it underscores the importance of specific functional groups on the pseurotin scaffold for biological activity. It is plausible that similar structural modifications could significantly impact the neuritogenic activity of this compound and its analogs.

Experimental Protocols

A detailed methodology for a neurite outgrowth assay is crucial for the evaluation of pseurotin analogs. The following is a generalized protocol based on established methods for assessing neurite outgrowth in PC12 cells.

Neurite Outgrowth Assay in PC12 Cells

  • Cell Culture: PC12 cells are maintained in RPMI 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Plating: Cells are seeded into collagen-coated 96-well plates at a density of 1 x 10^4 cells per well and allowed to attach for 24 hours.

  • Compound Treatment: The culture medium is replaced with a low-serum medium (e.g., 1% horse serum) containing various concentrations of the test compounds (e.g., this compound analogs) and a sub-optimal concentration of Nerve Growth Factor (NGF) to prime the cells for differentiation. Control wells receive the vehicle (e.g., DMSO) and NGF alone.

  • Incubation: The cells are incubated for 48-72 hours to allow for neurite extension.

  • Fixation and Staining: The cells are fixed with 4% paraformaldehyde in PBS and permeabilized with 0.25% Triton X-100. The neuronal-specific marker, β-III tubulin, is stained using a primary antibody followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

  • Imaging: Images are acquired using a high-content imaging system.

  • Data Analysis: The length and number of neurites per cell are quantified using automated image analysis software. The percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter) and the average neurite length are determined. Dose-response curves are generated to calculate EC50 values.

Visualizations

To better understand the concepts discussed, the following diagrams illustrate the general structure of pseurotin A, a proposed experimental workflow, and a key signaling pathway involved in neurite outgrowth.

G General Structure of Pseurotin A and Modification Sites cluster_pseurotin pseurotin_structure pseurotin_structure C11 C11-OH (Methylation site for this compound) C10 C10-OH C8 C8-OH

Caption: General chemical structure of Pseurotin A highlighting key modification sites.

G Experimental Workflow for Neurite Outgrowth Assay start Seed PC12 Cells in 96-well plate treatment Treat with Pseurotin Analogs + NGF start->treatment incubation Incubate for 48-72 hours treatment->incubation fix_stain Fix and Stain for β-III Tubulin and Nuclei incubation->fix_stain imaging Acquire Images using High-Content Imaging fix_stain->imaging analysis Quantify Neurite Length and Number imaging->analysis end Determine EC50 values analysis->end

Caption: A typical experimental workflow for evaluating the neuritogenic activity of test compounds.

G Simplified NGF-Induced Neurite Outgrowth Signaling Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Ras Ras TrkA->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., CREB) ERK->TranscriptionFactors NeuriteOutgrowth Neurite Outgrowth TranscriptionFactors->NeuriteOutgrowth

Caption: A simplified representation of the canonical MAPK/ERK signaling pathway initiated by NGF binding to its TrkA receptor, leading to neurite outgrowth.

References

Replicating Published Findings on 11-O-Methylpseurotin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 11-O-Methylpseurotin A with related pseurotin (B1257602) derivatives, focusing on its unique biological activity and the experimental data available in the public domain. We delve into the methodologies behind the key findings to facilitate the replication and further investigation of this fungal metabolite.

Introduction to this compound

This compound is a fungal secondary metabolite belonging to the pseurotin family of natural products, which are characterized by a unique spirocyclic γ-lactam core structure. Isolated from fungi such as Aspergillus fumigatus, its primary reported biological activity is the selective inhibition of a Hof1 deletion strain of the budding yeast Saccharomyces cerevisiae. This suggests a potential role in targeting pathways related to cytokinesis, a critical process in cell division.

Comparative Biological Activity

While this compound's activity is specifically noted against a yeast mutant, its close analogs, Pseurotin A and Pseurotin D, have demonstrated a broader range of biological effects, including anti-inflammatory and anti-cancer properties. The following table summarizes the available quantitative data for comparison.

CompoundTarget/AssayActivity (IC50)Source
This compound Selective inhibition of hof1Δ S. cerevisiaeNo direct biochemical IC50 reported; activity determined by genetic screening (yeast halo assay)[1]
Antiseizure activity (larval zebrafish model)Inactive[2]
Pseurotin A IgE Production Inhibition3.6 µM[3]
PCSK9 Expression Inhibition (HepG2 cells)1.20 µM[4]
Human Glioma Cell Lines Proliferation0.51–29.3 μM[5]
Cytotoxicity (Human Lung Fibroblasts)>1000 µM[6]
Pseurotin D Cell Viability (MEC-1 leukemia cells)23 µM[7][8]
10-Deoxypseurotin A IgE Production Inhibition0.066 µM[9]

Experimental Protocols

Yeast Halo Assay for Synthetic Lethality Screening

This method was employed to identify the selective inhibitory activity of this compound against the hof1Δ mutant of S. cerevisiae.

Objective: To identify compounds that are lethal to a mutant strain but not to the wild-type strain.

Materials:

  • Yeast strains: Wild-type (S. cerevisiae) and hof1Δ mutant.

  • Growth media: YPD (Yeast Extract Peptone Dextrose) agar (B569324) plates.

  • This compound dissolved in a suitable solvent (e.g., DMSO).

  • Sterile paper disks.

  • Sterile spreader.

  • Incubator.

Procedure:

  • Yeast Strain Preparation: A lawn of the yeast strain of interest (wild-type or hof1Δ mutant) is evenly spread onto solid YPD agar plates using a sterile spreader.[1]

  • Compound Application: A sterile paper disk is impregnated with a known concentration of this compound.[1] The solvent-only disk serves as a negative control.

  • Incubation: The disk is placed onto the center of the yeast lawn. The plate is then incubated at an appropriate temperature (e.g., 30°C) until a lawn of cells appears.[10]

  • Analysis: The plate is examined for a "halo," which is a clear zone of growth inhibition around the disk. The diameter of the halo is proportional to the inhibitory activity of the compound. A selective inhibitor will produce a halo on the mutant strain's plate but not on the wild-type plate.

Signaling Pathways and Biosynthesis

Proposed Inhibition of the Cytokinesis Pathway by this compound

Hof1 is a key regulatory protein in the process of cytokinesis in S. cerevisiae. It plays a crucial role in the coordination of actomyosin (B1167339) ring constriction and the formation of the primary septum. The selective lethality of this compound in a hof1Δ strain suggests that the compound may target a parallel pathway that becomes essential for survival in the absence of Hof1.

Actomyosin_Ring Actomyosin Ring (Myo1) Primary_Septum Primary Septum Formation Actomyosin_Ring->Primary_Septum Septin_Ring Septin Ring Hof1 Hof1 Septin_Ring->Hof1 recruits Hof1->Actomyosin_Ring regulates constriction Chs2 Chs2 (Chitin Synthase II) Hof1->Chs2 activates Chs2->Primary_Septum Cytokinesis Successful Cytokinesis Primary_Septum->Cytokinesis Pathway_X Parallel Pathway X 11_O_Methylpseurotin_A This compound 11_O_Methylpseurotin_A->Pathway_X inhibits

Caption: Proposed role of Hof1 in cytokinesis and the hypothetical inhibition by this compound.

Biosynthetic Pathway of Pseurotin A and the Formation of this compound

The biosynthesis of Pseurotin A, the precursor to this compound, is a complex process involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, PsoA, and a suite of tailoring enzymes encoded by the pso gene cluster.[2] The final step to produce this compound is a proposed O-methylation at the C-11 position; however, the specific methyltransferase responsible for this reaction has not yet been identified.

cluster_precursors Precursors Malonyl_CoA Malonyl-CoA PsoA PsoA (PKS-NRPS) Malonyl_CoA->PsoA Phenylalanine Phenylalanine Phenylalanine->PsoA Azaspirene Azaspirene PsoA->Azaspirene Tailoring_Enzymes Tailoring Enzymes (PsoB-F) Azaspirene->Tailoring_Enzymes Pseurotin_A Pseurotin A Tailoring_Enzymes->Pseurotin_A Unknown_MT Unknown O-Methyltransferase Pseurotin_A->Unknown_MT 11_O_Methylpseurotin_A This compound Unknown_MT->11_O_Methylpseurotin_A

Caption: Biosynthetic pathway of Pseurotin A and the proposed final methylation to this compound.

References

Safety Operating Guide

Proper Disposal of 11-O-Methylpseurotin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental compliance. For researchers, scientists, and drug development professionals handling 11-O-Methylpseurotin A, a compound recognized for its antibacterial properties, adherence to strict disposal protocols is essential due to its potential toxicity. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, aligning with established laboratory safety standards.

Hazard Profile and Safety Summary

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Understanding its key hazard and safety data is the first step in proper handling.

Hazard Category GHS Classification Precautionary Statement Code Description
Acute Oral Toxicity Category 4H302Harmful if swallowed.[1]
Acute Aquatic Toxicity Category 1H400Very toxic to aquatic life.[1]
Chronic Aquatic Toxicity Category 1H410Very toxic to aquatic life with long lasting effects.[1]

Experimental Workflow for Disposal

The proper disposal of this compound follows a structured workflow designed to minimize risk to personnel and the environment. This process begins with the initial handling of the substance and culminates in its removal by a certified hazardous waste disposal service.

cluster_preparation Preparation Phase cluster_waste_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat B Work in a designated area, preferably a chemical fume hood. A->B Ensure Safety C Use a dedicated, leak-proof waste container labeled: 'Hazardous Waste - Acutely Toxic' B->C Begin Waste Collection D Segregate this compound waste from other waste streams. C->D E Do not mix with incompatible chemicals. D->E F Store the sealed waste container in a designated satellite accumulation area. E->F Transfer to Storage G Ensure the storage area is secure and away from drains and water sources. F->G H Arrange for pickup by a certified hazardous waste disposal service. G->H Initiate Disposal I Complete all necessary waste disposal documentation. H->I

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

Adherence to the following procedural steps is mandatory for the safe disposal of this compound and its contaminated materials.

1. Personal Protective Equipment (PPE) and a Designated Work Area:

  • Always wear appropriate PPE , including but not limited to nitrile gloves, safety goggles with side shields, and a laboratory coat.

  • Conduct all work involving this compound in a designated area , such as a certified chemical fume hood, to minimize inhalation exposure.

2. Waste Segregation and Containerization:

  • Designate a specific, leak-proof container for all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and empty original containers.

  • The waste container must be clearly labeled as "Hazardous Waste," "Acutely Toxic," and "Hazardous to the Aquatic Environment."

  • Never mix this compound waste with other chemical waste streams to prevent potentially hazardous reactions.

3. Handling of Spills:

  • In the event of a spill, evacuate the immediate area and alert laboratory personnel.

  • Wear appropriate PPE and contain the spill using an absorbent material.

  • Collect the contaminated absorbent material and place it in the designated hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent.

4. Temporary Storage:

  • Keep the hazardous waste container securely sealed when not in use.

  • Store the container in a designated satellite accumulation area that is secure, well-ventilated, and away from drains and water sources.

  • Regularly inspect the storage area for any signs of leakage or container degradation.

5. Final Disposal:

  • The ultimate disposal method for this compound is through an approved hazardous waste disposal plant .[1]

  • Do not attempt to dispose of this chemical down the drain or in regular trash. Its high aquatic toxicity can cause significant environmental damage.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Ensure all required waste disposal forms and documentation are completed accurately.

6. Empty Container Disposal:

  • The original container of this compound, even when empty, should be treated as hazardous waste and placed in the designated waste container.

  • For larger containers that may be triple-rinsed, the rinsate must be collected and disposed of as hazardous waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of potent bioactive compounds is paramount. This guide provides essential safety and logistical information for managing 11-O-Methylpseurotin A, a fungal metabolite, from initial handling to final disposal. Due to the absence of a specific Occupational Exposure Limit (OEL) for this compound, a conservative approach based on best practices for handling potent compounds of unknown toxicity is recommended.

Hazard Assessment: this compound is classified as harmful if swallowed (Acute toxicity, Oral - Category 4) and is very toxic to aquatic life with long-lasting effects. All personnel must be trained on these hazards before handling the compound.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is crucial to minimize exposure risk. The required level of PPE depends on the specific task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Operations (e.g., preparing solutions in a contained environment)- Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves (double-gloving recommended)
Handling of Powders/Solids (e.g., weighing, aliquoting)- Full-face respirator with P100 (or FFP3) particulate filters- Chemical-resistant disposable coveralls or suit- Double-gloving (inner nitrile, outer butyl rubber or thicker nitrile)- Chemical-resistant boots or shoe covers- Head covering- Chemical-resistant apron
Equipment Cleaning & Decontamination - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves (e.g., butyl rubber)- Waterproof or chemical-resistant apron- Respirator (if aerosols or vapors may be generated)

Note: Always inspect PPE for integrity before use and follow the manufacturer's guidelines for proper use and disposal.

Operational Plans: Step-by-Step Handling Procedures

1. Preparation and Area Designation:

  • Designated Area: All work with this compound, especially the handling of powders, must be conducted in a designated and clearly marked area, such as a certified chemical fume hood, a ventilated balance enclosure, or a glove box/isolator.

  • Restricted Access: Access to the designated area should be restricted to authorized and trained personnel only.

  • Pre-planning: Before starting any procedure, assemble all necessary equipment, reagents, and waste containers to minimize movement in and out of the containment area.

2. Weighing and Reconstitution:

  • Containment: Weighing of powdered this compound should be performed within a ventilated enclosure to prevent the generation and dispersal of airborne particles.

  • Technique: Use anti-static weigh boats and tools. Handle the compound gently to avoid creating dust.

  • Reconstitution: When dissolving the compound, add the solvent slowly to the powder to prevent splashing. Since this compound is soluble in Dimethyl Sulfoxide (DMSO), be aware that DMSO can enhance the skin penetration of other chemicals.

3. Experimental Use:

  • All manipulations of this compound, whether in solid or solution form, should be carried out within the designated containment area.

  • Use disposable equipment whenever possible to simplify decontamination and disposal.

Decontamination and Disposal Plans

Decontamination Procedures:

Thorough decontamination of surfaces and equipment is critical to prevent cross-contamination and accidental exposure.

ItemDecontamination Protocol
Work Surfaces 1. Wipe surfaces with a detergent solution.2. Follow with a 70% ethanol (B145695) or isopropyl alcohol wipe.3. For spills, absorb the material with an inert absorbent, then decontaminate the area as described above.
Reusable Equipment (Glassware, etc.) 1. Rinse with the solvent used in the experiment (e.g., ethanol, methanol).2. Wash with a laboratory detergent and water.3. Rinse thoroughly with deionized water.
Spills - Solid: Gently cover the spill with absorbent material to avoid raising dust. Moisten the absorbent material with a suitable solvent (e.g., ethanol) and carefully transfer it to a labeled hazardous waste container. Decontaminate the area as described for work surfaces.- Liquid: Absorb the spill with an inert material and transfer it to a labeled hazardous waste container. Decontaminate the area.

Disposal Plan:

All waste generated from the handling of this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste (Contaminated PPE, weigh boats, pipette tips, etc.)- Collect in a clearly labeled, sealed, and puncture-resistant hazardous waste container.- The container should be marked as "Hazardous Waste - Contains this compound".
Liquid Waste (Solutions containing the compound, solvent rinses)- Collect in a sealed, leak-proof, and clearly labeled hazardous waste container.- The container should be marked with the full chemical name and approximate concentration.
Empty Stock Vials - Rinse three times with a suitable solvent (e.g., ethanol).- Collect the rinsate as liquid hazardous waste.- Deface the label on the empty vial and dispose of it as solid waste.

All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.

Visual Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Post-Procedure cluster_disposal Waste Disposal prep_area Designate & Prepare Work Area gather_materials Assemble Equipment & PPE prep_area->gather_materials 1. Setup weigh_powder Weigh Powder reconstitute Reconstitute in Solvent weigh_powder->reconstitute 2. Prepare Stock experiment Perform Experiment reconstitute->experiment 3. Use decontaminate_surfaces Decontaminate Surfaces experiment->decontaminate_surfaces 4. Cleanup decontaminate_equipment Decontaminate Equipment decontaminate_surfaces->decontaminate_equipment dispose_solid Dispose of Solid Waste decontaminate_equipment->dispose_solid 5. Final Steps dispose_liquid Dispose of Liquid Waste dispose_solid->dispose_liquid

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.